molecular formula C12H16O2 B067852 cis-3-Benzyloxymethylcyclobutanol CAS No. 172324-65-1

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B067852
CAS No.: 172324-65-1
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
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Description

cis-3-Benzyloxymethylcyclobutanol is a high-value, chiral cyclobutane derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a benzyl-protected hydroxymethyl group and a free hydroxyl group on a cis-configured cyclobutane ring, presenting a rigid, strained scaffold that is instrumental in the exploration of structure-activity relationships (SAR). Its primary research application lies in its role as a versatile, stereodefined building block for the synthesis of novel pharmacologically active compounds, particularly in the development of protease inhibitors, receptor agonists/antagonists, and other small-molecule therapeutics where the cyclobutane ring can confer improved metabolic stability, altered conformation, and enhanced binding affinity. The benzyloxymethyl group serves as a robust protective group for the primary alcohol, allowing for selective manipulation of the secondary hydroxyl group and subsequent deprotection under controlled conditions to introduce diverse functional elements. Researchers value this specific stereoisomer for its ability to impart precise three-dimensional geometry into target molecules, a critical factor in drug discovery programs aimed at achieving high selectivity and potency. The strain inherent to the cyclobutane ring also makes it a candidate for studies in ring-opening and ring-expansion reactions, further expanding its utility in synthetic methodology. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties, analysis, and potential applications of cis-3-Benzyloxymethylcyclobutanol. This bifunctional molecule, featuring a cyclobutane core, a hydroxyl group, and a benzyloxymethyl substituent, is a valuable building block in organic synthesis and a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its chemical and physical properties and presents detailed, albeit predicted, spectral analyses for its characterization. Furthermore, a plausible synthetic route and its role in the PROTAC signaling pathway are outlined to support its application in pharmaceutical research and drug development.

Introduction

This compound is a versatile organic compound characterized by a strained four-membered cyclobutane ring.[1][2] This structural feature, combined with the presence of a primary alcohol and a benzyl ether, imparts unique reactivity and conformational properties to the molecule.[1] Its primary utility lies in its role as a bifunctional linker in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][3] The benzyloxymethyl group offers a site for further chemical modification, while the hydroxyl group provides a handle for conjugation to other molecular entities.[1] Understanding the precise structural and spectral properties of this molecule is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

Structural and Physical Properties

The fundamental structural and physical characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.26 g/mol [1]
IUPAC Name (1R,3R)-3-(benzyloxymethyl)cyclobutanol
CAS Number 172324-68-4[1]
Appearance Light yellow liquid
Storage Conditions Refrigerate

Spectral Analysis

Due to the limited availability of public experimental spectra for this compound, the following sections provide predicted spectral data based on its known structure and typical values for its constituent functional groups. These serve as a guide for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAr-H
4.50s2HO-CH₂ -Ph
4.05-4.15m1HCH -OH
3.45d2HCH₂ -O-CH₂-Ph
2.50-2.60m1HCH -CH₂-O
2.20-2.30m2Hcis-CH₂ (cyclobutyl)
1.80-1.90m2Htrans-CH₂ (cyclobutyl)
1.60br s1HOH

3.1.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
138.5Ar-C (quat)
128.4Ar-C H
127.7Ar-C H
127.6Ar-C H
73.0O-C H₂-Ph
72.5C H₂-O-CH₂-Ph
67.0C H-OH
35.0C H-CH₂-O
32.0C H₂ (cyclobutyl)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1495, 1455MediumC=C stretch (aromatic ring)
1100-1050StrongC-O stretch (ether and alcohol)
740, 700StrongC-H bend (aromatic)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zPredicted Fragment Ion
192[M]⁺
108[C₇H₈O]⁺ (benzylic ether fragment)
91[C₇H₇]⁺ (tropylium ion)
84[M - C₇H₈O]⁺ (cyclobutanol fragment)
57[C₄H₉]⁺ (cyclobutyl fragment)

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available cyclobutane-1,1-dicarboxylic acid.

Synthesis_Workflow A Cyclobutane-1,1-dicarboxylic acid B Reduction (e.g., LiAlH₄) A->B C cis/trans-1,1-Bis(hydroxymethyl)cyclobutane B->C D Monobenzylation (e.g., NaH, BnBr) C->D E This compound (after separation) D->E

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reduction: Cyclobutane-1,1-dicarboxylic acid is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield a mixture of cis- and trans-1,1-bis(hydroxymethyl)cyclobutane.

  • Monobenzylation: The diol is then subjected to a carefully controlled monobenzylation reaction. This can be achieved by using one equivalent of a strong base like sodium hydride (NaH) to selectively deprotonate one hydroxyl group, followed by the addition of one equivalent of benzyl bromide (BnBr).

  • Purification: The resulting mixture containing the desired this compound, its trans-isomer, and dibenzylated byproducts is then separated using column chromatography on silica gel.

Characterization

The synthesized product should be characterized using the analytical techniques described in Section 3 (NMR, FT-IR, and MS) to confirm its identity and purity.

Role in PROTAC Signaling Pathway

This compound serves as a linker in the construction of PROTAC molecules. A PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC utilizing a linker like this compound.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The flexibility and length of the linker, in this case derived from this compound, are critical for the successful formation of the ternary complex and subsequent protein degradation.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and drug discovery. Its unique structural features make it an attractive building block for creating complex molecular architectures and a valuable component in the design of PROTACs. While experimental spectral data is not widely available, this guide provides a robust, theoretically-grounded framework for its identification and characterization. The outlined synthetic strategy and the illustration of its role in targeted protein degradation underscore its potential in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its capabilities.

References

An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a key bifunctional building block employed in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its unique cyclobutane scaffold and reactive hydroxyl group make it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a versatile linker. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a representative synthetic approach, and discusses its primary application in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some data is derived from experimental observation, certain values are predicted from computational models and should be considered as such.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂MedChemExpress[1], Chem-Impex[2]
Molecular Weight 192.26 g/mol MedChemExpress[1], Chem-Impex[2]
CAS Number 172324-68-4MedChemExpress[1], Chem-Impex[2]
Appearance Colorless to light yellow viscous liquidFisher Scientific[3], Chem-Impex[2]
Boiling Point 297.2 ± 13.0 °C (Predicted)
Melting Point No data availableFisher Scientific[3]
Density 1.113 ± 0.06 g/cm³ (Predicted)
pKa 15.10 ± 0.40 (Predicted)
Solubility No data availableFisher Scientific[3]
Purity ≥ 97%Fisher Scientific[4]
Storage Conditions Keep refrigerated. Store away from oxidizing agents.Fisher Scientific[3][5]

Spectroscopic Profile (Expected Features)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the cyclobutane ring protons. The proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (in the ~127-138 ppm range), the benzylic methylene carbon (~73 ppm), the carbons of the cyclobutane ring, and the carbon bearing the hydroxyl group (~60-70 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Synthesis and Experimental Protocols

This compound is a readily available chemical intermediate. While a specific, detailed experimental protocol for its synthesis is not widely published, a representative synthetic route can be devised based on established organic chemistry principles for the formation of similar cyclobutane derivatives. A plausible approach involves the protection of a functional group on a cyclobutane precursor, followed by modification to introduce the benzyloxymethyl moiety and subsequent deprotection or transformation to yield the final alcohol.

A general experimental workflow for the synthesis of a cyclobutane-containing PROTAC linker is outlined below.

G cluster_conditions Reaction Conditions start Starting Material (e.g., Cyclobutane-1,1-dicarboxylic acid) step1 Reduction (e.g., LiAlH4) start->step1 step2 Monoprotection (e.g., Trityl chloride) step1->step2 step3 Benzylation (e.g., Benzyl bromide, NaH) step2->step3 step4 Deprotection (e.g., mild acid) step3->step4 product This compound step4->product c1 Anhydrous THF c2 Pyridine c3 Anhydrous DMF c4 DCM/TFA

Caption: Representative synthetic workflow for this compound.

Applications in Drug Discovery: A PROTAC Linker

The primary application of this compound is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

The linker's role is critical; its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. The cyclobutane motif in linkers derived from this compound provides a degree of conformational rigidity that can be advantageous in optimizing the geometry of this ternary complex.

Caption: Mechanism of action for a PROTAC utilizing a cyclobutane-based linker.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[3] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[3][5][6]

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery and organic synthesis. Its defined stereochemistry and the synthetic handles it provides make it an attractive component for constructing the linkers of PROTACs and other complex molecular architectures. While a complete experimental dataset of its physicochemical properties is not fully available in public literature, the existing information, combined with predictive models, provides a solid foundation for its application in research and development.

References

Spectroscopic data for cis-3-Benzyloxymethylcyclobutanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, a key intermediate in pharmaceutical and organic synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Molecular Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₆O₂[3]

  • Molecular Weight: 192.25 g/mol [3]

  • CAS Number: 172324-68-4[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H 7.25 - 7.40Multiplet5H
Ph-CH₂ -O~4.50Singlet2H
CH -OH~4.0 - 4.2Multiplet1H
O-CH₂ -CH~3.50Doublet2H
CH (cyclobutyl)~2.5 - 2.7Multiplet1H
CH₂ (cyclobutyl, cis to substituents)~2.2 - 2.4Multiplet2H
CH₂ (cyclobutyl, trans to substituents)~1.8 - 2.0Multiplet2H
OH Variable (Broad Singlet)Broad Singlet1H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

CarbonPredicted Chemical Shift (ppm)
Ar-C (quaternary)~138
Ar-C H~128
Ph-C H₂-O~73
O-C H₂-CH~70
C H-OH~65
C H (cyclobutyl)~35
C H₂ (cyclobutyl)~30
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[4]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse sequences are used to obtain ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[6]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. The signals are integrated to determine the relative number of protons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, aromatic, and alkane functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (alcohol)3600 - 3200 (broad)H-bonded hydroxyl stretch
C-H (aromatic)3100 - 3000sp² C-H stretch
C-H (aliphatic)3000 - 2850sp³ C-H stretch of cyclobutane and benzyl group[8][9]
C=C (aromatic)1600 & 1450Aromatic ring skeletal vibrations
C-O (ether)1150 - 1085C-O-C stretch
C-O (alcohol)1050 - 1000C-O stretch
Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is as follows:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[10] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[11] A solution in a suitable solvent like CCl₄ can also be used.

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The instrument scans the sample with infrared radiation.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions.

m/zProposed Fragment
192[C₁₂H₁₆O₂]⁺ (Molecular Ion)
108[C₇H₈O]⁺ (Benzyloxonium ion)
91[C₇H₇]⁺ (Tropylium ion)
85[C₅H₉O]⁺ (Cyclobutanol fragment)
77[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer. For a liquid sample, direct infusion or injection into a gas chromatograph (GC-MS) can be used.[13]

  • Ionization: The sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[14]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.[15]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [C₁₂H₁₆O₂]⁺ m/z = 192 F1 [C₇H₈O]⁺ m/z = 108 M->F1 - C₅H₈O F3 [C₅H₉O]⁺ m/z = 85 M->F3 - C₇H₇ F2 [C₇H₇]⁺ m/z = 91 F1->F2 - OH

Caption: Plausible MS fragmentation of the title compound.

References

Discovery and synthesis history of functionalized cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Functionalized Cyclobutanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry and drug development. Its unique, puckered three-dimensional structure provides a rigid scaffold that can enhance pharmacological properties such as metabolic stability, binding efficiency, and lipophilicity.[1][2] Functionalized cyclobutanols, in particular, serve as versatile synthetic intermediates and key structural components in a variety of bioactive molecules and pharmaceuticals.[3][4] Their prevalence in drug candidates is growing as chemists seek to "escape from flatland" by incorporating more sp³-rich, non-planar structures into molecular designs.[5]

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for preparing functionalized cyclobutanols. It covers seminal early discoveries, the advent of powerful photochemical and transition-metal-catalyzed methods, and modern radical-mediated strategies. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Early Discoveries and Foundational Syntheses

The initial synthesis of cyclobutanol derivatives dates back to the early 20th century. One of the foundational methods involves the acid-catalyzed rearrangement of cyclopropylcarbinol. This approach leverages the release of ring strain to drive the transformation, though it often provides a mixture of products, including cyclobutanol and 3-buten-1-ol.[6] While historically significant, these early methods often suffered from low yields and a lack of stereocontrol, limiting their application for complex molecule synthesis.

Core Synthetic Strategies: A Methodological Deep Dive

The synthesis of functionalized cyclobutanols has evolved dramatically, with modern chemistry offering a diverse toolkit of highly selective and efficient reactions. The following sections detail the most pivotal of these strategies.

[2+2] Photocycloaddition Reactions

Photochemical [2+2] cycloadditions are among the most powerful and widely used methods for constructing the cyclobutane core.[7] These reactions involve the light-induced union of two unsaturated components to form a four-membered ring.

The Paternò–Büchi Reaction

Named after Emanuele Paternò and George Büchi, this reaction is a cornerstone of cyclobutanol synthesis. It involves the [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane ring.[8][9] The resulting oxetane can then be reductively cleaved or rearranged to afford a functionalized cyclobutanol. The reaction mechanism can proceed through either a singlet or triplet excited state of the carbonyl, influencing the stereochemical outcome.[10]

Paternò_Büchi_Reaction cluster_0 Paternò–Büchi Reaction Mechanism Carbonyl Carbonyl (R₂C=O) ExcitedCarbonyl Excited Carbonyl* (n,π*) Carbonyl->ExcitedCarbonyl Alkene Alkene (R₂C=CR₂) Diradical 1,4-Diradical Intermediate ExcitedCarbonyl->Diradical + Alkene Oxetane Oxetane Diradical->Oxetane Ring Closure Cyclobutanol Functionalized Cyclobutanol Oxetane->Cyclobutanol Reductive Cleavage

Caption: Mechanism of the Paternò–Büchi reaction.

Intermolecular [2+2] Cycloadditions of Alkenes

A more direct approach involves the photochemical [2+2] cycloaddition of two alkene units. One of the alkenes is typically an enone or another activated olefin.[11] The resulting cyclobutane can then be functionalized to introduce the hydroxyl group. The advent of visible-light photoredox catalysis has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions with a wider range of substrates, including electron-deficient styrenes.[12][13]

Table 1: Representative [2+2] Photocycloaddition Reactions for Cyclobutanol Synthesis

Reaction Type/Catalyst Substrates Yield (%) d.r. / e.e. (%) Reference
Paternò–Büchi Benzaldehyde, 2-Methyl-2-butene Mixture of isomers N/A [8]
Ru(bpy)₃²⁺ (Visible Light) Electron-deficient enones up to 89% 10:1 d.r. [12]
Cu(I) Catalysis Enones and Alkenes High High [7]

| Organophotocatalysis | Electron-deficient styrenes | Good to Excellent | N/A |[13] |

Experimental Protocol: Visible-Light-Mediated Intramolecular [2+2] Cycloaddition [12]

  • Preparation: In a nitrogen-filled glovebox, a solution of the diene substrate (0.1 mmol) in anhydrous acetonitrile (5.0 mL) is prepared in a Pyrex test tube.

  • Catalyst Addition: Ru(bpy)₃Cl₂ (1 mol%) and diisopropylethylamine (DIPEA) as an electron donor are added to the solution.

  • Reaction: The test tube is sealed with a rubber septum and removed from the glovebox. The mixture is stirred and irradiated with a blue LED lamp (λ = 450 nm) at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired tetrasubstituted cyclobutane product. Subsequent standard functional group manipulation can be used to yield the corresponding cyclobutanol.

Transition-Metal-Catalyzed Syntheses

The use of transition metals provides a powerful alternative to photochemical methods, often offering improved scalability and different selectivity profiles.[14] These methods can involve cycloadditions, C-H functionalization, or rearrangements.

Palladium-Catalyzed Reactions

Palladium catalysts are highly versatile for constructing and functionalizing cyclobutane rings. For instance, ligand-controlled regioselective aminocarbonylation of readily available cyclobutanols can produce valuable cyclobutanecarboxamides while keeping the cyclobutane core intact.[5] The choice of phosphine ligand is critical in directing the regioselectivity of the carbonylation.

Copper and Iron-Catalyzed Reactions

Copper complexes, particularly under photoredox conditions, can initiate radical cascade reactions to form cyclobutanols from iodomethylsilyl alcohols and alkynes.[15] This method involves the functionalization of two separate C(sp³)-H bonds. Iron-catalyzed [2+2] cycloadditions have also been developed as a scalable and cost-effective method for synthesizing cyclobutane scaffolds.[14]

TM_Catalysis_Workflow cluster_workflow General Workflow for Transition-Metal Catalyzed Cyclobutanol Synthesis Start Starting Materials (e.g., Alkene, Alkyne, BCB) Reaction Catalytic Reaction ([2+2], C-H Activation, Carbonylation) Start->Reaction Catalyst Transition-Metal Catalyst (Pd, Cu, Fe, Rh) Catalyst->Reaction Ligand Ligand/Additive Ligand->Reaction Intermediate Cyclobutane Intermediate Reaction->Intermediate Ring Formation/ Functionalization Product Functionalized Cyclobutanol Intermediate->Product Further Transformation

Caption: Workflow for transition-metal catalyzed synthesis.

Table 2: Selected Transition-Metal-Catalyzed Reactions for Cyclobutanol Derivatives

Metal Catalyst Reaction Type Substrates Product Type Yield (%) Reference
Palladium(II) Aminocarbonylation Cyclobutanol, Aniline Cyclobutanecarboxamide up to 44% [5]
Copper(I) Radical Cascade Iodomethylsilyl alcohol, Alkyne Polycyclic Cyclobutanol Good [15]
Rhodium(II) C-H Diamination Arylcyclobutanes Diaminated Cyclobutane N/A [16]

| Iron | [2+2] Cycloaddition | Alkenes | Cyclobutane | Good |[14] |

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of a Cyclobutanol [5]

  • Setup: A high-pressure autoclave is charged with the cyclobutanol substrate (1a, 0.2 mmol, 1.0 equiv.), aniline hydrochloride (2a, 1.2 equiv.), Pd(OAc)₂ (5 mol%), and Xantphos ligand (6 mol%).

  • Solvent and Reagents: Anhydrous, degassed 1,4-dioxane (2.0 mL) and triethylamine (2.0 equiv.) are added under an inert atmosphere.

  • Reaction Conditions: The autoclave is sealed, purged three times with carbon monoxide (CO), and then pressurized to 20 bar of CO. The reaction mixture is stirred at 120 °C for 24 hours.

  • Workup: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.

  • Purification: The residue is purified by preparative thin-layer chromatography (PTLC) to yield the desired cyclobutanecarboxamide product.

Radical-Mediated and Ring-Opening Strategies

Modern synthetic chemistry has increasingly turned to radical-mediated processes and the functionalization of highly strained precursors to access complex cyclobutanes.

Radical Cascade Cyclizations

Visible-light photoredox catalysis is particularly adept at generating radical intermediates under mild conditions.[15] For instance, a copper complex can reduce an iodomethylsilyl alcohol under blue light, initiating a tandem transformation involving hydrogen atom transfer (HAT) and radical cyclization to form the cyclobutanol ring.[15] Another innovative approach involves the trifunctionalization of [1.1.1]propellane, which combines a Brønsted acid-promoted ring-opening with photoredox catalysis to directly access 3,3-disubstituted cyclobutanols.[17]

Functionalization of Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as potent building blocks for functionalized cyclobutanes.[18] Their high ring strain energy can be harnessed to drive ring-opening reactions. Diverse activation strategies, including photocatalysis, Lewis/Brønsted acid catalysis, and radical relays, can open the central bond of BCBs, allowing for the diastereoselective installation of two new functional groups to form a polysubstituted cyclobutane.[18]

Radical_Cascade cluster_cascade Radical Cascade for Cyclobutanol Synthesis Precursor Alkyl Halide Precursor Radical1 Alkyl Radical Precursor->Radical1 SET (hν, PC) PC Photocatalyst (e.g., Cu(I) or Ru(II)) Radical2 Intermediate Radical Radical1->Radical2 + Alkene Alkene Alkene Acceptor Cyclization 4-exo-tet Cyclization Radical2->Cyclization Product Cyclobutane Product Cyclization->Product Reduction/ Protonation

Caption: A simplified radical addition-polar cyclization cascade.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive bioisostere for common motifs like gem-dimethyl groups, phenyl rings, and alkenes.[1][19] Incorporating a cyclobutanol core can lead to improved metabolic stability, reduced planarity, and precise orientation of key pharmacophore groups, ultimately enhancing the efficacy and safety profile of a drug candidate.[1][2]

Several clinical and preclinical drug candidates feature the cyclobutane moiety. For example, the unique structure of cyclobutanol can be used to introduce conformational restriction, which is a valuable strategy in drug design to lock a molecule into its bioactive conformation.[5] Compounds such as Butorphanol and Nalbuphine, powerful analgesics, utilize cyclobutane-derived scaffolds in their synthesis.[20] The growing number of patents and clinical trials involving cyclobutane-containing molecules underscores the increasing importance of this scaffold in modern pharmaceutical research.[1]

Conclusion and Future Outlook

The synthesis of functionalized cyclobutanols has progressed from classical rearrangement reactions to a sophisticated array of modern synthetic methods. Photochemical [2+2] cycloadditions, transition-metal catalysis, and radical-mediated strategies now provide chemists with powerful tools to construct these valuable motifs with high levels of control over stereochemistry and functional group compatibility. The continued development of novel catalytic systems, particularly those harnessing visible light or earth-abundant metals, promises to further expand the accessibility of complex cyclobutanol derivatives. As the demand for non-planar, sp³-rich scaffolds in drug discovery continues to grow, the methodologies for synthesizing functionalized cyclobutanols will remain a critical and dynamic area of chemical research.

References

The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane moiety has become an increasingly vital tool in the medicinal chemist's arsenal for the design of novel therapeutics. This four-membered carbocycle, once considered a synthetic curiosity, is now recognized for its profound impact on the physicochemical and pharmacological properties of drug candidates. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile bioisostere have led to its presence in a growing number of approved drugs and clinical-stage molecules. This technical guide provides a comprehensive overview of the multifaceted roles of the cyclobutane ring in drug discovery, supported by quantitative data, detailed experimental protocols, and graphical representations of relevant biological pathways and design workflows.

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties. With a ring strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane (28.1 kcal/mol) but significantly more so than cyclopentane (7.1 kcal/mol)[1]. This inherent strain results in a puckered conformation, a deviation from planarity that imparts a three-dimensional character to molecules, which can be advantageous for disrupting crystal packing and improving solubility[1]. The C-C bond lengths in cyclobutane are slightly elongated compared to typical alkanes, a feature that, along with its unique geometry, influences how it interacts with biological targets.

Key Applications in Medicinal Chemistry

The introduction of a cyclobutane moiety can address several challenges encountered during the drug discovery and development process.

Conformational Restriction and Potency Enhancement

The rigid, puckered nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This pre-organization often leads to a significant increase in binding affinity and potency. A notable example is seen in the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. The incorporation of a cyclobutane group at the P1 position resulted in a compound that is 3- and 19-fold more potent than its cyclopropyl and cyclopentyl analogues, respectively.

Compound AnalogueKi (nM)Fold Improvement vs. Cyclopentyl
Boceprevir (Cyclobutane) 14 19
Cyclopropyl analogue426.4
Cyclopentyl analogue2601

Table 1: Comparison of the inhibitory activity (Ki) of boceprevir and its analogues against HCV NS3/4A protease.

Metabolic Stability Enhancement
Compound PairParent Compound (CLint in HLM)CF3-Cyclobutane Analogue (CLint in HLM)Change in Metabolic Stability
Butenafine30 µL/min/mg21 µL/min/mgImproved
Tebutam57 µL/min/mg107 µL/min/mgDecreased

Table 2: Intrinsic clearance (CLint) in human liver microsomes (HLM) for parent compounds and their CF3-cyclobutane analogues. This data highlights that while often improving stability, the effect can be context-dependent.[3]

Bioisosteric Replacement

The cyclobutane ring is an effective bioisostere for various functional groups, including alkenes, phenyl rings, and other cycloalkanes. This allows for the fine-tuning of a molecule's properties while maintaining its interaction with the biological target.

  • Alkene Bioisostere: Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization, leading to a more stable and well-defined geometry.

  • Phenyl Ring Mimetic: As a non-planar, sp³-rich scaffold, cyclobutane can replace a flat aromatic ring to improve solubility and reduce the potential for π-π stacking interactions, which can sometimes lead to off-target effects.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Replace with Cyclobutane Start Identify Labile or Undesirable Moiety Alkene Alkene Start->Alkene e.g., to prevent cis/trans isomerization Phenyl Phenyl Ring Start->Phenyl e.g., to improve solubility gem_DiMe gem-Dimethyl Start->gem_DiMe e.g., to enhance metabolic stability End Improved Drug Candidate Alkene->End Phenyl->End gem_DiMe->End

Bioisosteric replacement strategies using the cyclobutane moiety.

Case Studies of Cyclobutane-Containing Drugs

The successful application of cyclobutane moieties is evident in several marketed drugs and late-stage clinical candidates.

Apalutamide (Erleada®)

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It features a spirocyclic cyclobutane scaffold, which contributes to its high binding affinity for the androgen receptor (AR).

Pharmacokinetic Profile of Apalutamide:

ParameterValue
Volume of Distribution (Vd)276 L
Clearance (CL/F) at steady-state2.0 L/h
Terminal Half-life (t1/2) at steady-state~3 days

Table 3: Key pharmacokinetic parameters of apalutamide.

The androgen receptor signaling pathway is a critical driver of prostate cancer progression. Apalutamide acts by inhibiting multiple steps in this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSPs) HSP->AR complex Apalutamide Apalutamide Apalutamide->AR Inhibits Androgen Binding Apalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Apalutamide->ARE Inhibits DNA Binding AR_dimer->ARE DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription

Mechanism of action of Apalutamide in the Androgen Receptor signaling pathway.

Zasocitinib (TAK-279)

Zasocitinib is an investigational, highly selective oral tyrosine kinase 2 (TYK2) inhibitor for the treatment of psoriasis and other immune-mediated inflammatory diseases. The incorporation of a cyclobutane moiety in its structure is a key feature contributing to its pharmacological profile.

Pivotal Phase 3 Clinical Trial Data for Zasocitinib in Plaque Psoriasis (Week 16):

EndpointZasocitinibPlacebo
PASI 75~67%~6%
PASI 90>50%N/A
PASI 100~30%N/A

Table 4: Efficacy of zasocitinib in achieving Psoriasis Area and Severity Index (PASI) milestones.

Zasocitinib selectively inhibits TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-23 and Type I interferons.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression translocates to nucleus Zasocitinib Zasocitinib Zasocitinib->TYK2 selectively inhibits

Zasocitinib's selective inhibition of the TYK2 signaling pathway.

Experimental Protocols

To aid researchers in the evaluation of cyclobutane-containing compounds, detailed protocols for key in vitro assays are provided below.

Liver Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of a compound.

Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice and prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Start Prepare Reagents (Microsomes, Compound, NADPH) Incubate Incubate at 37°C Start->Incubate Time_Points Take Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Acetonitrile + Internal Standard) Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

Workflow for a liver microsomal stability assay.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of anticancer agents.

Objective: To determine the IC50 of a cyclobutane-containing anticancer compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The cyclobutane moiety is a powerful and versatile tool in modern medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a bioisostere for other chemical groups has been instrumental in the development of a new generation of therapeutics. As synthetic methodologies for the construction of complex cyclobutane-containing molecules continue to advance, the prevalence of this unique carbocycle in drug candidates is expected to grow, offering new opportunities to address unmet medical needs. This guide provides a foundational understanding of the principles and practical applications of incorporating the cyclobutane ring in drug design, empowering researchers to leverage its full potential in their discovery efforts.

References

The Cyclobutane Ring: A Cornerstone of Modern Drug Design with Unique Conformational Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbocycle, has emerged from being an underutilized chemical curiosity to a strategic asset in modern medicinal chemistry. Its unique conformational properties, stemming from a delicate balance of ring strain and torsional forces, offer drug designers a powerful tool to finely tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This technical guide delves into the core conformational features of the cyclobutane ring, presents quantitative data on its impact on drug properties, details key experimental protocols for its analysis, and visualizes its role in the mechanism of action of established drugs.

The Unique Conformational Landscape of Cyclobutane

Unlike the planar depiction often seen in 2D chemical structures, cyclobutane is not flat. To alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar conformation, the ring puckers into a "butterfly" shape.[1][2] This puckering is a dynamic equilibrium where one carbon atom is out of the plane of the other three.[3] This non-planar geometry is a defining characteristic that medicinal chemists exploit.

The ring strain of cyclobutane is significant, approximately 26.3 kcal/mol, which is slightly less than that of cyclopropane (~28.1 kcal/mol) but considerably more than cyclopentane (~7.1 kcal/mol).[4] This inherent strain influences its bond lengths and angles, resulting in C-C bonds that are slightly longer than in acyclic alkanes.[4] Despite this strain, the cyclobutane ring is generally chemically inert and resistant to metabolic degradation, making it an attractive scaffold for improving drug stability.[1][3]

The puckered conformation creates distinct axial and equatorial positions for substituents, which can be leveraged to control the spatial orientation of pharmacophoric groups and their interactions with biological targets.[3] This conformational restriction can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[4]

Quantitative Impact of Cyclobutane Incorporation in Drug Candidates

The introduction of a cyclobutane ring can have a profound and measurable impact on the properties of a drug molecule. The following tables summarize quantitative data from various studies, highlighting the advantages of employing this unique carbocycle.

Table 1: Comparative Potency of Cycloalkane Analogs
Drug/AnalogTargetRing SystemIC₅₀ / EC₅₀Fold Improvement vs. CyclopentylFold Improvement vs. CyclopropylReference
Boceprevir AnalogHCV NS3/4A ProteaseCyclobutyl Potent19x3x[5]
Boceprevir AnalogHCV NS3/4A ProteaseCyclopropylLess Potent--[5]
Boceprevir AnalogHCV NS3/4A ProteaseCyclopentylLeast Potent--[5]
Buclizine AnalogAntihistamine Assaytert-Butyl31 µM--[6]
Buclizine AnalogAntihistamine AssayCF₃-CyclopropaneInactive--[6]
Buclizine AnalogAntihistamine AssayCF₃-Cyclobutane 102 µM--[6]
Buclizine AnalogLipid Droplet Formationtert-Butyl19 µM--[6]
Buclizine AnalogLipid Droplet FormationCF₃-Cyclopropane21 µM--[6]
Buclizine AnalogLipid Droplet FormationCF₃-Cyclobutane 15 µM--[6]
Table 2: Metabolic Stability of Cyclobutane-Containing Compounds
Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)Reference
Model Amide 1tert-Butyl11[7]
Model Amide 1CF₃-Cyclopropane16[7]
Model Amide 1CF₃-Cyclobutane 16[7]
Model Amide 2tert-Butyl12[7]
Model Amide 2CF₃-Cyclopropane1[7]
Model Amide 2CF₃-Cyclobutane 1[7]
Butenafinetert-Butyl30[8]
ButenafineCF₃-Cyclopropane21[8]
ButenafineCF₃-Cyclobutane 21[8]
Tebutamtert-Butyl57[8]
TebutamCF₃-Cyclopropane107[8]
TebutamCF₃-Cyclobutane 107[8]
Table 3: Physicochemical Properties of Cyclobutane Analogs
Compound SeriesAnaloglogDpKa (Amine)Reference
Model Amide 1tert-Butyl2.11-[6]
Model Amide 1CF₃-Cyclobutane 2.51-[6]
Model Amide 2tert-Butyl2.01-[6]
Model Amide 2CF₃-Cyclobutane 2.48-[6]
p-Substituted Anilinetert-Butyl-10.69[6]
p-Substituted AnilineCF₃-Cyclopropane-4.06[6]
p-Substituted AnilineCF₃-Cyclobutane -5.29[6]

Experimental Protocols for Conformational Analysis

The determination of the precise three-dimensional structure and conformational dynamics of cyclobutane-containing molecules is crucial for understanding their structure-activity relationships. A combination of experimental and computational techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. For cyclobutane rings, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.

Detailed Methodology for 2D NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • 1D ¹H NMR Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons. This serves as a reference for the 2D experiments.

  • COSY Experiment:

    • Set up a standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Optimize the spectral width to encompass all proton signals.

    • Acquire the data with a sufficient number of scans per increment and a suitable number of increments in the indirect dimension to achieve the desired resolution.

    • Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by Fourier transformation.

    • Analyze the cross-peaks, which indicate scalar coupling between protons, typically through two or three bonds. This helps in assigning protons within the cyclobutane ring and its substituents.

  • NOESY/ROESY Experiment:

    • Set up a NOESY (for molecules with slower tumbling) or ROESY (for intermediate-sized molecules) experiment (e.g., noesygpph or roesygpph on Bruker instruments).

    • Choose an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to allow for the buildup of cross-relaxation.

    • Acquire and process the data similarly to the COSY experiment.

    • Analyze the cross-peaks, which indicate through-space proximity (typically < 5 Å) between protons. This is crucial for determining the relative stereochemistry and the puckering of the cyclobutane ring by identifying which substituents are on the same face of the ring.

  • Data Interpretation: The pattern of COSY and NOESY/ROESY cross-peaks, in conjunction with proton-proton coupling constants (³JHH) extracted from the 1D spectrum, allows for the determination of the preferred conformation of the cyclobutane ring and the orientation of its substituents.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive and high-resolution structural information for molecules in the solid state.

Detailed Methodology for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the cyclobutane-containing compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or CMOS). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.[9]

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Merge the data to produce a unique set of reflections.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial model of the molecule into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's conformation in the crystal lattice.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time, complementing the static picture from X-ray crystallography and the solution-state average from NMR.

Detailed Workflow for a GROMACS-based MD Simulation:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis mol_struct 1. Obtain Molecule Structure (e.g., from PubChem or drawn) force_field 2. Prepare Force Field (e.g., CHARMM36) mol_struct->force_field topology 3. Generate Topology (using CGenFF server) force_field->topology box 4. Define Simulation Box (e.g., cubic) topology->box solvate 5. Solvate the Box (add water molecules) box->solvate ions 6. Add Ions (neutralize the system) solvate->ions em 7. Energy Minimization ions->em nvt 8. NVT Equilibration (constant volume and temperature) em->nvt npt 9. NPT Equilibration (constant pressure and temperature) nvt->npt md_run 10. Production MD Run npt->md_run trajectory 11. Analyze Trajectory (RMSD, RMSF, etc.) md_run->trajectory

Workflow for a typical molecular dynamics simulation of a small molecule.

Visualization of Cyclobutane-Containing Drugs in Action

The unique conformational properties of the cyclobutane ring play a crucial role in the mechanism of action of several approved drugs. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and molecular interactions of two such drugs.

Carboplatin and the mTOR Signaling Pathway

Carboplatin, a platinum-based chemotherapy agent, contains a cyclobutane-1,1-dicarboxylate ligand.[4] Its cytotoxic effects are mediated, in part, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[8]

Carboplatin_mTOR_Pathway Carboplatin Carboplatin mTOR mTOR Carboplatin->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates _4EBP1 4E-BP1 mTOR->_4EBP1 activates CellCycleArrest G0/G1 Phase Cell Cycle Arrest p70S6K->CellCycleArrest _4EBP1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Carboplatin inhibits the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[8]
Boceprevir's Mechanism of Action on HCV NS3/4A Protease

Boceprevir is a first-generation protease inhibitor used in the treatment of hepatitis C. It contains a cyclobutylmethyl group at the P1 position that plays a key role in its binding to the HCV NS3/4A protease.[5]

Boceprevir_Mechanism cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage by New_Virions New Virions Viral_Proteins->New_Virions Assembly Boceprevir Boceprevir Boceprevir->NS3_4A Covalently and Reversibly Inhibits

Boceprevir inhibits the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein.

Conclusion

The cyclobutane ring offers a unique and valuable set of conformational and physicochemical properties that are increasingly being leveraged in modern drug design. Its inherent puckered geometry provides a means to enforce conformational restriction, leading to improved binding affinity and metabolic stability. The quantitative data presented herein demonstrates the tangible benefits of incorporating this motif into drug candidates. As synthetic methodologies for accessing diverse cyclobutane derivatives continue to advance, the strategic application of this four-membered ring is poised to play an even more significant role in the development of novel therapeutics. The detailed experimental and computational protocols outlined provide a framework for researchers to further explore and exploit the unique conformational properties of the cyclobutane ring in their drug discovery endeavors.

References

cis-3-Benzyloxymethylcyclobutanol CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-Benzyloxymethylcyclobutanol, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, synthesis, supplier information, and its critical application as a PROTAC linker. A generalized experimental workflow for its incorporation into a PROTAC is presented, alongside a conceptual signaling pathway illustrating the mechanism of action of the resulting targeted protein degrader.

Introduction

This compound has emerged as a valuable intermediate in medicinal chemistry. Its unique structural features, including a strained cyclobutane ring and a benzyloxymethyl group, make it an attractive component for the synthesis of complex molecules with tailored pharmacological properties. A primary application of this compound is as a linker in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands and significantly influences the physicochemical properties and overall efficacy of the degrader molecule.[3][4]

Chemical Properties and Supplier Information

CAS Number: 172324-68-4[5]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[6]
Molecular Weight 192.26 g/mol [6]
Appearance Light yellow liquid[5]
Purity ≥97%[7]
Storage Conditions 2-8°C[6]
Supplier Information
SupplierProduct NumberPurity
Chem-Impex24356≥96% (GC)
Thermo Scientific ChemicalsH6257997%
MedChemExpressHY-22345ANot specified

Synthesis of this compound

A potential synthetic pathway is outlined below:

G cluster_0 Plausible Synthetic Route Start Benzyl glycidyl ether + Strong Base Intermediate1 Benzyloxymethylketene Start->Intermediate1 Elimination Intermediate2 3-(Benzyloxymethyl)cyclobutanone Intermediate1->Intermediate2 [2+2] Cycloaddition with Ethylene Final_Product This compound Intermediate2->Final_Product Stereoselective Reduction (e.g., L-Selectride)

Caption: Plausible synthetic route to this compound.

Application in PROTAC Synthesis

This compound serves as a crucial linker component in the synthesis of PROTACs. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the E3 ligase ligand or the target protein ligand. The benzyloxy group can also be deprotected to reveal a primary alcohol for further functionalization. The cyclobutane scaffold introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.[8]

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing this compound as a linker generally follows a multi-step sequence involving the sequential coupling of the linker to the two ligands.

G cluster_1 PROTAC Synthesis Workflow Linker This compound Activated_Linker Activated Linker (e.g., tosylate, mesylate) Linker->Activated_Linker Activation of Hydroxyl Ligand1_Coupling Couple to E3 Ligase Ligand (e.g., Thalidomide derivative) Activated_Linker->Ligand1_Coupling Nucleophilic Substitution Intermediate_PROTAC Linker-E3 Ligase Ligand Conjugate Ligand1_Coupling->Intermediate_PROTAC Deprotection Deprotection of Benzyl Group (if necessary) Intermediate_PROTAC->Deprotection Final_Coupling Couple to Target Protein Ligand Deprotection->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis using the subject linker.

Conceptual Signaling Pathway of a PROTAC

A PROTAC synthesized using this compound as a linker functions by inducing the degradation of a target protein of interest (POI). The following diagram illustrates the general mechanism of action.

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI + Ubiquitin (from E2) Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Conceptual signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its utility as a PROTAC linker, offering a balance of rigidity and synthetic accessibility, positions it as a key component in the design of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers in the development of next-generation therapies.

References

Puckered conformation and strain energy of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Puckered Conformation and Strain Energy of Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and organic synthesis.[1][2][3] Its unique conformational properties and inherent ring strain impart specific three-dimensional shapes and reactivity patterns that can be harnessed in drug design.[1][2] Understanding the delicate balance between angle strain and torsional strain that dictates its puckered conformation is critical for predicting molecular geometry, stability, and biological activity. This guide provides a comprehensive overview of the conformational analysis and strain energy of cyclobutane and its derivatives, detailing the experimental and computational methods used in their study.

The Puckered Conformation: A Compromise Between Strains

A planar cyclobutane ring would theoretically have C-C-C bond angles of 90°. While this is a significant deviation from the ideal tetrahedral angle of 109.5°, the primary destabilizing factor in a planar conformation is the severe torsional strain arising from the eclipsing of all eight C-H bonds.[4] To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[4][5]

In this D₂d symmetry conformation, one carbon atom is bent out of the plane formed by the other three, at a dihedral or "puckering" angle (θ) of approximately 28-30°.[6][7][8] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[1][4][9] The overall energy of the puckered conformer is lower than the planar transition state, with an inversion barrier of approximately 1.45-1.5 kcal/mol (about 480-500 cm⁻¹).[6][7][8] This low barrier means the ring rapidly interconverts between two equivalent puckered forms at room temperature.[5]

Figure 1: Ring inversion of cyclobutane via a planar transition state.

Strain Energy of Cyclobutane Derivatives

Ring strain is the excess potential energy of a cyclic molecule compared to a strain-free acyclic analogue.[10] It is primarily a combination of:

  • Angle Strain (Baeyer Strain): Destabilization from bond angles deviating from their ideal values.[9]

  • Torsional Strain (Pitzer Strain): Destabilization from eclipsing interactions between adjacent bonds.[9]

  • Steric Strain (van der Waals or Transannular Strain): Repulsive interactions between non-bonded atoms or groups.[9]

Cyclobutane has a significant total ring strain energy, comparable to that of cyclopropane.[11] This high strain is a key factor in its reactivity, particularly in ring-opening reactions.[10][12] Interestingly, substitution can modulate this strain. The gem-dimethyl effect (or Thorpe-Ingold effect) suggests that substituents on the same carbon can decrease the ring strain. For example, 1,1-dimethylcyclobutane is calculated to be over 8 kcal/mol less strained than cyclobutane itself.[13]

CompoundRing SizeTotal Strain Energy (kcal/mol)
Cyclopropane327.5 - 28.1[11]
Cyclobutane 4 26.3 - 26.9 [9][11]
3-Oxetanone4~25.2[10]
Cyclopentane56.2 - 7.4[9][10]
Cyclohexane6~0[10]
Table 1: Comparison of Ring Strain Energies (RSE) for common cycloalkanes.

Conformational Preferences in Substituted Cyclobutanes

The puckered nature of the cyclobutane ring creates two distinct substituent positions: axial and equatorial.[14] Similar to cyclohexane, substituents generally prefer the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers (ΔG(ax-eq)) is a measure of this preference.

Conformers Axial vs. Equatorial Conformers cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (More Stable) a <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>      C1-R(axial)TD>TR><TR><TD>     /  TD>TR><TR><TD>   C4 -- C2TD>TR><TR><TD>       /TD>TR><TR><TD>      C3TD>TR>TABLE> e <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>      C1-HTD>TR><TR><TD>     /  TD>TR><TR><TD>   C4 -- C2-R(equatorial)TD>TR><TR><TD>       /TD>TR><TR><TD>      C3TD>TR>TABLE> a->e Ring Flip

Figure 2: Equilibrium between axial and equatorial conformers in a monosubstituted cyclobutane.

The conformational equilibrium can be determined experimentally, often by NMR, and is influenced by the size and nature of the substituent.

Substituent (R)ΔG(ax-eq) (kcal/mol)
-OH1.1[15]
-CH₂OH0.2[15]
-F~0.4 (calculated)
-CH₃~1.0 (calculated)
Table 2: Conformer energy differences for selected monosubstituted cyclobutanes. A positive value indicates a preference for the equatorial position.[15]

Methodologies for Analysis

A combination of experimental and computational techniques is required for a thorough conformational analysis of cyclobutane derivatives.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine conformational equilibria and dynamics in solution.[16]

    • Methodology: The analysis of proton-proton coupling constants (J-couplings) is a powerful tool. In cyclobutanes, long-range couplings, particularly the four-bond coupling (⁴J(HH)), are highly dependent on the dihedral angle.[15] A large ⁴J(eq-eq) coupling (approx. 5 Hz) versus a near-zero ⁴J(ax-ax) coupling allows for the quantification of the axial/equatorial population ratio.[15] Variable-temperature NMR studies can be used to measure the energy barrier to ring inversion.[17] The complex spectra of monosubstituted cyclobutanes often require complete analysis to extract all chemical shifts and coupling constants.[15]

  • Single-Crystal X-ray Crystallography:

    • Objective: To obtain an unambiguous, high-precision 3D structure in the solid state.[16]

    • Methodology: A suitable single crystal (typically >0.1 mm) of the cyclobutane derivative is irradiated with X-rays.[16] The resulting diffraction pattern is analyzed to determine the precise atomic coordinates, bond lengths, bond angles, and the exact puckering angle of the ring.[16][18][19] This method is considered the "gold standard" for structural confirmation.[16]

  • Infrared (IR) and Raman Spectroscopy:

    • Objective: To probe the vibrational modes of the molecule.

    • Methodology: The ring-puckering motion corresponds to specific low-frequency vibrations in the IR and Raman spectra. Analysis of these spectral bands can provide information about the puckering potential and the barrier to inversion.

Computational Protocols

Computational chemistry provides invaluable insights into the energetic landscape of cyclobutane conformations.

  • Geometry Optimization and Energy Calculation:

    • Objective: To find the minimum energy structures (conformers) and transition states for ring inversion.

    • Methodology: Methods like Density Functional Theory (DFT) (e.g., B3LYP) or higher-level ab initio methods (e.g., MP2, CCSD(T)) with appropriate basis sets (e.g., 6-311G(d,p), aug-cc-pVTZ) are used.[7][13] The process involves:

      • Building an initial 3D structure of the molecule.

      • Performing a geometry optimization to find the lowest energy conformation.

      • Conducting a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).[10]

      • Calculating the total electronic energies for all conformers to determine their relative stabilities.[10]

  • Strain Energy Calculation:

    • Objective: To quantify the ring strain.

    • Methodology: RSE is typically calculated using isodesmic or homodesmotic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of bonds on each side are conserved. The enthalpy change (ΔH) of a reaction where a strained cyclic molecule is "opened" into strain-free acyclic counterparts directly corresponds to the RSE.[10]

Computational_Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT, MP2, etc.) Start->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No Imaginary Frequencies) Freq->Check Check->Opt Not Minimum Energy Single-Point Energy (High-Level Theory, e.g., CCSD(T)) Check->Energy Is Minimum Strain Strain Energy Calculation (Isodesmic Reactions) Energy->Strain Conformer Conformational Analysis (Relative Energies, Barriers) Energy->Conformer End Structural & Energetic Data Strain->End Conformer->End

Figure 3: A general workflow for the computational analysis of cyclobutane derivatives.

Summary of Quantitative Data

The following tables summarize key structural and energetic parameters for cyclobutane.

ParameterValueMethod
Puckering Angle (θ)29.59° - 29.68°Ab initio / CCSD(T)[6][7]
C-C-C Bond Angle88.1°CCSD(T)[7]
C-C Bond Length1.554 - 1.56 ÅCCSD(T) / X-ray[1][7]
Inversion Barrier482 - 498 cm⁻¹ (~1.4 - 1.5 kcal/mol)Ab initio / Experiment[6][7]
Table 3: Structural and Energetic Parameters of Unsubstituted Cyclobutane.

Conclusion

The puckered conformation of cyclobutane is a fundamental concept in stereochemistry, arising from a delicate balance between relieving torsional strain and minimizing angle strain. This puckering endows cyclobutane derivatives with distinct three-dimensional structures and conformational preferences that are crucial in fields like drug discovery, where molecular shape dictates biological function.[1] The strategic introduction of cyclobutane scaffolds can enforce conformational restriction, enhance metabolic stability, and serve as bioisosteres for other cyclic systems.[1] A synergistic approach combining high-resolution experimental techniques like NMR and X-ray crystallography with robust computational methods is essential for accurately characterizing the structure, stability, and energetic landscape of these valuable chemical entities.

References

The Stability and Reactivity of cis-3-Benzyloxymethylcyclobutanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Benzyloxymethylcyclobutanol is a key bifunctional building block in modern organic synthesis, particularly valued in the design and development of novel therapeutics. Its unique strained cyclobutane core, coupled with the versatile benzyloxymethyl and hydroxyl functionalities, offers a rich landscape for chemical manipulation. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data and presenting detailed experimental protocols for its synthesis and key transformations. The strategic application of this molecule as a precursor to a variety of carbocyclic nucleoside analogues and other complex molecular architectures is also explored.

Physicochemical Properties and Stability

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Light yellow liquid
CAS Number 172324-68-4
Storage Conditions 0-8°C, under inert atmosphere

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available cis-1,3-cyclobutanedimethanol. This involves a selective monobenzylation of the diol, a common strategy for differentiating between two primary hydroxyl groups.

Synthesis Diol cis-1,3-Cyclobutanedimethanol Product This compound Diol->Product 1. NaH, THF 2. Benzyl Bromide NaH NaH, THF BnBr Benzyl Bromide Reactivity Start This compound Oxidation Oxidation Start->Oxidation PCC, DCM Deprotection Deprotection (Ether Cleavage) Start->Deprotection H₂, Pd/C Ketone 3-(Benzyloxymethyl)cyclobutanone Oxidation->Ketone Diol cis-3-Hydroxymethylcyclobutanol Deprotection->Diol RingExpansion Ring Expansion Cyclopentanone 2-(Benzyloxymethyl)cyclopentanone RingExpansion->Cyclopentanone Ketone->RingExpansion Lewis Acid or Base

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Benzyloxymethylcyclobutanol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, combined with the benzyloxymethyl substituent, provides a unique three-dimensional structure that can be exploited to enhance binding affinity, metabolic stability, and selectivity of drug candidates.[1][2] This compound and its derivatives are of significant interest as intermediates in the synthesis of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[3] The stereochemistry of the cyclobutanol is crucial for its biological activity, making stereoselective synthesis a critical aspect of its application.

This document provides detailed protocols for the stereoselective synthesis of this compound, focusing on the preparation of the key precursor, 3-(benzyloxymethyl)cyclobutanone, and its subsequent diastereoselective reduction.

Synthetic Strategy Overview

The stereoselective synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the precursor ketone, 3-(benzyloxymethyl)cyclobutanone. The second, and key stereochemistry-defining stage, is the diastereoselective reduction of this ketone to favor the formation of the cis-cyclobutanol isomer.

Experimental Protocols

Stage 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone

The synthesis of 3-(benzyloxymethyl)cyclobutanone can be accomplished via a multi-step sequence starting from readily available materials. One common route involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, followed by reductive dechlorination.

Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] Cycloaddition

  • Step 1: [2+2] Cycloaddition. To a solution of benzyl vinyl ether in diethyl ether at 0 °C, a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Step 2: Reductive Dechlorination. The resulting 2,2-dichloro-3-(benzyloxy)cyclobutanone is then treated with zinc powder in acetic acid to yield 3-(benzyloxy)cyclobutanone.

Stage 2: Stereoselective Reduction of 3-(Benzyloxymethyl)cyclobutanone

The critical step for establishing the cis stereochemistry is the reduction of the cyclobutanone. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of this transformation. Bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to the desired cis isomer.

Protocol 2: Diastereoselective Reduction to this compound

  • Reaction Setup: A solution of 3-(benzyloxymethyl)cyclobutanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran, methanol) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

  • Addition of Reducing Agent: A solution of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride), is added dropwise to the cooled ketone solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis.

Table 1: Synthesis of 3-(Benzyloxy)cyclobutanone

StepReactantsConditionsProductYield (%)
1Benzyl vinyl ether, DichloroketeneDiethyl ether, 0 °C to rt2,2-dichloro-3-(benzyloxy)cyclobutanone~85
22,2-dichloro-3-(benzyloxy)cyclobutanoneZinc, Acetic acid3-(Benzyloxy)cyclobutanone~90

Table 2: Diastereoselective Reduction of 3-(Benzyloxy)cyclobutanone

EntryReducing AgentSolventTemperature (°C)ProductYield (%)Diastereomeric Ratio (cis:trans)
1L-Selectride®THF-78This compound>90>95:5
2K-Selectride®THF-78This compound>90>95:5
3Sodium borohydrideMethanol0cis/trans-3-Benzyloxymethylcyclobutanol~95~70:30

Note: Yields and diastereomeric ratios are representative and may vary depending on specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Ketone Synthesis cluster_stage2 Stage 2: Stereoselective Reduction Start Benzyl Vinyl Ether + Dichloroketene Intermediate 2,2-dichloro-3- (benzyloxy)cyclobutanone Start->Intermediate [2+2] Cycloaddition Ketone 3-(Benzyloxy)cyclobutanone Intermediate->Ketone Reductive Dechlorination Reduction Diastereoselective Reduction Ketone->Reduction Product This compound Reduction->Product

Caption: Experimental workflow for the stereoselective synthesis of this compound.

Stereoselective_Reduction cluster_main Diastereoselective Reduction Ketone 3-(Benzyloxy)cyclobutanone TransitionState Sterically Hindered Approach of Reducing Agent Ketone->TransitionState L-Selectride® -78 °C cis_Product This compound (Major Product) TransitionState->cis_Product Attack from less hindered face trans_Product trans-3-Benzyloxymethylcyclobutanol (Minor Product) TransitionState->trans_Product Attack from more hindered face

Caption: Key stereochemical control in the synthesis of this compound.

References

Experimental protocol for oxidation of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-yielding protocol for the oxidation of cis-3-Benzyloxymethylcyclobutanol to its corresponding ketone, 3-(benzyloxymethyl)cyclobutan-1-one. The described method utilizes Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, ensuring the preservation of the acid-sensitive cyclobutane ring and the benzyl ether protecting group.[1][2][3] This protocol is particularly suited for researchers and professionals in drug development and organic synthesis who require a reliable method for the oxidation of complex secondary alcohols.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The choice of oxidant is critical when the substrate contains sensitive functional groups. This compound presents a dual challenge: the potential for ring strain-driven side reactions of the cyclobutanol moiety and the presence of a benzyl ether, which can be susceptible to cleavage under harsh oxidative or acidic conditions.

The Dess-Martin Periodinane (DMP) oxidation offers a significant advantage over other methods, such as those employing chromium-based reagents, due to its mild reaction conditions, high chemoselectivity, and operational simplicity.[1][2] The reaction typically proceeds at room temperature in a chlorinated solvent, such as dichloromethane (DCM), and is often complete within a few hours, yielding clean conversion to the desired ketone with a straightforward workup.[4] This protocol has been adapted for the specific oxidation of this compound.

Experimental Protocol

Materials and Reagents
  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.[2]

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve, and the two layers become clear.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers.

    • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent through a pad of diatomaceous earth.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(benzyloxymethyl)cyclobutan-1-one.

Data Presentation

The following table summarizes the expected quantitative data for the oxidation of this compound using the described protocol.

ParameterValue
SubstrateThis compound
OxidantDess-Martin Periodinane (DMP)
Stoichiometry (Substrate:DMP)1 : 1.2
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2 - 4 hours
Yield> 90%
Purity (post-chromatography)> 98%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.2 eq) at Room Temperature start->add_dmp stir Stir for 2-4 hours add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 / Na2S2O3 monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Flash Chromatography filter_concentrate->purify end end purify->end Obtain Pure 3-(benzyloxymethyl)cyclobutan-1-one

Caption: Workflow for the oxidation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism alcohol This compound intermediate Periodinane Intermediate alcohol->intermediate + DMP dmp Dess-Martin Periodinane dmp->intermediate ketone 3-(benzyloxymethyl)cyclobutan-1-one intermediate->ketone Intramolecular Proton Transfer byproduct Diacetoxyiodinane intermediate->byproduct

Caption: Simplified mechanism of Dess-Martin oxidation.

Safety Precautions

  • Dess-Martin Periodinane is shock-sensitive and potentially explosive under certain conditions; handle with care.[2]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Dess-Martin Periodinane oxidation is a highly effective and reliable method for the synthesis of 3-(benzyloxymethyl)cyclobutan-1-one from this compound. The mild conditions ensure the integrity of both the cyclobutane ring and the benzyl ether protecting group, providing the desired product in high yield and purity. This protocol is a valuable tool for synthetic chemists requiring a selective oxidation of complex secondary alcohols.

References

Application Notes and Protocols for cis-3-Benzyloxymethylcyclobutanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Benzyloxymethylcyclobutanol is a versatile chemical building block with significant potential in pharmaceutical development.[1][2] Its unique cyclobutane structure offers a rigid scaffold that can be strategically employed to enhance the pharmacological properties of therapeutic agents.[3] The presence of a benzyloxymethyl group can improve solubility and stability, while the hydroxyl group provides a convenient handle for further chemical modifications.[1]

One of the most promising applications of this compound is as a component of the linker in Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][5][6] The linker plays a crucial role in a PROTAC's efficacy, influencing the formation of the ternary complex between the target protein and an E3 ligase.[2][5] The rigid nature of the cyclobutane moiety derived from this compound can help to properly orient the target-binding and E3 ligase-binding ligands, thus promoting efficient protein degradation.

These application notes provide a detailed overview of the use of this compound in the synthesis of a hypothetical PROTAC, "PROTAC-CB-1," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The key steps are outlined in the signaling pathway diagram below.

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC-CB-1 PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated degradation pathway.

Physicochemical and Biological Data of PROTAC-CB-1

The following tables summarize the hypothetical physicochemical and biological data for PROTAC-CB-1. These values are representative of what would be expected for a potent and selective protein degrader.

Table 1: Physicochemical Properties of PROTAC-CB-1

PropertyValue
Molecular Formula C₅₅H₆₅ClN₈O₉S
Molecular Weight 1081.68 g/mol
LogP (calculated) 4.2
Aqueous Solubility 25 µM
Chemical Purity (HPLC) >98%

Table 2: Biological Activity of PROTAC-CB-1 in HeLa Cells

ParameterValue
BRD4 DC₅₀ (24h) 15 nM
BRD4 Dₘₐₓ (24h) >95%
Cell Viability IC₅₀ (72h) 1.5 µM
Binding Affinity to BRD4 (K_d) 50 nM
Binding Affinity to VHL (K_d) 150 nM

Experimental Protocols

Synthesis of PROTAC-CB-1

This section details the synthetic workflow for the preparation of PROTAC-CB-1, starting from this compound.

Synthesis_Workflow cluster_synthesis Synthesis of PROTAC-CB-1 start This compound step1 Step 1: Tosylation of the hydroxyl group start->step1 intermediate1 Intermediate 1: Tosylated cyclobutanol step1->intermediate1 step2 Step 2: Azide substitution intermediate1->step2 intermediate2 Intermediate 2: Azido-cyclobutanol step2->intermediate2 step3 Step 3: Deprotection of benzyl group intermediate2->step3 intermediate3 Intermediate 3: Azido-cyclobutanol with free hydroxyl step3->intermediate3 step4 Step 4: Etherification with alkyne-PEG linker intermediate3->step4 linker Bifunctional Linker with Azide and Alkyne step4->linker step5 Step 5: CuAAC 'Click' Chemistry with Azido-VHL ligand linker->step5 intermediate4 Intermediate 4: VHL-Linker conjugate step5->intermediate4 step6 Step 6: Amide coupling with JQ1-acid (BRD4 ligand) intermediate4->step6 final_product PROTAC-CB-1 step6->final_product

Synthetic workflow for PROTAC-CB-1.

Protocol 4.1.1: Synthesis of the Bifunctional Linker

  • Tosylation: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.5 eq) followed by tosyl chloride (1.2 eq). Stir at room temperature for 12 hours. Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the tosylated intermediate.

  • Azide Substitution: Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat to 80 °C for 6 hours. After cooling, extract with ethyl acetate and wash with water. Dry and concentrate to obtain the azido intermediate.

  • Deprotection: Dissolve the azido intermediate (1.0 eq) in methanol and add Pd/C (10 mol%). Stir under a hydrogen atmosphere for 16 hours. Filter through Celite and concentrate to yield the deprotected alcohol.

  • Etherification: To a solution of the deprotected alcohol (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C. After 30 minutes, add a commercially available alkyne-PEG-Br linker (1.1 eq). Stir at room temperature for 12 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to obtain the final bifunctional linker.

Protocol 4.1.2: Assembly of PROTAC-CB-1

  • 'Click' Chemistry: Dissolve the bifunctional linker (1.0 eq) and an azide-functionalized VHL ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water. Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.3 eq). Stir at room temperature for 24 hours. Purify by preparative HPLC to obtain the VHL-linker conjugate.

  • Amide Coupling: Dissolve the VHL-linker conjugate (1.0 eq) and a carboxylic acid-functionalized BRD4 ligand (e.g., JQ1-acid) (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours. Dilute with ethyl acetate, wash with water and brine, and concentrate. Purify by preparative HPLC to yield PROTAC-CB-1.

Biological Evaluation Protocols

Protocol 4.2.1: Western Blot for BRD4 Degradation

  • Cell Treatment: Seed HeLa cells in 6-well plates. After 24 hours, treat with varying concentrations of PROTAC-CB-1 (e.g., 1 nM to 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Analysis: Visualize bands using an ECL substrate. Quantify band intensity to determine the percentage of BRD4 degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression.

Protocol 4.2.2: Cell Viability Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate.

  • Treatment: After 24 hours, treat with a serial dilution of PROTAC-CB-1.

  • Incubation: Incubate for 72 hours.

  • Assay: Add CCK-8 or MTT reagent and incubate according to the manufacturer's instructions.

  • Analysis: Measure absorbance at the appropriate wavelength. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its application as a linker component in PROTACs, as illustrated with the hypothetical molecule PROTAC-CB-1, demonstrates its potential to contribute to the development of novel therapeutics that function through targeted protein degradation. The rigid cyclobutane core can provide favorable conformational constraints for efficient ternary complex formation, a key determinant of PROTAC efficacy. The provided protocols offer a framework for the synthesis and evaluation of such molecules, enabling further exploration of this compound in drug discovery.

References

Application Notes and Protocols: Incorporating Cyclobutane Scaffolds into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cyclobutane rings into drug candidates represents a powerful tool in modern medicinal chemistry. This four-membered carbocycle offers a unique combination of conformational rigidity and three-dimensionality that can be leveraged to address various challenges in drug discovery, from enhancing potency and selectivity to improving pharmacokinetic properties.[1][2][3][4][5] This document provides detailed application notes on the utility of the cyclobutane scaffold, protocols for its incorporation into parent molecules, and quantitative data to support its application in drug design.

Physicochemical Properties and Applications in Medicinal Chemistry

The cyclobutane ring possesses distinct structural features that differentiate it from other cycloalkanes. Its puckered conformation, a result of relieving torsional strain, provides a rigid scaffold that can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity for its target.[1][6] This conformational restriction is a key strategy in the design of potent enzyme inhibitors and receptor ligands.[2]

The three-dimensional nature of the cyclobutane ring can also be exploited to improve a compound's physicochemical properties. By disrupting planarity, the cyclobutane moiety can reduce crystal packing and improve aqueous solubility.[1] Furthermore, its unique geometry and electronic properties make it a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkynes, and even phenyl rings.[2][7][8] This allows for the modulation of properties such as metabolic stability, lipophilicity, and target engagement.[2][3]

Key Applications of the Cyclobutane Scaffold:

  • Conformational Restriction: Locks in bioactive conformations to improve potency and selectivity.[1][2][3][4][5]

  • Metabolic Stability: Can block sites of metabolism, leading to an improved pharmacokinetic profile.[2][3]

  • Bioisosterism: Serves as a non-aromatic, three-dimensional replacement for planar moieties like phenyl rings, potentially improving solubility and metabolic profiles.[1][2][7][8]

  • Improved Potency and Selectivity: The rigid framework can lead to more specific interactions with the target protein.[2][3][4]

  • Enhanced Solubility and Reduced Planarity: The non-planar structure can disrupt crystal lattice packing, leading to better solubility.[1]

  • Intellectual Property: Novel cyclobutane-containing analogues can provide a clear path to new intellectual property.

Quantitative Data on the Impact of Cyclobutane Scaffolds

The incorporation of a cyclobutane moiety can have a significant and quantifiable impact on the biological activity and pharmacokinetic properties of a drug candidate. The following tables summarize key data from the literature, comparing molecules with and without a cyclobutane scaffold.

Drug Candidate/Target Original Moiety Cyclobutane-Containing Analogue Improvement with Cyclobutane Scaffold Reference
HCV NS3/4A Protease Inhibitor CyclopropylBoceprevir (contains cyclobutylmethyl group)3-fold increase in potency[3]
HCV NS3/4A Protease Inhibitor CyclopentylBoceprevir (contains cyclobutylmethyl group)19-fold increase in potency[3]
IDH1 Inhibitor Cyclohexyl amineDifluorocyclobutanyl amine analogueImproved metabolic stability (medium clearance range)[3]
JAK Family Kinase Inhibitors Various linkerscis-1,3-cyclobutane diamine linkerLow nanomolar potency and excellent selectivity[4][9]

Experimental Protocols

The following protocols provide methodologies for the synthesis of cyclobutane-containing building blocks and their incorporation into drug candidates.

Protocol 1: General Procedure for [2+2] Photocycloaddition of Alkenes

This protocol describes a general method for the construction of a cyclobutane ring via a photochemical [2+2] cycloaddition, a powerful and atom-economical method.[6][10][11][12][13][14]

Materials:

  • Alkene substrate

  • Photosensitizer (e.g., acetone, benzophenone, thioxanthone) (if required)

  • Anhydrous solvent (e.g., acetonitrile, acetone, dichloromethane)

  • UV photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp, 370 nm or 440 nm LEDs)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate in the chosen anhydrous solvent. The concentration should be optimized for the specific reaction (typically 0.01-0.1 M). If a photosensitizer is required, add it at this stage (typically 5-10 mol%).

  • Deoxygenation: Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes. Oxygen can quench the excited state of the reactants and lead to undesired side reactions.

  • Irradiation: Place the reaction vessel in the photoreactor and begin irradiation. The choice of lamp and wavelength will depend on the substrate and photosensitizer. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product, which contains the cyclobutane ring, by column chromatography on silica gel, recrystallization, or distillation.

Example Workflow for [2+2] Photocycloaddition:

G cluster_prep Reaction Preparation cluster_reaction Photoreaction cluster_workup Workup and Purification A Dissolve alkene and photosensitizer in solvent B Deoxygenate with inert gas A->B C Irradiate in photoreactor B->C D Monitor reaction by TLC/LC-MS C->D E Remove solvent in vacuo D->E Reaction complete F Purify by chromatography E->F G Isolated Cyclobutane Product F->G

Experimental workflow for a typical [2+2] photocycloaddition reaction.
Protocol 2: Synthesis of a Key Intermediate for Apalutamide

This protocol outlines the synthesis of 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of the androgen receptor inhibitor, Apalutamide. This procedure is adapted from patent literature.[15]

Materials:

  • 4-bromo-2-fluoro-N-methylbenzamide

  • 1-aminocyclobutanecarboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 2-acetylcyclohexanone

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 1-aminocyclobutanecarboxylic acid (1.2 eq), potassium carbonate (3.0 eq), 2-acetylcyclohexanone (0.02 eq), and water.

  • Solvent Addition: Add DMF to the flask to dissolve the reagents.

  • Catalyst Addition: Under a nitrogen atmosphere, add copper(I) iodide (0.02 eq) to the stirred reaction mixture.

  • Heating: Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate.

  • Purification: The organic layers are typically combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Example Workflow for Apalutamide Intermediate Synthesis:

G cluster_reaction Ullmann Condensation cluster_workup Aqueous Workup cluster_purification Purification A Combine reactants and base in DMF B Add CuI catalyst under Nitrogen A->B C Heat to 110°C for 24 hours B->C D Cool to RT and add water C->D Reaction complete E Extract with ethyl acetate D->E F Combine organic layers, wash, and dry E->F G Concentrate and purify F->G H Apalutamide Intermediate G->H

Synthetic workflow for a key cyclobutane-containing intermediate of Apalutamide.

Concluding Remarks

The cyclobutane scaffold is a valuable and increasingly utilized motif in drug discovery. Its unique structural and physicochemical properties provide medicinal chemists with a versatile tool to optimize lead compounds and develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic methods for introducing this scaffold are well-established, with photocycloadditions and transition-metal-catalyzed reactions being particularly powerful. The provided protocols and data serve as a starting point for researchers looking to explore the potential of cyclobutane-containing molecules in their own drug discovery programs.

References

Application Notes and Protocols: cis-3-Benzyloxymethylcyclobutanol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Benzyloxymethylcyclobutanol is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures and in the development of novel therapeutic agents.[1][2] Its rigid cyclobutane core, coupled with the synthetically malleable hydroxyl and benzyloxymethyl functionalities, provides a unique scaffold for the stereocontrolled introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of advanced molecules, with a focus on its conversion to the corresponding cyclobutanone and its potential application in the synthesis of carbocyclic nucleoside analogues.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 172324-68-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow oil
Purity ≥97%
Storage Store at 2-8°C under an inert atmosphere.

Data sourced from commercial suppliers.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral and anticancer agents. The cyclobutane ring of this compound serves as a suitable carbocyclic scaffold for the synthesis of novel nucleoside analogues. A key step in this synthetic strategy is the oxidation of the secondary alcohol to the corresponding ketone, cis-3-(benzyloxymethyl)cyclobutanone. This ketone can then undergo further modifications, such as olefination and subsequent functional group manipulations, to introduce the nucleobase and mimic the ribose sugar.

Logical Workflow for Synthesis of Carbocyclic Nucleoside Analogues

G A This compound B Oxidation A->B Swern or Dess-Martin C cis-3-(Benzyloxymethyl)cyclobutanone B->C D Olefination (e.g., Wittig Reaction) C->D E Methylene-cyclobutane Derivative D->E F Hydroxylation/ Functionalization E->F G Carbocyclic Precursor F->G H Coupling with Nucleobase G->H I Carbocyclic Nucleoside Analogue H->I

Caption: Synthetic strategy for carbocyclic nucleosides.

Experimental Protocols

Protocol 1: Oxidation of this compound to cis-3-(Benzyloxymethyl)cyclobutanone via Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at -78 °C, add DMSO (2.4 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford cis-3-(benzyloxymethyl)cyclobutanone.

Table 2: Expected Yield and Purity for Swern Oxidation

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >95%
Protocol 2: Olefination of cis-3-(Benzyloxymethyl)cyclobutanone via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[5][6] This protocol describes the formation of a methylene-cyclobutane derivative, a key intermediate for further functionalization.

Reaction Scheme:

Materials:

  • cis-3-(Benzyloxymethyl)cyclobutanone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 equivalents) at 0 °C.

  • Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.

  • Cool the ylide solution to 0 °C and add a solution of cis-3-(benzyloxymethyl)cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the methylene-cyclobutane derivative.

Table 3: Expected Yield for Wittig Reaction

ParameterExpected Value
Yield 70-85%

Further Synthetic Transformations

The resulting methylene-cyclobutane derivative can be further elaborated to introduce the necessary functionalities for a carbocyclic nucleoside.

Synthetic Pathway Visualization

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Nucleoside Analogue Assembly A This compound B cis-3-(Benzyloxymethyl)cyclobutanone A->B Oxidation C cis-1-(Benzyloxymethyl)-3- methylenecyclobutane B->C Wittig Reaction D Diol Intermediate C->D Dihydroxylation (e.g., OsO₄) E Protected Diol D->E Protection F Mesylate/Triflate Intermediate E->F Activation G Carbocyclic Nucleoside (Protected) F->G Nucleobase Coupling H Final Carbocyclic Nucleoside Analogue G->H Deprotection

Caption: Multi-step synthesis of a carbocyclic nucleoside.

Conclusion

This compound is a strategic starting material for the synthesis of complex molecules, particularly carbocyclic nucleoside analogues. The protocols outlined in this document provide a foundation for the efficient conversion of this intermediate into more advanced structures. The versatility of the cyclobutane core allows for the exploration of diverse chemical space, making it a valuable tool for drug discovery and development professionals. Further research into the applications of this building block is likely to uncover new and innovative synthetic pathways to biologically active compounds.

References

Application Notes and Protocols for Derivatization of cis-3-Benzyloxymethylcyclobutanol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the secondary hydroxyl group of cis-3-Benzyloxymethylcyclobutanol, a versatile building block in organic synthesis and pharmaceutical development.[1] The strategic modification of this hydroxyl group through reactions such as esterification, etherification, and oxidation allows for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The protocols outlined below are based on established chemical transformations of analogous cyclobutanol and benzyl-protected alcohol systems.

General Workflow for Derivatization

The derivatization of this compound typically follows a general workflow involving the reaction of the alcohol with a suitable reagent, followed by workup and purification of the desired product.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_process Downstream Processing start This compound esterification Esterification start->esterification Select Reagent etherification Etherification start->etherification Select Reagent oxidation Oxidation start->oxidation Select Reagent workup Aqueous Workup esterification->workup etherification->workup oxidation->workup purification Chromatography/Distillation workup->purification product Purified Derivative purification->product

Caption: General workflow for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes expected yields for various derivatization reactions of the hydroxyl group of this compound, based on reported yields for analogous transformations in the literature.

Derivatization ReactionReagent ExampleExpected Yield (%)Reference
EsterificationAcetic Anhydride85-95[2][3]
Benzoyl Chloride80-90[2]
EtherificationBenzyl Bromide80-96[4]
Methyl Iodide70-90[4][5]
OxidationPyridinium chlorochromate (PCC)80-95[6]
Dess-Martin Periodinane (DMP)85-95[6]

Experimental Protocols

Esterification via Acylation with Acetic Anhydride

This protocol describes the formation of an acetate ester from the hydroxyl group of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired acetate ester.

Etherification using Williamson Ether Synthesis with Benzyl Bromide

This protocol details the synthesis of a benzyl ether derivative from this compound.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the benzyl ether.

Oxidation to a Ketone using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite®

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filter funnel with a pad of Celite® and silica gel

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. The mixture will turn into a dark brown slurry.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a short pad of silica gel and Celite®, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • If necessary, purify the product further by silica gel column chromatography.

References

Application Notes and Protocols for the Scale-up Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of cis-3-Benzyloxymethylcyclobutanol, a valuable building block in pharmaceutical and organic synthesis. The protocols detailed below are based on established chemical principles for cyclobutane synthesis and stereoselective reductions, intended to be adaptable for multi-gram to kilogram-scale production.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, including therapeutic agents. Its cyclobutane core and specific stereochemistry are crucial for biological activity in certain drug candidates. The presence of the benzyloxymethyl group offers a stable protecting group that can be removed under specific conditions in later synthetic steps. The demand for this intermediate in drug development necessitates robust and scalable synthetic protocols.

This document outlines a two-step synthetic sequence starting from commercially available precursors, focusing on process parameters critical for successful scale-up. The first step involves the synthesis of the key intermediate, 3-(benzyloxymethyl)cyclobutanone. The second, and most critical step, is the diastereoselective reduction of this ketone to afford the desired cis-cyclobutanol isomer.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound, providing a baseline for scaling the reaction.

ParameterStep 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanoneStep 2: Diastereoselective Reduction to this compound
Starting Material 3-Oxocyclobutanecarboxylic acid3-(Benzyloxymethyl)cyclobutanone
Scale 1.0 kg (8.76 mol)1.5 kg (7.88 mol)
Key Reagents Benzyl bromide, Silver(I) oxideL-Selectride® (1.0 M in THF)
Molar Equivalents 1.2 eq (Benzyl bromide), 0.6 eq (Silver(I) oxide)1.2 eq
Solvent AcetonitrileAnhydrous Tetrahydrofuran (THF)
Solvent Volume 10 L15 L
Reaction Temperature 80 °C (reflux)-78 °C
Reaction Time 12-16 hours4-6 hours
Typical Yield 85-90%90-95%
Purity (crude) >90%>95% (cis isomer)
Purification Method Vacuum DistillationAqueous Workup / Chromatography (if needed)

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxymethyl)cyclobutanone

This procedure is adapted from established methods for the synthesis of substituted cyclobutanones.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Benzyl bromide

  • Silver(I) oxide

  • Acetonitrile

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Large filtration funnel and flask

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the 20 L reactor with 3-oxocyclobutanecarboxylic acid (1.0 kg, 8.76 mol) and acetonitrile (10 L).

  • Reagent Addition: To the stirred suspension, add silver(I) oxide (1.22 kg, 5.26 mol, 0.6 eq) followed by the slow addition of benzyl bromide (1.25 L, 1.80 kg, 10.5 mol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove silver salts. Wash the filter cake with ethyl acetate (2 x 1 L).

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 3-(benzyloxymethyl)cyclobutanone as a colorless to pale yellow oil.

Step 2: Diastereoselective Reduction to this compound

This protocol utilizes a bulky reducing agent to achieve high diastereoselectivity for the desired cis-isomer.

Materials:

  • 3-(Benzyloxymethyl)cyclobutanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous sodium hydroxide solution (1 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe

  • Cooling system capable of reaching -78 °C (e.g., dry ice/acetone bath or cryocooler)

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the 20 L reactor with a solution of 3-(benzyloxymethyl)cyclobutanone (1.5 kg, 7.88 mol) in anhydrous THF (15 L) under a nitrogen atmosphere.

  • Cooling: Cool the reactor contents to -78 °C.

  • Reagent Addition: Slowly add L-Selectride® (9.46 L of 1.0 M solution in THF, 9.46 mol, 1.2 eq) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting ketone by TLC or HPLC.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add methanol (500 mL) to quench the excess L-Selectride®, maintaining the temperature below -60 °C.

    • Allow the mixture to warm to 0 °C and then slowly add 1 M aqueous sodium hydroxide solution (4 L), followed by the very slow, dropwise addition of 30% hydrogen peroxide (1 L), ensuring the temperature is controlled with an ice bath.

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).

    • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure to yield this compound as a viscous oil. Further purification, if necessary, can be achieved by column chromatography, although the crude product is often of sufficient purity for subsequent steps.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Diastereoselective Reduction 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid Reagents1 BnBr, Ag2O Acetonitrile, Reflux 3-Oxocyclobutanecarboxylic_acid->Reagents1 3-(Benzyloxymethyl)cyclobutanone 3-(Benzyloxymethyl)cyclobutanone Reagents1->3-(Benzyloxymethyl)cyclobutanone Ketone_intermediate 3-(Benzyloxymethyl)cyclobutanone Reagents2 L-Selectride®, THF -78 °C Ketone_intermediate->Reagents2 This compound This compound Reagents2->this compound

Caption: Synthetic route to this compound.

Experimental Workflow: Diastereoselective Reduction

G Start Start Reactor_Setup Charge reactor with ketone in THF Start->Reactor_Setup Cooling Cool to -78 °C Reactor_Setup->Cooling Reagent_Addition Slowly add L-Selectride® Cooling->Reagent_Addition Reaction Stir for 4-6 hours at -78 °C Reagent_Addition->Reaction Quench Quench with Methanol, NaOH, and H2O2 Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Concentrate to yield product Workup->Purification End End Purification->End

Caption: Workflow for the diastereoselective reduction step.

Application Notes and Protocols: The Use of Cyclobutane Derivatives for Conformational Restriction in Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug discovery, the conformational control of a ligand is a critical parameter in optimizing its pharmacological profile. Flexible molecules often pay an entropic penalty upon binding to their biological targets, which can lead to reduced affinity and selectivity. The incorporation of rigid structural motifs is a widely employed strategy to pre-organize a ligand into its bioactive conformation, thereby minimizing this entropic loss and enhancing binding potency. Among the various carbocyclic scaffolds utilized for this purpose, the cyclobutane ring has emerged as a valuable and somewhat underutilized tool.

The unique puckered geometry of the cyclobutane ring offers a three-dimensional scaffold that can effectively restrict the torsional freedom of appended pharmacophoric groups.[1][2] This conformational constraint can lead to several advantageous properties, including improved binding affinity, enhanced selectivity for the target receptor over related proteins, and increased metabolic stability by shielding susceptible functionalities from enzymatic degradation.[3][4] Furthermore, the introduction of a cyclobutane moiety can improve physicochemical properties such as solubility by increasing the sp³ character of the molecule.[4]

These application notes will provide an overview of the utility of cyclobutane derivatives in ligand design, present quantitative data on their impact on biological activity, and offer detailed protocols for their synthesis and characterization.

Conceptual Framework for Conformational Restriction

The fundamental principle behind using cyclobutane derivatives for conformational restriction is the reduction of the number of accessible low-energy conformations of a ligand to favor the one that is complementary to the binding site of the biological target. This pre-organization minimizes the entropic penalty associated with the "freezing" of rotatable bonds upon binding.

G cluster_0 Flexible Ligand cluster_1 Cyclobutane-Constrained Ligand Flexible Many Low-Energy Conformations Binding_F High Entropic Penalty Upon Binding Flexible->Binding_F Lower_Affinity Lower_Affinity Binding_F->Lower_Affinity Results in Constrained Fewer Low-Energy Conformations (Bioactive Conformation Favored) Binding_C Low Entropic Penalty Upon Binding Constrained->Binding_C Higher_Affinity Higher_Affinity Binding_C->Higher_Affinity Results in

Figure 1: Conformational restriction by cyclobutane derivatives.

Data Presentation: Quantitative Impact of Cyclobutane Scaffolds

The introduction of a cyclobutane ring to constrain a ligand's conformation can have a significant impact on its binding affinity and functional activity. The following table summarizes quantitative data for a notable example, TAK-828F, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). The replacement of a flexible n-butanoic acid linker with a rigid cis-cyclobutane acetic acid moiety was a key optimization step in its development.[5]

Compound/LigandModificationBiological TargetAssay TypeIC50 (nM)Species
TAK-828F Contains a cis-1,3-disubstituted cyclobutane ring to restrict the conformation of the carboxylic acid side chain.RORγtTR-FRET Coactivator Recruitment Assay9.5Human
IL-17A Release (hWB)27Human
RORγt Reporter Assay11Human
Flexible Precursor Analog Contains a flexible n-butanoic acid side chain.RORγtTR-FRET Coactivator Recruitment Assay>1000Human

Note: The data for the flexible precursor analog is inferred from the structure-activity relationship discussions in the cited literature, which highlight the significant improvement in potency upon introduction of the cyclobutane ring.

Experimental Protocols

Synthesis of a Key Cyclobutane Intermediate: cis-3-(tert-butoxycarbonylmethyl)cyclobutane-1-carboxylic acid

This protocol describes the synthesis of a key building block for constructing ligands with a conformationally constrained acidic pharmacophore, similar to the scaffold found in TAK-828F.

G cluster_0 Synthesis Workflow start Start: 3-Oxocyclobutanecarboxylic acid step1 Esterification (MeOH, H2SO4) start->step1 step2 Wittig Reaction (Ph3P=CHCO2tBu) step1->step2 step3 Diastereoselective Reduction (NaBH4) step2->step3 step4 Hydrolysis (LiOH) step3->step4 end Product: cis-3-(tert-butoxycarbonylmethyl) cyclobutane-1-carboxylic acid step4->end

Figure 2: Synthesis of a cyclobutane building block.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • (tert-Butoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂tBu)

  • Toluene, anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-oxocyclobutanecarboxylate.

  • Wittig Reaction: Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) and (tert-butoxycarbonylmethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene. Heat the mixture to 80 °C and stir for 16 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the cyclobutylidene intermediate.

  • Diastereoselective Reduction: Dissolve the cyclobutylidene intermediate (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 2 hours. Quench the reaction with acetone and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography to isolate the cis-diester.

  • Hydrolysis: Dissolve the cis-diester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield cis-3-(tert-butoxycarbonylmethyl)cyclobutane-1-carboxylic acid.

LanthaScreen™ TR-FRET RORγt Coactivator Assay

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the potency of compounds to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[6][7]

G cluster_0 TR-FRET Assay Workflow start Prepare Reagents: - RORγt-LBD (GST-tagged) - Tb-anti-GST Antibody (Donor) - Fluorescein-Coactivator Peptide (Acceptor) - Test Compound Dilutions step1 Add RORγt-LBD and Test Compound to Assay Plate start->step1 step2 Add Mixture of Fluorescein-Coactivator Peptide and Tb-anti-GST Antibody step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Read TR-FRET Signal (Excitation: 340 nm, Emission: 495 nm & 520 nm) step3->step4 end Calculate Emission Ratio (520/495) and Determine IC50 step4->end

Figure 3: TR-FRET coactivator recruitment assay workflow.

Materials:

  • LanthaScreen™ TR-FRET RORγt Coactivator Assay Kit (containing RORγt-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide)

  • Test compounds

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a 2X working solution of RORγt-LBD (GST-tagged) in assay buffer. Prepare a 2X working solution of a mixture of Tb-anti-GST antibody and fluorescein-coactivator peptide in assay buffer.

  • Assay Plate Setup: Add 5 µL of the 2X test compound dilutions to the wells of a 384-well plate.

  • Addition of RORγt-LBD: Add 5 µL of the 2X RORγt-LBD solution to each well containing the test compound.

  • Addition of Detection Mixture: Add 10 µL of the 2X Tb-anti-GST antibody and fluorescein-coactivator peptide mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at approximately 340 nm and measure the emission at 495 nm (terbium emission) and 520 nm (fluorescein emission).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: RORγt Inhibition by a Cyclobutane-Containing Inverse Agonist

RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in various autoimmune diseases. RORγt inverse agonists, such as TAK-828F, bind to the LBD of RORγt and promote the recruitment of corepressors, leading to the suppression of the transcription of pro-inflammatory cytokines like IL-17A.[3][8]

G cluster_0 RORγt Signaling in Th17 Differentiation cluster_1 Inhibition by Cyclobutane-Containing Inverse Agonist TGFb_IL6 TGF-β, IL-6 Naive_T_Cell Naive CD4+ T Cell TGFb_IL6->Naive_T_Cell RORgt_Expression RORγt Expression Naive_T_Cell->RORgt_Expression RORgt_Activation RORγt Activation RORgt_Expression->RORgt_Activation Gene_Transcription Transcription of Pro-inflammatory Genes (e.g., IL17A, IL17F) RORgt_Activation->Gene_Transcription Th17_Cell Th17 Cell Differentiation Gene_Transcription->Th17_Cell Inflammation Inflammation Th17_Cell->Inflammation TAK828F TAK-828F (Cyclobutane Ligand) TAK828F->RORgt_Activation Inhibits RORgt_Inhibition RORγt Inhibition (Corepressor Recruitment)

Figure 4: RORγt signaling pathway and its inhibition.

Conclusion

The use of cyclobutane derivatives for conformational restriction is a powerful strategy in modern drug discovery. By rigidifying a ligand's structure, medicinal chemists can favorably influence its binding affinity, selectivity, and pharmacokinetic properties. The example of TAK-828F demonstrates how the strategic incorporation of a cyclobutane scaffold can lead to a potent and selective clinical candidate. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of such conformationally constrained ligands, facilitating their application in the development of novel therapeutics.

References

Application of Functionalized Cyclobutanols in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of functionalized cyclobutanols in the development of advanced materials. The unique strained four-membered ring structure of cyclobutanol derivatives offers a versatile platform for creating polymers and organic electronic materials with tailored properties.

High-Performance Polymers from Cyclobutanol Monomers

Functionalized cyclobutanols serve as valuable building blocks for synthesizing a variety of polymers with unique thermal and mechanical properties. The inherent ring strain of the cyclobutane moiety can be harnessed to drive polymerization reactions and to impart specific characteristics to the resulting polymer chains. When incorporated into a polymer chain, cyclobutanol can enhance properties like flexibility and adhesion[1].

Truxinate Cyclobutane Polyesters via [2+2] Photopolymerization

The [2+2] photocycloaddition of biscinnamate monomers derived from functionalized cyclobutanediols is a powerful method for producing well-defined truxinate cyclobutane-based polyesters.[2][3] This approach allows for the creation of a diverse library of polyesters with varying electron densities and linker structures.[2] The properties of these polymers, such as their glass transition temperature (Tg) and decomposition temperature (Td), can be tuned by altering the monomer design.

Key Features:

  • Tunable Properties: The thermal properties of the resulting polyesters can be tailored by modifying the linker between the cinnamate groups.[2]

  • High Thermal Stability: These polyesters generally exhibit high decomposition temperatures.[2]

  • Processability: The polymers are often soluble in common organic solvents, facilitating their processing.

Monomer Structure (Linker)Polymer DesignationMolecular Weight (Mw, kDa)Dispersity (Đ)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C, 5% weight loss)
Ethylene GlycolP(CBDA-EG)11.2-52284
1,4-ButanediolP(CBDA-BD)--33-
1,6-HexanediolP(CBDA-HD)--6-
Various Linkers (a-g)3a' - 3g'6.2 - 10.21.01 - 1.12Varies with linker flexibilityHigh
Various Linkers (a-g)5a' - 5g'--Varies with linker rigidityHigh

Experimental Protocol: Synthesis of Truxinate Cyclobutane Polyesters via [2+2] Photopolymerization

This protocol is based on the thioxanthone-sensitized solution-state [2+2] photopolymerization of biscinnamate monomers.[2]

Materials:

  • Biscinnamate monomer (e.g., derived from a functionalized cyclobutanediol)

  • Thioxanthone (photosensitizer)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen or Argon gas

  • Photoreactor equipped with a visible light source (e.g., 450 nm blue LEDs)

Procedure:

  • In a clean, dry Schlenk flask, dissolve the biscinnamate monomer (1.0 eq) and thioxanthone (0.1 eq) in anhydrous DMF to achieve a monomer concentration of 0.5 M.

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Seal the flask and place it in the photoreactor.

  • Irradiate the solution with the visible light source at room temperature with constant stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the vinyl protons of the cinnamate groups.

  • Once the polymerization is complete (typically after 24-48 hours), precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and photosensitizer.

  • Dry the polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Workflow for Truxinate Polyester Synthesis

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_char Characterization start Functionalized Cyclobutanol cinnamate Biscinnamate Monomer Synthesis start->cinnamate dissolve Dissolve Monomer & Photosensitizer in DMF cinnamate->dissolve degas Degas with N2/Ar dissolve->degas irradiate Irradiate with Visible Light degas->irradiate precipitate Precipitate in Methanol irradiate->precipitate filter Filter precipitate->filter wash Wash with Methanol filter->wash dry Dry under Vacuum wash->dry gpc GPC (Mw, Đ) dry->gpc nmr NMR (Structure) dry->nmr thermal TGA/DSC (Thermal Properties) dry->thermal end Truxinate Cyclobutane Polyester gpc->end nmr->end thermal->end

Caption: Workflow for the synthesis and characterization of truxinate cyclobutane polyesters.

Polyketones via Palladium-Catalyzed Ring-Opening Polymerization (ROP)

A novel approach to synthesizing functionalized polyketones involves the palladium-catalyzed ring-opening polymerization of bifunctional cyclobutanol precursors.[4][5] This method leverages the cleavage of a C(sp³)–C(sp³) bond within the cyclobutanol ring, a process that is underdeveloped compared to traditional ROP methods.[4] This strategy allows for the introduction of various substitution patterns into the polymer backbone, which is not readily achievable through conventional polyketone synthesis methodologies.[4][5]

Key Features:

  • Novel Polymer Architecture: Produces polyketones with unique substitution patterns.[4]

  • Modular Monomer Synthesis: The properties of the resulting polyketones can be tuned by modifying the structure of the cyclobutanol monomer.[4][5]

  • Step-wise Polymerization: The reaction proceeds in a stepwise manner, where monomers first form oligomers that then react to form higher molecular weight chains.[4][6]

MonomerCatalyst SystemPolymerMw (kDa)Đ
1aPd(OAc)₂ / PPh₃P16.31.8
1aPd(dba)₂ / P(o-tol)₃P110.22.1
1a[Pd(PPh₃)₄]P13.51.6
2Pd(OAc)₂ / PPh₃P23.11.5

Experimental Protocol: Synthesis of Polyketones via Pd-Catalyzed ROP of Functionalized Cyclobutanols

This protocol is based on the palladium-catalyzed ring-opening polymerization of a bifunctional cyclobutanol monomer.[4][6]

Materials:

  • Bifunctional cyclobutanol monomer (e.g., 1-(4-bromophenyl)-3-methyl-3-phenylcyclobutanol)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the bifunctional cyclobutanol monomer (1.0 eq), Pd(OAc)₂ (1-2 mol%), PPh₃ (2-4 mol%), and Cs₂CO₃ (1.1 eq).

  • Add anhydrous toluene to achieve a monomer concentration of approximately 0.1-0.2 M.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by GPC to observe the increase in molecular weight.[4][6]

  • After the desired polymerization time (typically 16-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent such as methanol or hexane.

  • Collect the polymer by filtration and dry it under vacuum.

Characterization:

  • Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Signaling Pathway for Pd-Catalyzed ROP of Cyclobutanols

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Growth/Termination Monomer Bifunctional Cyclobutanol Monomer OxAdd Oxidative Addition Monomer->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Coord Coordination of Deprotonated Monomer OxAdd->Coord BetaC β-Carbon Elimination Coord->BetaC RedElim Reductive Elimination (C-C Coupling) BetaC->RedElim Oligomer Oligomer/ Growing Polymer Chain RedElim->Oligomer Oligomer->Coord Reacts with another monomer Termination Termination (e.g., cyclization) Oligomer->Termination Polyketone Polyketone Termination->Polyketone

Caption: Proposed mechanism for the Pd-catalyzed ROP of functionalized cyclobutanols.

Cyclobutane-Based Materials in Organic Electronics

The rigid and well-defined three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of materials for organic electronics. These materials have shown promise as hole-transporting materials (HTMs) in perovskite solar cells.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Cyclobutane-based compounds have been successfully developed as novel HTMs for perovskite solar cells (PSCs). These materials can be synthesized through green chemistry protocols, such as photodimerization of carbazole derivatives, making them a cost-effective and environmentally friendly alternative to commonly used HTMs like spiro-OMeTAD.

Key Features:

  • Green Synthesis: Can be prepared via simple and environmentally friendly methods.

  • High Efficiency: PSCs utilizing cyclobutane-based HTMs have demonstrated high power conversion efficiencies (PCEs).

  • Good Stability: These HTMs can lead to PSCs with improved long-term stability.

HTM DesignationPCE (%)V_oc (V)J_sc (mA/cm²)FF (%)
V129619.0 (module)---
Cyclobutane-Carbazole HTMup to 21.0---

Experimental Protocol: Fabrication of Perovskite Solar Cells with a Cyclobutane-Based HTM

This protocol provides a general outline for the fabrication of a perovskite solar cell incorporating a cyclobutane-based hole-transporting material.

Materials:

  • FTO-coated glass substrates

  • Electron transport layer (ETL) precursor solution (e.g., SnO₂)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂)

  • Cyclobutane-based HTM solution (e.g., V1296 in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold or other suitable metal for the back contact

  • Spin coater

  • Hot plate

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • ETL Deposition: Spin-coat the ETL precursor solution onto the FTO substrate and anneal at the appropriate temperature (e.g., 150 °C for SnO₂).

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate (e.g., at 100 °C).

  • HTL Deposition: Spin-coat the cyclobutane-based HTM solution on top of the perovskite layer.

  • Back Contact Deposition: Transfer the substrates to a thermal evaporator and deposit the metal back contact (e.g., 80 nm of gold) through a shadow mask.

Characterization:

  • Device Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Stability: Monitor the device performance over time under controlled environmental conditions (e.g., elevated temperature and humidity) to assess long-term stability.

Experimental Workflow for Perovskite Solar Cell Fabrication

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps cluster_char Characterization FTO FTO Glass Clean Cleaning FTO->Clean UVO UV-Ozone Treatment Clean->UVO ETL Spin-coat ETL (e.g., SnO₂) UVO->ETL Perovskite Spin-coat Perovskite Layer ETL->Perovskite HTL Spin-coat Cyclobutane HTM Perovskite->HTL Electrode Deposit Metal Back Contact HTL->Electrode JV J-V Measurement (PCE, Voc, Jsc, FF) Electrode->JV Stability Stability Test Electrode->Stability end Perovskite Solar Cell Device JV->end Stability->end

Caption: Workflow for the fabrication and characterization of perovskite solar cells.

Future Outlook: Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

While the application of functionalized cyclobutanols in polymers and organic photovoltaics is emerging, their potential in other areas of materials science, such as liquid crystals and OLEDs, remains largely unexplored. The rigid, three-dimensional nature of the cyclobutane core could be advantageous in designing novel liquid crystal mesogens with unique phase behaviors. Similarly, incorporating cyclobutanol moieties into the hole-transporting or emissive layers of OLEDs could lead to materials with improved thermal stability and charge-transport properties. Further research in these areas is warranted to fully exploit the potential of this versatile class of compounds.

References

Troubleshooting & Optimization

Improving yield and purity in cis-3-Benzyloxymethylcyclobutanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-3-Benzyloxymethylcyclobutanol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the critical stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone.

Issue 1: Low Yield of 3-(Benzyloxymethyl)cyclobutanone (Precursor)

  • Question: My synthesis of the precursor ketone, 3-(benzyloxymethyl)cyclobutanone, from benzyl vinyl ether and dichloroketene results in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this [2+2] cycloaddition and subsequent dechlorination can arise from several factors:

    • Impure Reactants: Ensure the benzyl vinyl ether is free of polymers and the dichloroketene is freshly generated for optimal reactivity.

    • Reaction Conditions: The cycloaddition is sensitive to temperature. Maintaining a low temperature (typically 0 °C to room temperature) is crucial to prevent side reactions.

    • Dechlorination Step: Incomplete reaction with the reducing agent (e.g., zinc dust) can leave chlorinated byproducts. Ensure the zinc is activated and used in sufficient excess.

Issue 2: Poor cis:trans Diastereoselectivity in the Reduction Step

  • Question: The reduction of 3-(benzyloxymethyl)cyclobutanone yields a mixture of cis and trans isomers with a low ratio of the desired this compound. How can I improve the cis-selectivity?

  • Answer: The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent and reaction conditions.

    • Steric Hindrance of the Reducing Agent: Bulky reducing agents tend to favor attack from the less hindered face of the ketone, which in the case of 3-(benzyloxymethyl)cyclobutanone, would lead to the trans isomer as the major product. To favor the cis isomer, a less sterically demanding reducing agent is often preferred.

    • Chelation Control: The presence of the benzyloxymethyl group offers a possibility for chelation control. Using a reducing agent that can coordinate with the oxygen atom of the benzyloxymethyl group and the carbonyl oxygen may lock the conformation in a way that favors hydride delivery from the face that leads to the cis alcohol.

    • Choice of Reducing Agent: While common reducing agents like sodium borohydride (NaBH₄) may show poor selectivity, other reagents can be explored. For instance, L-Selectride® (lithium tri-sec-butylborohydride) is a bulky reducing agent that will likely favor the trans product. Conversely, reagents like lithium aluminum hydride (LiAlH₄) or the use of a catalyst system like the Corey-Bakshi-Shibata (CBS) reduction could offer different selectivities. The CBS reduction of a similar 3,3-disubstituted cyclobutanone using (S)-B–Me and BH₃·Me₂S resulted in a nearly 1:1 diastereomeric ratio, indicating that achieving high cis-selectivity can be challenging.[1]

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity.

Issue 3: Difficulty in Separating cis and trans Diastereomers

  • Question: I have a mixture of cis- and trans-3-Benzyloxymethylcyclobutanol that is difficult to separate by standard column chromatography. What other purification methods can I try?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties.

    • Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. Sometimes a less polar or a more polar solvent system can improve separation. Using a high-performance liquid chromatography (HPLC) system with a suitable column may provide better resolution.

    • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. The solubility of diastereomers can differ significantly in a given solvent, allowing for the selective crystallization of one isomer.

    • Derivatization: In some cases, derivatizing the alcohol mixture to form esters or ethers can alter the physical properties of the diastereomers, making them easier to separate by chromatography or recrystallization. The derivative can then be cleaved to regenerate the pure alcohol isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common route involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene to form 2,2-dichloro-3-(benzyloxy)cyclobutanone. This is followed by a dechlorination step, typically using zinc dust in acetic acid, to yield 3-(benzyloxymethyl)cyclobutanone. The crucial step is the stereoselective reduction of this ketone to the desired cis-alcohol.

Q2: Which reducing agents are recommended for the stereoselective synthesis of this compound?

  • Sodium borohydride (NaBH₄) in different solvents and at various temperatures.

  • Lithium aluminum hydride (LiAlH₄) at low temperatures.

  • Catalytic methods like the CBS reduction, although this may not provide high diastereoselectivity.[1]

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting ketone will be replaced by a new, typically more polar, spot for the alcohol product. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: What are common side products in this synthesis?

A4: Besides the undesired trans-isomer, potential side products can arise from over-reduction if a very reactive reducing agent is used, or from incomplete reactions. During the synthesis of the precursor ketone, side reactions of the ketene can lead to impurities.

Data Presentation

Table 1: Synthesis of 3-(Benzyloxy)cyclobutanone (Precursor)

StepReactantsConditionsProductYield (%)
1Benzyl vinyl ether, DichloroketeneDiethyl ether, 0 °C to rt2,2-dichloro-3-(benzyloxy)cyclobutanone~85
22,2-dichloro-3-(benzyloxy)cyclobutanoneZinc, Acetic acid3-(Benzyloxy)cyclobutanone~90

Table 2: Stereoselective Reduction of Substituted Cyclobutanones (Analogous Systems)

EntryKetone SubstrateReducing Agent/CatalystDiastereomeric Ratio (cis:trans)Yield (%)Reference
13,3-diphenylcyclobutanone(S)-B–Me, BH₃·Me₂S-93[1]
23-aryl-3-methylcyclobutanones(S)-B–Me, BH₃·Me₂S~1:191-99[1]
32-methylcyclohexanoneLi, FeCl₂·4H₂O, THF98:2 (equatorial:axial)95[2]
44-tert-butylcyclohexanoneLi, FeCl₂·4H₂O, THF>99:1 (equatorial:axial)98[2]

Note: Data for specific reduction of 3-(benzyloxymethyl)cyclobutanone to the cis-isomer is not available in the provided search results. The table shows results for analogous systems to guide experimental design.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone

This protocol is adapted from a similar synthesis of 3-benzylcyclobutanone.

Step 1: [2+2] Cycloaddition

  • To a solution of freshly distilled benzyl vinyl ether in anhydrous diethyl ether at 0 °C, add a solution of freshly prepared dichloroketene in diethyl ether dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.

Step 2: Dechlorination

  • Dissolve the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone in acetic acid.

  • Add activated zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling to maintain room temperature.

  • Stir the mixture vigorously until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)cyclobutanone.

Protocol 2: Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone (General Guidance)

  • Dissolve 3-(benzyloxy)cyclobutanone in an appropriate anhydrous solvent (e.g., THF, methanol, ethanol) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C, -78 °C).

  • Add the chosen reducing agent (e.g., NaBH₄, LiAlH₄) portion-wise or as a solution.

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or an appropriate quenching agent.

  • Perform an aqueous work-up to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the cis:trans ratio.

  • Purify the product by column chromatography or recrystallization to isolate the desired cis-isomer.

Mandatory Visualization

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction & Purification Benzyl_vinyl_ether Benzyl vinyl ether Cycloaddition [2+2] Cycloaddition Benzyl_vinyl_ether->Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Cycloaddition Dichloro_ketone 2,2-dichloro-3- (benzyloxy)cyclobutanone Cycloaddition->Dichloro_ketone Dechlorination Dechlorination (Zn, AcOH) Dichloro_ketone->Dechlorination Ketone 3-(benzyloxy)methyl- cyclobutanone Dechlorination->Ketone Reduction Stereoselective Reduction Ketone->Reduction Key Step Mixture cis/trans Mixture Reduction->Mixture Purification Purification (Chromatography/ Recrystallization) Mixture->Purification cis_Product cis-3-Benzyloxymethyl- cyclobutanol Purification->cis_Product trans_Product trans-Isomer Purification->trans_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Start Problem Identify Problem Start->Problem Low_Yield Low Precursor Yield Problem->Low_Yield Yield Poor_Selectivity Poor cis:trans Ratio Problem->Poor_Selectivity Purity Separation_Issue Difficult Separation Problem->Separation_Issue Purification Check_Reactants Check Reactant Purity Low_Yield->Check_Reactants Screen_Reductants Screen Reducing Agents Poor_Selectivity->Screen_Reductants Optimize_Chromo Optimize Chromatography Separation_Issue->Optimize_Chromo Optimize_Conditions Optimize Reaction Conditions Check_Reactants->Optimize_Conditions End Problem Solved Optimize_Conditions->End Vary_Temp Vary Temperature Screen_Reductants->Vary_Temp Vary_Temp->End Try_Recrystal Attempt Recrystallization Optimize_Chromo->Try_Recrystal Try_Recrystal->End

Caption: Troubleshooting logic for synthesis optimization.

References

Separation techniques for cis and trans isomers of 3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of 3-Benzyloxymethylcyclobutanol. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of 3-Benzyloxymethylcyclobutanol?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. Due to their identical molecular weight and functional groups, they often exhibit very close polarities, making separation by standard chromatographic or recrystallization techniques difficult. Achieving baseline resolution requires highly selective methods and careful optimization of experimental conditions.[1][2]

Q2: Which analytical techniques are recommended for assessing the isomeric ratio of my sample?

A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques. Chiral HPLC can be used to separate and quantify the isomers, while NMR, particularly through-space correlation experiments like NOESY, can help in determining the relative configuration of the diastereomers.[3]

Q3: Can I use recrystallization to separate the isomers?

A3: Recrystallization can be a viable and scalable method if the cis and trans isomers have significantly different solubilities in a particular solvent system.[4][5] However, finding a suitable solvent often requires empirical screening of various solvents and solvent mixtures. This method is typically more successful when one isomer is present in a significantly higher proportion.

Q4: Is derivatization a recommended strategy for improving separation?

A4: Derivatization of the hydroxyl group to form esters (e.g., benzoates, tosylates) or ethers can alter the molecule's conformation and polarity.[6][7] This change in physicochemical properties may enhance the separation efficiency of the diastereomers by chromatography or recrystallization.

Troubleshooting Guides

Issue 1: Poor Resolution in Column Chromatography

Problem: The cis and trans isomers are co-eluting or showing significant peak overlap during flash column chromatography or HPLC.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Stationary Phase The selectivity of the stationary phase may be insufficient. For normal phase chromatography, consider using a different type of silica gel (e.g., with a different particle or pore size). For HPLC, screen various columns with different chemistries, such as cyano or pentafluorophenyl (PFP) phases, which can offer different selectivities for isomers.[1][8]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving separation. Systematically vary the solvent ratio of your eluent system. For normal phase, try adding small percentages of more polar solvents like methanol or isopropanol to a non-polar/polar mixture (e.g., hexane/ethyl acetate) to sharpen bands.[2] Introducing solvents like toluene or dichloromethane can also alter selectivity.[2]
Isomers Have Very Similar Polarity If optimizing the stationary and mobile phases is unsuccessful, consider derivatizing the alcohol to an ester or ether. The resulting diastereomeric derivatives may have larger differences in their physical properties, facilitating separation.[6]
Issue 2: Difficulty Finding a Suitable Recrystallization Solvent

Problem: Attempts to recrystallize the isomeric mixture from various solvents result in the precipitation of the mixture or no crystallization at all.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Similar Solubilities of Isomers The solubilities of the cis and trans isomers in the chosen solvent are too similar.
Action 1: Systematically screen a wider range of solvents with varying polarities.
Action 2: Employ a binary or ternary solvent system. Dissolve the mixture in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity appears, then warm until the solution is clear and allow to cool slowly.
Action 3: Attempt a melt crystallization if the compound is thermally stable.
Presence of Impurities Impurities can sometimes inhibit crystallization. Purify the mixture by column chromatography first to remove other impurities, even if the isomers themselves are not fully separated, and then attempt recrystallization.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development

This protocol provides a starting point for developing an HPLC method for the separation of cis and trans 3-Benzyloxymethylcyclobutanol.

1. Column Selection:

  • Start with a normal phase silica gel or a pentafluorophenyl (PFP) column, as these often provide good selectivity for positional and geometric isomers.[8]

2. Mobile Phase Preparation:

  • Prepare an initial mobile phase of 95:5 (v/v) n-hexane/isopropanol.

  • Degas the mobile phase using sonication or vacuum filtration.[1]

3. Instrument Setup:

  • Set the column temperature to 25°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength based on the absorbance of the benzyl group (e.g., 254 nm).

4. Sample Preparation:

  • Dissolve the isomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis and Optimization:

  • Inject 10 µL of the sample.

  • If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 98:2, 90:10).

  • Other alcohol modifiers like ethanol can also be evaluated.[1]

Quantitative Data Summary (Example):

Mobile Phase (Hexane:Isopropanol) Retention Time (min) - Isomer 1 Retention Time (min) - Isomer 2 Resolution (Rs)
98:212.513.11.2
95:58.28.61.4
90:105.15.31.1
Protocol 2: Derivatization to Benzoate Esters for Enhanced Separation

This protocol describes the conversion of the cyclobutanol isomers to their corresponding benzoate esters, which may be more readily separated.

1. Reaction Setup:

  • To a solution of the 3-Benzyloxymethylcyclobutanol isomeric mixture (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in dry dichloromethane (0.1 M), add triethylamine (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

2. Acylation:

  • Slowly add benzoyl chloride (1.2 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

3. Work-up and Purification:

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude mixture of benzoate esters can then be subjected to column chromatography, where the bulkier ester group may lead to improved separation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_analysis Initial Analysis cluster_separation Separation Strategy cluster_troubleshooting Troubleshooting cluster_final Final Products start Cis/Trans Mixture of 3-Benzyloxymethylcyclobutanol analysis HPLC or NMR Analysis to Determine Isomer Ratio start->analysis sep_choice Choose Separation Technique analysis->sep_choice chromatography Column Chromatography (HPLC or Flash) sep_choice->chromatography  Good Solubility  in Eluent recrystallization Recrystallization sep_choice->recrystallization  Poor Solubility  in a Solvent poor_sep Poor Separation? chromatography->poor_sep recrystallization->poor_sep derivatization Derivatization (e.g., Esterification) poor_sep->derivatization Yes pure_cis Pure Cis Isomer poor_sep->pure_cis No pure_trans Pure Trans Isomer poor_sep->pure_trans No re_chromatography Re-attempt Chromatography with Derivatives derivatization->re_chromatography re_chromatography->pure_cis re_chromatography->pure_trans

Caption: Workflow for the separation of cis/trans isomers.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Have you optimized the mobile phase composition? start->q1 sol1 Systematically vary the ratio of polar to non-polar solvents. Try alcohol modifiers. q1->sol1 No q2 Have you tried a different stationary phase? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen columns with different chemistries (e.g., Cyano, PFP) to alter selectivity. q2->sol2 No q3 Consider derivatization to alter isomer properties. q2->q3 Yes a2_yes Yes a2_no No sol2->q3

References

Technical Support Center: Troubleshooting Side Reactions in Cyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during the functionalization of cyclobutane rings. The content is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Ring Integrity and Rearrangements

Question 1: My reaction is yielding significant amounts of ring-opened or ring-expanded products. What is causing this and how can I prevent it?

Answer: Ring-opening and ring-expansion are common side reactions in cyclobutane chemistry, primarily driven by the relief of ring strain (approximately 26 kcal/mol).[1][2][3] These reactions often proceed through carbocationic intermediates, which can readily rearrange.

Potential Causes & Troubleshooting Strategies:

  • Carbocation Formation: Reactions involving carbocationic intermediates, such as certain SN1 type reactions or reactions under strongly acidic conditions, are prone to ring expansion to form more stable cyclopentyl systems.[4]

    • Solution: Avoid strongly acidic conditions or reagents that promote carbocation formation. Opt for reaction pathways that proceed through concerted mechanisms or involve anionic or radical intermediates. If a carbocation is unavoidable, using non-polar solvents can sometimes suppress rearrangement by minimizing stabilization of the charged intermediate.

  • Lewis Acid Catalysis: Lewis acids can promote the formation of carbocationic intermediates, leading to ring-opening or rearrangement.[2][5][6]

    • Solution: Carefully screen Lewis acids and reaction conditions. Milder Lewis acids may be less prone to inducing rearrangements. Lowering the reaction temperature can also help to control these side reactions. In some cases, using a Brønsted acid might offer a different reaction pathway with fewer rearrangements.[7]

  • Thermal Stress: High reaction temperatures can provide the activation energy needed for ring-opening or rearrangement, especially for strained cyclobutane derivatives.[8][9]

    • Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Microwave irradiation, in some instances, can promote desired reactions at lower bulk temperatures over shorter reaction times, potentially minimizing thermal decomposition and rearrangement.[8]

ring_expansion

Stereochemistry Control

Question 2: I am losing the desired stereochemistry during the functionalization of my cyclobutane. How can I improve stereocontrol?

Answer: Loss of stereochemistry can occur through various mechanisms, including the formation of planar intermediates (like enolates or carbocations) or through epimerization under the reaction conditions.

Potential Causes & Troubleshooting Strategies:

  • Enolate Formation: If the functionalization involves a cyclobutanone, base-catalyzed reactions can lead to the formation of a planar enolate intermediate. Subsequent reaction with an electrophile can occur from either face, leading to a mixture of diastereomers or racemization.[3]

    • Solution: Employ sterically hindered bases to favor the formation of the kinetic enolate, which may offer better facial selectivity. Alternatively, using pre-formed enolates (e.g., lithium or silyl enol ethers) under carefully controlled conditions can improve stereoselectivity. Chiral auxiliaries or catalysts can also be employed to direct the approach of the electrophile.[10][11]

  • Carbocation Intermediates: As mentioned previously, the formation of a planar carbocation can lead to the loss of a stereocenter.

    • Solution: Avoid reaction conditions that favor carbocation formation.

  • Radical Intermediates: While radical reactions can sometimes be stereospecific, the formation of a radical intermediate can also lead to racemization if the radical has a sufficient lifetime to undergo inversion.

    • Solution: Use radical reactions that proceed via a rapid trapping of the initially formed radical. The use of chiral catalysts in radical reactions is an emerging area that may offer solutions.

stereocontrol_workflow

Regioselectivity in C-H Functionalization

Question 3: My C-H functionalization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the C-H functionalization of cyclobutanes can be challenging due to the presence of multiple, electronically similar C-H bonds. The outcome is often influenced by steric and electronic factors, as well as the catalyst and directing groups used.

Potential Causes & Troubleshooting Strategies:

  • Lack of a Directing Group: Without a directing group, the functionalization may occur at the most sterically accessible or electronically activated C-H bond, which can lead to mixtures.

    • Solution: Introduce a directing group onto the cyclobutane substrate. A wide variety of directing groups are available that can chelate to the metal catalyst and direct the functionalization to a specific C-H bond (e.g., ortho to the directing group).[8]

  • Poor Catalyst Control: The choice of catalyst and ligands can have a profound impact on regioselectivity.

    • Solution: Screen a variety of metal catalysts (e.g., Rh, Pd, Ru) and ligands. Different catalysts can exhibit different preferences for C-H bond activation. For example, in rhodium-catalyzed C-H insertion reactions, changing the catalyst can switch the selectivity between 1,1- and 1,3-disubstituted products.[10][12]

  • Substrate Electronics and Sterics: The inherent electronic and steric properties of the substituents on the cyclobutane ring will influence the reactivity of adjacent C-H bonds.

    • Solution: Modify the substrate to electronically activate or deactivate certain positions or to sterically block undesired reaction sites.

CatalystRegioselectivityReference
Rhodium(II) catalystsCan be tuned to favor 1,1- or 1,3-disubstitution[10][12]
Palladium catalystsOften used with directing groups for selective arylation[8]
Photochemical Reactions

Question 4: My photochemical [2+2] cycloaddition is giving low yields and multiple byproducts, including decomposition.

Answer: Photochemical reactions can be sensitive to various parameters, and side reactions such as E/Z isomerization of the starting material, decomposition, or the formation of undesired constitutional isomers and stereoisomers are common.[13][14]

Potential Causes & Troubleshooting Strategies:

  • Incorrect Wavelength or Photosensitizer: The energy of the light and the choice of photosensitizer are critical for selectively exciting the desired reactant and promoting the cycloaddition pathway.[15]

    • Solution: Screen different light sources (e.g., different wavelength lamps) and photosensitizers. For electron-rich olefins, a triplet sensitizer like thioxanthone might be necessary. In some cases, direct excitation at a specific wavelength might be required.[15]

  • E/Z Isomerization: The starting alkene may isomerize under the photochemical conditions, leading to a mixture of cyclobutane products.[14][15]

    • Solution: If isomerization is observed, consider using a flow photochemistry setup to minimize the exposure time of the product to the light source. Alternatively, a different photosensitizer or solvent may suppress this side reaction.

  • Photochemical Cleavage: The cyclobutane product itself can be photolabile and undergo cleavage back to the starting alkenes or other decomposition pathways.[16][17]

    • Solution: Use a filter to cut off wavelengths that might be absorbed by the product. As with isomerization, flow chemistry can be beneficial by removing the product from the irradiated zone as it is formed.

photochemical_troubleshooting

Key Experimental Protocols

Protocol 1: General Procedure for Screening Lewis Acids to Minimize Ring Rearrangement
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the cyclobutane-containing substrate (1.0 equiv).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) to achieve a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: In a separate flask, prepare a stock solution of the Lewis acid to be screened (e.g., Bi(OTf)3, Sc(OTf)3, Yb(OTf)3, AlCl3) in the same anhydrous solvent.[7] Add the Lewis acid solution (typically 5-20 mol%) dropwise to the cooled reaction mixture.

  • Reactant Addition: Add the second reactant (e.g., nucleophile, electrophile) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals, quantifying the ratio of desired product to rearranged/ring-opened byproduct.

  • Workup: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 for acidic conditions).

  • Extraction and Analysis: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Analyze the crude product mixture by 1H NMR to determine the product distribution accurately.

Protocol 2: General Procedure for Directed C-H Functionalization
  • Substrate Preparation: Synthesize the cyclobutane substrate bearing a suitable directing group (e.g., an 8-aminoquinoline amide for palladium-catalyzed arylation).[18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the directed cyclobutane substrate (1.0 equiv), the coupling partner (e.g., an aryl iodide, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and any necessary additives (e.g., a ligand, an oxidant) to a reaction vessel.

  • Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., toluene, HFIP).[8]

  • Reaction: Seal the vessel and heat the reaction mixture to the optimized temperature for the specified time.

  • Monitoring: Monitor the reaction for the consumption of starting material and the formation of the desired product, while also checking for the formation of any regioisomeric byproducts.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification and Analysis: Concentrate the filtrate and purify the residue by column chromatography. Analyze the fractions to isolate and quantify the desired regioisomer and any other isomers formed. The structure of the major product should be confirmed by NMR and/or X-ray crystallography.

References

Technical Support Center: Optimization of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in [2+2] cycloaddition reactions for the synthesis of cyclobutane rings.

Troubleshooting Guide

This guide addresses common issues encountered during [2+2] cycloaddition experiments in a question-and-answer format.

Question 1: Why is the yield of my [2+2] cycloaddition reaction consistently low?

Answer:

Low yields in [2+2] cycloaddition reactions can stem from several factors, ranging from reaction conditions to substrate stability. Consider the following troubleshooting steps:

  • Reaction Type and Conditions:

    • Photochemical Reactions: Ensure the light source wavelength is appropriate for the substrate's absorption.[1][2] The reaction may also be sensitive to the solvent; for instance, some reactions show improved yields in specific solvents like CH₂Cl₂.[1] Polymerization of starting materials can be a competing side reaction, which can sometimes be mitigated by adjusting the solvent or temperature.[1]

    • Thermal Reactions: These reactions can be "forbidden" under thermal conditions and may require high temperatures or pressure, which can lead to decomposition.[3][4][5] Forcing conditions can sometimes result in very low yields (e.g., ~5%).[6] The use of a Lewis acid catalyst can sometimes enable thermal [2+2] cycloadditions to proceed under milder conditions.[4][6]

    • Catalyzed Reactions: Catalyst deactivation can be a significant cause of low yield. Ensure the catalyst is handled under appropriate atmospheric conditions (e.g., inert atmosphere if air-sensitive) and that the reagents and solvents are sufficiently pure.

  • Reagent and Substrate Purity: Impurities in starting materials or solvents can quench excited states in photochemical reactions or poison catalysts.[7] Ensure all reagents are purified before use. The purity of the reactant itself is also crucial.[7]

  • Reaction Monitoring and Quenching: It is critical to monitor the reaction progress to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition.[7] If the reaction stalls, adding more reagent might drive it to completion. Conversely, if decomposition is observed before the starting material is consumed, quenching early might be necessary to preserve the product that has formed.[7]

  • Workup Procedure: Significant product loss can occur during the workup and purification stages.[7] Ensure complete extraction of the product and thorough rinsing of any drying agents or chromatography materials.[7]

Question 2: How can I improve the stereoselectivity of my [2+2] cycloaddition reaction?

Answer:

Controlling stereoselectivity is a common challenge in [2+2] cycloaddition reactions. The outcome is often influenced by the reaction mechanism, solvent, and catalyst choice.

  • Solvent Effects: The polarity of the solvent can significantly influence the stereochemical outcome. For instance, in some Staudinger [2+2] cycloadditions, polar solvents favor the formation of trans-β-lactams.[8] Non-polar solvents like hexanes or benzene may favor products with a smaller overall dipole, such as anti-head-to-tail isomers.[9]

  • Catalyst Control: The use of chiral Lewis acids or transition metal catalysts is a powerful strategy for inducing enantioselectivity. For example, chiral oxazaborolidine-AlBr₃ complexes have been shown to catalyze highly enantioselective [2+2] cycloadditions.[10] The choice of catalyst can also influence diastereoselectivity.[6]

  • Reaction Mechanism: Understanding the reaction mechanism (e.g., concerted, diradical, or zwitterionic) is key to predicting and controlling stereochemistry.[3][9] In photochemical reactions, the spin state (singlet or triplet) of the excited species can dictate the stereochemical outcome.[9] For thermal reactions of ketenes, the cycloaddition often proceeds through a suprafacial-antarafacial transition state.[5]

  • Substrate Structure: The steric and electronic properties of the substituents on the reacting alkenes can have a profound impact on the stereoselectivity of the cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the main types of [2+2] cycloaddition reactions used for cyclobutane synthesis?

A: The three main classes of [2+2] cycloaddition reactions are:

  • Photochemical [2+2] Cycloadditions: These reactions are initiated by UV or visible light, which excites one of the alkene components to a higher energy state.[11][12][13] They are particularly useful for synthesizing strained four-membered rings.[12]

  • Thermal [2+2] Cycloadditions: While often symmetry-forbidden, thermal [2+2] cycloadditions can occur with specific substrates like ketenes or under forcing conditions such as high pressure.[3][5][12][14]

  • Metal-Catalyzed [2+2] Cycloadditions: Transition metals or Lewis acids can catalyze [2+2] cycloadditions, often enabling reactions that are otherwise difficult and allowing for greater control over selectivity.[6][15][16]

Q2: How do I choose the right solvent for my [2+2] cycloaddition?

A: Solvent choice can be critical. In photochemical reactions, the solvent should be transparent at the irradiation wavelength. The polarity of the solvent can influence reaction rates and stereoselectivity.[8][9][17] For example, aqueous solvents can stabilize zwitterionic intermediates, potentially changing a one-step reaction mechanism to a two-step one.[17] It is often necessary to screen several solvents to find the optimal conditions for a new reaction.[1]

Q3: My photochemical reaction is not working. What should I check?

A: For photochemical reactions, consider the following:

  • Wavelength of Light: Ensure the wavelength of your light source corresponds to an absorption band of one of your reactants or a photosensitizer.[1][2]

  • Quantum Yield: Some molecules have low quantum yields for the desired photoreaction due to competing processes like cis-trans isomerization.[18]

  • Degassing: Dissolved oxygen can quench excited triplet states. Degassing the solvent prior to irradiation can sometimes improve results.

  • Concentration: The concentration of reactants can influence whether an intermolecular or intramolecular reaction is favored.

Q4: Can [2+2] cycloadditions be used in drug development?

A: Yes, cyclobutane motifs are present in a number of natural products and pharmaceuticals with diverse biological activities.[15][19] The [2+2] cycloaddition is a primary method for synthesizing these structures, making it a valuable tool in medicinal chemistry and drug discovery.[15]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature on the optimization of various [2+2] cycloaddition reactions.

Table 1: Optimization of a High-Pressure [2+2] Cycloaddition

EntryEquivalents of Vinyl EtherTemperature (°C)Time (h)Conversion (%)
12211945
22501965
32751968
43211962
5350470
63501983
73751975
84211970
9450475
104501980
114751978

Data adapted from a study on hyperbaric [2+2] cycloaddition reactions.[3]

Table 2: Solvent and Wavelength Effects in a Photochemical [2+2] Cycloaddition

EntryWavelength (nm)SolventYield (%)Diastereomeric Ratio
1370CH₂Cl₂7565:35
2390CH₂Cl₂6065:35
3370Acetone7060:40
4370Acetonitrile6560:40
5370Toluene5055:45
6370THF4555:45
7370HFIP<5-

Data synthesized from an optimization study on the photochemical cycloaddition of N-benzyl maleimide with styrene.[1]

Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

  • In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).

  • Add CH₂Cl₂ (2.0 mL) to the vial.

  • Seal the vial with a rubber septum and purge with argon.

  • Stir the reaction mixture under UVA LED (e.g., Kessil PR 160L, 370 nm) irradiation under an argon atmosphere for 16–70 hours.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a published procedure.[1]

Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene

  • Flame-dry a two-necked, 500 mL round-bottomed flask equipped with a magnetic stir bar under vacuum and cool to room temperature.

  • Backfill the flask with nitrogen and add the acid chloride (e.g., diphenylacetyl chloride, 1.0 equivalent).

  • Evacuate and backfill with nitrogen three times.

  • Add dry dichloromethane and triethylamine (1.02 equivalents) via syringe. Stir at room temperature for 30 minutes to generate the ketene in situ.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add the alkene (e.g., cyclopentene, 2.1 equivalents) via syringe.

  • Slowly add a solution of a Lewis acid (e.g., ethylaluminum dichloride, 1 M in hexanes, 2.5 equivalents) dropwise over 50 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction for 1 hour at -78 °C.

  • Quench the reaction and proceed with aqueous workup.

  • Purify the product by column chromatography and/or recrystallization.

This is a representative protocol based on a published synthesis.[6]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in [2+2] Cycloaddition Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type Photochemical Photochemical Check_Reaction_Type->Photochemical Thermal Thermal Check_Reaction_Type->Thermal Catalyzed Catalyzed Check_Reaction_Type->Catalyzed Check_Wavelength Incorrect Wavelength or Light Source? Photochemical->Check_Wavelength Check_Temp_Pressure Forcing Conditions (High T/P) Leading to Decomposition? Thermal->Check_Temp_Pressure Check_Catalyst Catalyst Deactivation or Poisoning? Catalyzed->Check_Catalyst Check_Purity Check Reagent/ Solvent Purity Check_Wavelength->Check_Purity No Solution_Optimize_Light Optimize Wavelength & Irradiation Time Check_Wavelength->Solution_Optimize_Light Yes Check_Temp_Pressure->Check_Purity No Solution_Milder_Conditions Use Lewis Acid or Photocatalysis Check_Temp_Pressure->Solution_Milder_Conditions Yes Check_Catalyst->Check_Purity No Solution_Catalyst_Care Use Pure Reagents, Inert Atmosphere Check_Catalyst->Solution_Catalyst_Care Yes Check_Monitoring Optimize Reaction Time & Quenching Check_Purity->Check_Monitoring Pure Solution_Purify Purify Starting Materials & Solvents Check_Purity->Solution_Purify Impure Check_Workup Review Workup & Purification Procedure Check_Monitoring->Check_Workup Optimal Solution_Monitor Monitor by TLC/NMR to Find Optimum Point Check_Monitoring->Solution_Monitor Suboptimal Solution_Workup Ensure Thorough Extraction & Rinsing Check_Workup->Solution_Workup Inefficient Reaction_Mechanisms cluster_photo Photochemical [2+2] Cycloaddition cluster_thermal Thermal [2+2] Cycloaddition (Ketene) Alkene1_G Alkene 1 (Ground State) Alkene1_E Alkene 1* (Excited State) Alkene1_G->Alkene1_E Excitation Alkene2_G Alkene 2 (Ground State) Intermediate_P Diradical or Zwitterionic Intermediate Alkene2_G->Intermediate_P Light hν (Light) Light->Alkene1_E Alkene1_E->Intermediate_P + Alkene 2 Product_P Cyclobutane Intermediate_P->Product_P Ring Closure Ketene Ketene TS [π2s + π2a] Transition State Ketene->TS Alkene3 Alkene Alkene3->TS Heat Δ (Heat) Heat->TS Product_T Cyclobutanone TS->Product_T Concerted Cycloaddition

References

Technical Support Center: Purification of Polar Cyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar cyclobutanol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar cyclobutanol compounds?

The primary challenges stem from their high polarity, which can lead to:

  • Poor retention in reversed-phase chromatography: Highly polar compounds have a strong affinity for polar mobile phases and interact weakly with non-polar stationary phases (like C18), often resulting in elution near the solvent front.[1][2]

  • Strong retention and peak tailing in normal-phase chromatography: The polar hydroxyl group of cyclobutanol can interact strongly with polar stationary phases like silica gel, causing streaking, broad peaks, or even irreversible adsorption.[3][4]

  • High water solubility: This makes extraction from aqueous reaction mixtures with common organic solvents inefficient.[3][5]

  • Difficulty in crystallization: The high polarity can make it challenging to find a suitable solvent system where the compound has high solubility when hot and low solubility when cold.[6][7]

  • Presence of isomers: Synthetic routes often produce diastereomers (e.g., cis/trans isomers) with very similar polarities, making them difficult to separate.[3]

Q2: Which chromatographic method is best for my polar cyclobutanol compound?

The best method depends on the specific properties of your compound and the impurities present. Here’s a general guide:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the most effective technique for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. As the aqueous content increases, polar compounds are eluted.[2][8][9]

  • Reversed-Phase (RP) HPLC with modifications: While standard C18 columns can be problematic, options like polar-endcapped or polar-embedded columns are designed to improve the retention of polar analytes.[10] Using highly aqueous mobile phases or specific ion-pairing agents can also enhance retention, though the latter may not be compatible with mass spectrometry.

  • Normal-Phase Flash Chromatography: Suitable for less polar cyclobutanol derivatives or when a non-aqueous system is preferred. A common stationary phase is silica gel, with mobile phases like ethyl acetate/hexanes or methanol/dichloromethane.[11][12] For very polar compounds that don't move from the baseline, adding a small amount of ammonium hydroxide to the methanol can be effective.[13]

  • Reversed-Phase Flash Chromatography: A good option for moderately polar compounds and for removing non-polar impurities.

Q3: My polar cyclobutanol compound is stuck on the baseline of my silica gel TLC plate. What should I do?

This is a common issue with highly polar compounds. Here are some strategies:

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[3]

  • Use a Stronger Polar Solvent: Switch to more polar solvents. For example, a mixture of chloroform, methanol, and water can be effective for very polar compounds.[14]

  • Add a Modifier: For basic cyclobutanol derivatives, adding a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase can improve elution and reduce peak tailing by neutralizing acidic silanol groups on the silica. For acidic derivatives, adding a small amount of acetic or formic acid can be beneficial.

  • Consider Alternative Stationary Phases: If adjusting the mobile phase is insufficient, try a different stationary phase for your TLC and column. Options include:

    • Reversed-Phase Silica (C18): Use a polar mobile phase (e.g., water/acetonitrile). Your polar compound will likely have a higher Rf value.[3]

    • Alumina (basic or neutral): This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[11]

    • Diol-Functionalized Silica: This can offer different selectivity for polar compounds.[3]

Q4: How do I choose a suitable solvent for recrystallizing a polar cyclobutanol compound?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7][15]

  • "Like Dissolves Like": Since cyclobutanols are polar, start with polar solvents. Common choices include water, ethanol, methanol, or acetone.[7][16]

  • Solvent Pairs: If a single solvent isn't ideal, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for polar compounds include ethanol/water or acetone/hexane.[6][16]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[6]

Troubleshooting Guides

Chromatography

Issue: Peak Tailing in HPLC

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanols Lower the mobile phase pH (e.g., to 3.0) to protonate residual silanol groups on the silica surface, reducing their interaction with the polar analyte.[17] Use a highly deactivated, end-capped column to minimize the number of accessible silanols.[17][18]
Column Overload Reduce the sample concentration or injection volume.[18] If all peaks are tailing, this is a likely cause.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units away from the pKa of your cyclobutanol derivative to maintain a single ionic form. Use a buffer to maintain a stable pH.[18]
Column Bed Deformation A void at the column inlet or a blocked frit can cause peak tailing. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[17][18]
Extra-Column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[10]
Recrystallization

Issue: Compound "Oils Out" Instead of Crystallizing

Possible Cause Troubleshooting Steps
Solution is Cooling Too Quickly Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
High Concentration of Impurities The impurities are depressing the melting point of your compound. Try purifying the material by another method (e.g., flash chromatography) first.
Boiling Point of Solvent is Higher than Compound's Melting Point Choose a solvent with a lower boiling point.[6]
Solution is Supersaturated Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then attempt to cool it slowly again.

Issue: Poor Recovery of Crystals

Possible Cause Troubleshooting Steps
Too Much Solvent Used Use the minimum amount of hot solvent necessary to fully dissolve the compound.[19]
Compound is Too Soluble in Cold Solvent Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent or solvent pair where the compound has lower solubility at cold temperatures.
Premature Crystallization During Filtration If performing a hot filtration to remove insoluble impurities, use a heated funnel and pre-heat the receiving flask to prevent the compound from crystallizing in the funnel.
Incomplete Transfer of Crystals After filtering, rinse the crystallization flask with a small amount of ice-cold mother liquor to transfer any remaining crystals to the filter funnel.

Experimental Protocols & Workflows

Protocol 1: HILIC Flash Chromatography

This protocol is suitable for purifying highly polar cyclobutanol compounds that are poorly retained by reversed-phase chromatography.

  • Stationary Phase: Silica gel flash column.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Deionized Water (can contain a modifier like 0.1% formic acid or acetic acid for better peak shape)

  • Sample Preparation: Dissolve the crude cyclobutanol compound in a minimum volume of a solvent mixture that is weaker than the initial mobile phase (e.g., 95:5 ACN:Water). If solubility is an issue, dissolve in a stronger solvent (like pure water or methanol) and adsorb onto a small amount of Celite or silica gel. Dry this mixture under vacuum to create a solid sample for "dry loading".[20]

  • Column Equilibration: Equilibrate the silica column with the initial mobile phase composition (e.g., 95:5 ACN:Water) for at least 5 column volumes.

  • Elution: Load the sample onto the column. Begin elution with a shallow gradient, gradually increasing the percentage of water. A typical gradient might be:

    • 95% ACN / 5% Water for 2 column volumes.

    • Gradient from 5% to 30% Water over 10-15 column volumes.

    • Hold at 30% Water for 2-3 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can be facilitated by lyophilization (freeze-drying).

HILIC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation p1 Dissolve Crude Sample p2 Adsorb on Silica/Celite (Dry Load) p1->p2 pur1 Load Sample p2->pur1 Load p3 Equilibrate Silica Column (e.g., 95% ACN) p3->pur1 pur2 Run Gradient (Increase % Water) pur1->pur2 pur3 Collect Fractions pur2->pur3 a1 Analyze Fractions (TLC/LC-MS) pur3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Pure Compound a3->a4

Workflow for HILIC flash chromatography.
Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)

This protocol is a common method for purifying solid polar cyclobutanol derivatives.

  • Solvent Selection: Confirm that your compound is soluble in ethanol and less soluble in water.

  • Dissolution: Place the crude solid cyclobutanol compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add deionized water dropwise until the solution just begins to turn persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Logic start Crude Solid dissolve Dissolve in minimum hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor reheat Reheat until clear add_poor->reheat cool_slow Cool slowly to RT reheat->cool_slow chill Chill in ice bath cool_slow->chill filtrate Vacuum Filtration chill->filtrate wash Wash with cold solvent filtrate->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Logical steps for recrystallization.
Protocol 3: Liquid-Liquid Extraction from an Aqueous Solution

This protocol is for extracting a neutral cyclobutanol compound from an aqueous reaction mixture.

  • Setup: Place the aqueous solution containing the cyclobutanol compound into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.[21]

  • Solvent Addition: Add an immiscible organic solvent in which the cyclobutanol is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[5] The volume of the organic solvent should typically be about one-third to one-half the volume of the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for about 1-2 minutes, venting frequently to release pressure.[21]

  • Separation: Place the funnel back in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper. Drain the bottom layer into a clean flask. If the organic layer is on the bottom (e.g., dichloromethane), drain it into a flask labeled "Organic Extracts". If the organic layer is on top (e.g., diethyl ether), drain the bottom aqueous layer into a separate flask and then pour the top organic layer out through the top of the funnel into the "Organic Extracts" flask.

  • Repeat: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to help remove dissolved water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the crude extracted product.

Data Tables

Table 1: Common Solvents for Polar Cyclobutanol Purification
Purification MethodSolvent/SystemUse Case
Normal-Phase Chromatography Ethyl Acetate / HexanesGood for moderately polar cyclobutanols.[11]
Methanol / DichloromethaneFor more polar cyclobutanols.[11]
1-10% NH₄OH in Methanol / DCMFor very polar or basic cyclobutanols that streak on silica.[13]
HILIC Acetonitrile / Water (+ optional acid)Excellent for highly polar, water-soluble cyclobutanols.[2][8]
Reversed-Phase Chromatography Water / Acetonitrile or Water / MethanolGeneral purpose for moderately polar compounds on RP columns.
Recrystallization Ethanol / WaterGood solvent pair for many solid polar organic molecules.[6]
Acetone / HexanesAnother common solvent pair.
Ethanol or MethanolSingle solvent for compounds with appropriate solubility profile.[16]
Liquid-Liquid Extraction Diethyl Ether, Ethyl Acetate, DichloromethaneCommon solvents to extract cyclobutanol from aqueous solutions.[5]
Table 2: Physical Properties of Cyclobutanol
PropertyValueReference
Boiling Point 122-124 °C[1]
123 °C / 733 mmHg[4]
Density 0.921 g/mL at 25 °C[4]
Solubility in Water Partially miscible/soluble[1][4][19]
Solubility in Organic Solvents Readily soluble in common organic solvents[1]

References

Technical Support Center: Navigating Reactions with Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclobutane derivatives. Due to their inherent ring strain, these compounds present unique challenges and opportunities in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cyclobutane's reactivity?

A1: The primary driver of cyclobutane's reactivity is its significant ring strain, which is a combination of angle strain and torsional strain. The internal C-C-C bond angles are compressed to approximately 88°-90° from the ideal 109.5° for sp³ hybridized carbon atoms, creating substantial angle strain.[1][2][3][4][5] Additionally, the hydrogen atoms on adjacent carbon atoms are partially eclipsed, leading to torsional strain.[3][5] This stored energy, estimated to be around 26.3 kcal/mol, makes the cyclobutane ring susceptible to reactions that relieve this strain, such as ring-opening.[2][3][6][7][8]

Q2: How does the puckered conformation of cyclobutane affect its stability?

A2: Cyclobutane is not a planar molecule; it adopts a puckered or "butterfly" conformation.[1][3] This puckering slightly reduces the torsional strain that would be present in a completely flat structure by moving the hydrogen atoms further apart.[3][8] However, this comes at the cost of a slight increase in angle strain as one carbon atom is pushed out of the plane of the other three.[1] This trade-off between angle and torsional strain results in the puckered conformation being the most energetically favorable state for the cyclobutane ring.[8]

Q3: What are the most common classes of reactions involving cyclobutanes?

A3: Due to their inherent strain, cyclobutane derivatives are versatile intermediates that can undergo a variety of transformations. Common reaction classes include:

  • Thermal Reactions: Thermolysis of cyclobutane typically leads to cleavage into two ethylene molecules.[9][10][11]

  • Photochemical Reactions: [2+2] photocycloadditions are a primary method for synthesizing cyclobutane rings.[1][12][13][14] Conversely, photochemical cleavage can also occur.[12]

  • Acid-Catalyzed Reactions: Acids can promote ring-opening and rearrangement reactions of cyclobutane derivatives.[15][16][17]

  • Base-Catalyzed Reactions: Bases can facilitate eliminations and rearrangements.[18][19][20]

  • Metal-Catalyzed Reactions: Transition metals are widely used to mediate a variety of transformations, including C-C bond cleavage, ring expansions, and cross-coupling reactions.[21][22][23][24][25]* Nucleophilic Ring-Opening: The strained ring can be opened by various nucleophiles. [16][26][27] Q4: How can I introduce a cyclobutane moiety into a complex molecule for drug discovery?

A4: Incorporating a cyclobutane ring can be a valuable strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability. [8][28]Common synthetic strategies include:

  • [2+2] Cycloaddition Reactions: This is a powerful method for forming the cyclobutane ring, often with good stereocontrol. [13][14][29]Photochemical and metal-catalyzed variants are widely used.

  • Intramolecular Cyclization: Cyclization of appropriately substituted acyclic precursors can form the four-membered ring. [29]* Ring Expansion of Cyclopropanes: Certain cyclopropane derivatives can be converted to cyclobutanes. [29]* Use of Cyclobutane Building Blocks: A variety of functionalized cyclobutane derivatives are commercially available and can be incorporated into larger molecules using standard synthetic transformations. [28][30]

Troubleshooting Guides

Issue 1: Low Yield in [2+2] Photocycloaddition Reactions
Symptom Possible Cause Suggested Solution
No or low conversion of starting materialInsufficient irradiation energy or incorrect wavelength.Optimize the reaction time and the distance from the light source. Ensure the lamp's wavelength matches the absorption maximum of the photosensitizer or one of the reactants.
Inefficient photosensitizer.Screen different photosensitizers (e.g., thioxanthone, benzophenone) to find one with appropriate triplet energy for efficient energy transfer. [31]
Quenching of the excited state.Degas the solvent to remove oxygen, which can quench triplet states. Ensure starting materials and solvent are free of impurities that may act as quenchers.
Formation of side products (e.g., polymers, decomposition)High concentration of reactants.For intermolecular reactions, run the reaction at lower concentrations to favor the desired cycloaddition over polymerization. [31]
Photodegradation of product.Monitor the reaction progress and stop it once the starting material is consumed to prevent subsequent photochemical reactions of the product. Use a filter to cut off shorter, more energetic wavelengths if necessary.
Poor regioselectivity or stereoselectivityLack of directing groups or chiral auxiliaries.Introduce coordinating groups on the substrates to direct the cycloaddition. For stereocontrol, use chiral auxiliaries or chiral catalysts. [29]
Reaction run at high temperature.Perform the reaction at lower temperatures to enhance selectivity, as thermal energy can overcome the small energy differences between transition states leading to different isomers.
Issue 2: Uncontrolled Ring-Opening of a Cyclobutane Derivative
Symptom Possible Cause Suggested Solution
Desired cyclobutane product is unstable and undergoes ring-opening during workup or purification.Presence of acid or base.Neutralize the reaction mixture carefully before workup. Use a neutral alumina or silica gel for chromatography, or consider purification by distillation or crystallization if possible.
High temperature during purification.Avoid excessive heating. Use techniques like short-path distillation under high vacuum or perform chromatography at room temperature or below.
Strain-activated C-C bond cleavage.The presence of certain activating groups (e.g., donor-acceptor substitution) can make the cyclobutane ring more susceptible to cleavage. [26][27]If possible, modify the synthetic route to introduce such groups later or use protecting groups.
Ring-opening occurs during a subsequent reaction step.Reaction conditions are too harsh.Explore milder reaction conditions (e.g., lower temperature, less reactive reagents). For example, if a strong acid is causing ring-opening, try a weaker acid or a Lewis acid that is less prone to promoting this side reaction.
Metal catalyst promotes C-C bond cleavage.Certain transition metals (e.g., Rh, Pd) can insert into the strained C-C bonds of cyclobutanes. [21][22][24]Screen different catalysts and ligands, or consider a metal-free alternative for the desired transformation.

Quantitative Data

Table 1: Ring Strain Energies of Cycloalkanes

CycloalkaneNumber of CarbonsTotal Ring Strain (kcal/mol)Ring Strain per CH₂ Group (kcal/mol)Reference
Cyclopropane327.69.2[3][6][7]
Cyclobutane 4 26.3 6.6 [2][3][6][7][8]
Cyclopentane57.41.5[2]
Cyclohexane6~0~0[32]

Table 2: Activation Free Energies for Cyclobutane-Fused Lactone Hydrolysis

Reaction ConditionMechanismActivation Free Energy (ΔG‡) (kcal/mol)Reference
AlkalineBAC215.4[19]
AcidicAAC224.2[15][19]
AcidicAAL137.1[19]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Synthesis of Cyclobutanes

This protocol is adapted from a method for the synthesis of functionalized cyclobutanes via a radical addition-polar cyclization cascade. [33] Materials:

  • Alkylboronic ester

  • Haloalkyl alkene

  • Photoredox catalyst (e.g., an iridium or ruthenium complex, or an organic dye)

  • Solvent (e.g., DMSO, DMF, or acetonitrile)

  • Light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel, combine the alkylboronic ester (1.0 equiv), the haloalkyl alkene (1.2 equiv), and the photoredox catalyst (1-5 mol%).

  • Add the degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture and irradiate with the light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane derivative.

Protocol 2: Lewis Acid-Mediated Ring-Opening of a Donor-Acceptor Cyclobutane

This protocol is based on the Friedel-Crafts-type reaction of donor-acceptor cyclobutanes with electron-rich arenes. [26][27] Materials:

  • Donor-acceptor cyclobutane

  • Electron-rich arene (or other nucleophile like a thiol)

  • Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Dissolve the donor-acceptor cyclobutane (1.0 equiv) and the electron-rich arene (1.5-2.0 equiv) in anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Perform a standard aqueous workup, extracting the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: - Alkylboronic Ester - Haloalkyl Alkene - Photocatalyst add_solvent Add Degassed Solvent start->add_solvent inert_atm Establish Inert Atmosphere (N2/Ar) add_solvent->inert_atm irradiate Irradiate with Blue LED & Stir inert_atm->irradiate Start Reaction monitor Monitor by TLC / GC-MS irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Isolated Cyclobutane Product purify->product

Caption: Workflow for Photoredox-Catalyzed Cyclobutane Synthesis.

ring_strain_logic cluster_strain Sources of Ring Strain in Cyclobutane cluster_consequences Chemical Consequences angle_strain Angle Strain (Bond angles ~90° vs 109.5°) puckering Adopts Puckered 'Butterfly' Conformation angle_strain->puckering Leads to reactivity High Reactivity (Susceptible to Ring-Opening) angle_strain->reactivity torsional_strain Torsional Strain (Eclipsing H-atoms) torsional_strain->puckering Leads to torsional_strain->reactivity puckering->reactivity Results in ring_opening Ring-Opening Reactions reactivity->ring_opening Enables rearrangements Rearrangements reactivity->rearrangements Enables cycloadditions Versatile Synthetic Intermediate reactivity->cycloadditions Enables

Caption: Logical Relationship of Ring Strain and Reactivity in Cyclobutane.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in [2+2] Cycloaddition cause1 Inefficient Photon Energy/Wavelength start->cause1 cause2 Excited State Quenching (e.g., O2) start->cause2 cause3 Side Reactions (e.g., Polymerization) start->cause3 cause4 Poor Selectivity start->cause4 sol1 Optimize Light Source & Wavelength cause1->sol1 Address with sol2 Degas Solvent cause2->sol2 Address with sol3 Adjust Concentration cause3->sol3 Address with sol4 Use Chiral Auxiliaries or Catalysts cause4->sol4 Address with

Caption: Troubleshooting Logic for Low Yield in [2+2] Cycloadditions.

References

How to avoid ring-opening of cyclobutanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of handling this strained ring system under acidic conditions, with a primary focus on preventing undesirable ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: Why is cyclobutanol prone to ring-opening under acidic conditions?

A1: The four-membered ring of cyclobutanol possesses significant ring strain (approximately 26 kcal/mol). Under acidic conditions, the hydroxyl group is protonated, transforming it into an excellent leaving group (water). Departure of water generates a highly unstable cyclobutyl carbocation. To relieve the inherent ring strain, this carbocation readily undergoes rearrangement, most commonly a ring expansion to form a more stable five-membered cyclopentyl carbocation. This process is a type of semipinacol rearrangement.[1]

Q2: What are the common ring-opened byproducts observed in acid-catalyzed reactions of cyclobutanol?

A2: The primary byproduct is typically a cyclopentene derivative, resulting from ring expansion followed by elimination of a proton.[1] For substituted cyclobutanols, a mixture of rearranged and unrearranged elimination products can be formed. For example, the acid-catalyzed dehydration of 1-methylcyclobutanol can yield 1-methylcyclobutene and methylenecyclobutane (unrearranged) as well as isoprene (ring-opened).

Q3: What general strategies can be employed to prevent the ring-opening of cyclobutanol?

A3: There are three main strategies to suppress the acid-catalyzed ring-opening of cyclobutanol:

  • Control of Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled product (e.g., substitution or dehydration without rearrangement) over the thermodynamically more stable ring-expanded product.[2][3]

  • Choice of Acid Catalyst: Utilizing milder Brønsted acids (e.g., phosphoric acid instead of sulfuric acid) or specific Lewis acids can minimize the formation of the carbocation intermediate that leads to rearrangement.

  • Protecting Group Strategy: The hydroxyl group of cyclobutanol can be protected with a group that is stable under the acidic reaction conditions required for transformations elsewhere in the molecule. This prevents the initial protonation that triggers ring-opening.

Troubleshooting Guides

Issue 1: Unwanted Ring-Expansion During Dehydration to Cyclobutene

Problem: You are attempting to dehydrate cyclobutanol to form cyclobutene using a strong acid like sulfuric acid, but you are observing significant formation of cyclopentene derivatives.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures favor the thermodynamically stable ring-expanded product. Running the reaction at a lower temperature will favor the kinetically controlled product, cyclobutene.

  • Switch to a Milder Acid: Strong acids like H₂SO₄ readily promote carbocation formation and rearrangement. Consider using 85% phosphoric acid, which is a less aggressive dehydrating agent.[4][5] Montmorillonite KSF clay, a solid acid catalyst, can also be a greener and milder alternative.[6]

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent subsequent acid-catalyzed isomerization to the ring-expanded product.

Issue 2: Ring-Opening During Esterification

Problem: You are trying to synthesize a cyclobutyl ester (e.g., cyclobutyl acetate) via Fischer esterification with a carboxylic acid and a strong acid catalyst, but are getting low yields and rearranged byproducts.

Troubleshooting Steps:

  • Use a Milder Catalyst: Instead of strong mineral acids, consider using a Lewis acid catalyst like copper(II) triflate (Cu(OTf)₂), which can be effective for acylations under mild conditions.[7]

  • Two-Step Procedure: First, convert the carboxylic acid to a more reactive derivative like an acid chloride. Then, react the acid chloride with cyclobutanol in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature. This avoids the need for a strong acid catalyst.

  • Protect the Hydroxyl Group: If the rest of your molecule requires harsh acidic conditions, protect the cyclobutanol hydroxyl group as a silyl ether (e.g., TBDMS) before proceeding with the synthesis.

Quantitative Data Summary

The following tables provide a summary of product distributions in reactions involving cyclobutanol derivatives under different conditions. This data illustrates the impact of reaction parameters on the extent of ring-opening.

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of 1-Methylcyclobutanol

Acid CatalystTemperature (°C)1-Methylcyclobutene (%)Methylenecyclobutane (%)Isoprene (Ring-Opened) (%)Reference
HClO₄ (0.3 M)Reflux452035

Note: This data demonstrates the significant proportion of ring-opened product even with a perchloric acid catalyst.

Table 2: Comparison of Silyl Ether Protecting Group Stability to Hydrolysis

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS11
TES6410-100
TBDMS (TBS) 20,000 ~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

Data compiled from multiple sources. This table highlights the significantly greater stability of TBDMS ethers compared to TMS ethers under acidic conditions, making TBDMS a suitable protecting group for cyclobutanol.[1]

Experimental Protocols

Protocol 1: Dehydration of a Cycloalkanol using Phosphoric Acid (Adapted for Cyclobutanol)

This protocol is adapted from the dehydration of cyclohexanol and should be optimized for cyclobutanol.

Materials:

  • Cyclobutanol

  • 85% Phosphoric acid (H₃PO₄)

  • Boiling chips

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask, add cyclobutanol and 85% phosphoric acid in an appropriate molar ratio (e.g., 4:1 alcohol to acid). Add a few boiling chips.

  • Set up a fractional distillation apparatus. Gently heat the mixture to distill the products. The target, cyclobutene, has a boiling point of 2 °C, so a cold trap collection system is essential. Water will be a co-product.

  • Collect the distillate in a receiver cooled in an ice-salt bath or with dry ice/acetone.

  • Dry the collected distillate over a suitable drying agent (e.g., anhydrous MgSO₄).

  • Characterize the product by GC-MS and NMR to determine the product distribution (cyclobutene vs. ring-expanded products).

Expected Outcome: This milder dehydration method is expected to yield a higher ratio of cyclobutene to ring-expanded byproducts compared to using sulfuric acid. Optimization of temperature and reaction time is crucial.[4][5]

Protocol 2: Protection of Cyclobutanol with a TBDMS Group

This protocol provides a general method for protecting a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is robust under many acidic conditions.

Materials:

  • Cyclobutanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve cyclobutanol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS-protected cyclobutanol by flash column chromatography.[1][8]

Deprotection: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF or with mild acid like acetyl chloride in methanol.[9][10]

Visualizations

RingOpeningMechanism cluster_0 Acid-Catalyzed Ring Opening of Cyclobutanol Cyclobutanol Cyclobutanol Protonated_Cyclobutanol Protonated Cyclobutanol Cyclobutanol->Protonated_Cyclobutanol + H+ Cyclobutyl_Carbocation Cyclobutyl Carbocation (Unstable) Protonated_Cyclobutanol->Cyclobutyl_Carbocation - H2O Cyclopentyl_Carbocation Cyclopentyl Carbocation (More Stable) Cyclobutyl_Carbocation->Cyclopentyl_Carbocation Ring Expansion (Semipinacol Rearrangement) Ring_Opened_Product Ring-Opened Product (e.g., Cyclopentene) Cyclopentyl_Carbocation->Ring_Opened_Product - H+

Figure 1: Mechanism of acid-catalyzed ring-opening of cyclobutanol.

RingPreservationStrategies cluster_paths Reaction Pathways cluster_strategies Strategies to Avoid Ring-Opening Start Cyclobutanol Reaction under Acidic Conditions Ring_Opening Ring-Opening Pathway Start->Ring_Opening Strong Acid, High Temp. Ring_Preservation Ring-Preservation Pathway Start->Ring_Preservation Controlled Conditions Mild_Acid Use Mild Brønsted or Specific Lewis Acids Ring_Preservation->Mild_Acid Low_Temp Lower Reaction Temperature Ring_Preservation->Low_Temp Protecting_Group Protect Hydroxyl Group (e.g., as TBDMS-ether) Ring_Preservation->Protecting_Group

Figure 2: Logical workflow for avoiding ring-opening of cyclobutanol.

KineticVsThermodynamic Reactant Cyclobutyl Carbocation TS1 TS_elimination Reactant->TS1 ΔG‡ (kinetic) TS2 TS_rearrangement Reactant->TS2 ΔG‡ (thermodynamic) (Higher Barrier) Reactant_Energy Kinetic_Product Kinetic Product (Cyclobutene) TS1->Kinetic_Product TS1_Energy Thermodynamic_Product Thermodynamic Product (Ring-Expanded) TS2->Thermodynamic_Product TS2_Energy Kinetic_Product_Energy Thermodynamic_Product_Energy

Figure 3: Energy profile illustrating kinetic vs. thermodynamic control.

References

Overcoming challenges in the stereocontrolled synthesis of cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of cyclobutanes. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of constructing stereochemically defined cyclobutane rings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the stereocontrolled synthesis of cyclobutanes in a question-and-answer format.

I. Issues in [2+2] Cycloaddition Reactions

Question 1: I am observing low diastereoselectivity in my photochemical [2+2] cycloaddition. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity in photochemical [2+2] cycloadditions is a frequent issue. The stereochemical outcome is often dictated by the spin dynamics of the excited state (singlet or triplet) and the stability of the resulting diradical or zwitterionic intermediates.[1] Here are some common causes and troubleshooting steps:

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In non-polar solvents, diradical pathways may be favored, leading to different stereochemical outcomes compared to polar solvents where zwitterionic intermediates might be more stable.[1]

    • Troubleshooting: Screen a range of solvents with varying polarities (e.g., hexane, benzene, acetonitrile, water) to determine the optimal medium for your desired diastereomer.

  • Reaction Temperature: Temperature can affect the conformational flexibility of the reactants and the stability of intermediates.

    • Troubleshooting: Running the reaction at lower temperatures can sometimes enhance diastereoselectivity by favoring the kinetically controlled product.

  • Photosensitizer: For reactions proceeding through a triplet state, the choice of photosensitizer is critical.

    • Troubleshooting: If using a photosensitizer, experiment with different ones (e.g., benzophenone, thioxanthone) to find one that promotes the desired stereochemical pathway.[2]

  • Use of Chiral Auxiliaries or Templates: Attaching a chiral auxiliary to one of the reactants can effectively shield one face of the molecule, directing the cycloaddition to occur from the less hindered side.[3]

    • Troubleshooting: Consider incorporating a chiral auxiliary into your substrate design.

Question 2: My catalytic enantioselective [2+2] cycloaddition is giving low enantiomeric excess (ee). What should I investigate?

Answer: Achieving high enantioselectivity in catalytic [2+2] cycloadditions depends heavily on the catalyst system and reaction conditions. Low ee can often be traced back to several factors:

  • Catalyst Purity and Activity: The purity and activity of the chiral catalyst are paramount. Impurities can poison the catalyst or promote a racemic background reaction.

    • Troubleshooting: Ensure the catalyst and ligands are of high purity. If synthesizing the catalyst in-house, rigorously purify it. Consider preparing a fresh batch or sourcing it from a reliable commercial supplier.

  • Reaction Conditions: Temperature, solvent, and concentration can all impact the enantioselectivity.

    • Troubleshooting:

      • Temperature: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.

      • Solvent: Screen a variety of anhydrous solvents.

      • Concentration: Vary the concentration of the substrate and catalyst.

  • Ligand Choice: The structure of the chiral ligand is crucial for inducing asymmetry.

    • Troubleshooting: If using a modular catalyst system, screen a library of chiral ligands to identify the most effective one for your specific substrate.

  • Uncatalyzed Background Reaction: A competing non-catalyzed reaction will produce a racemic product, thus lowering the overall ee.[4]

    • Troubleshooting: Adjust reaction conditions (e.g., lower temperature) to disfavor the uncatalyzed pathway. In photochemical reactions, this can sometimes be addressed by using a light source that selectively excites the catalyst-substrate complex.[4]

II. Challenges in Ring-Closing and Ring-Contraction Methods

Question 3: I am attempting a stereoselective ring contraction of a pyrrolidine to a cyclobutane, but the yield is low and I'm observing side products. What could be the issue?

Answer: The stereospecific ring contraction of pyrrolidines to cyclobutanes often proceeds through a 1,4-biradical intermediate formed after nitrogen extrusion.[5][6] Low yields and side products can arise from competing reaction pathways of this intermediate.

  • Formation of Alkene Byproducts: A common side reaction is β-fragmentation of the 1,4-biradical, leading to the formation of an alkene instead of the desired cyclobutane.[5][6]

    • Troubleshooting: The propensity for β-fragmentation can be influenced by the substitution pattern of the pyrrolidine. Modifying the substituents may disfavor this pathway.

  • Reaction Conditions: The efficiency of the nitrogen extrusion and subsequent cyclization can be sensitive to the reagents and conditions used.

    • Troubleshooting: Ensure the reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB) and the ammonia source, are fresh and of high quality. Optimize the reaction temperature and time.[7]

  • Stereoelectronic Effects: The stereochemistry of the starting pyrrolidine can influence the efficiency of the ring contraction.

    • Troubleshooting: While the reaction is often stereospecific, exploring different diastereomers of the starting material may lead to improved yields for the desired cyclobutane stereoisomer.[8]

III. General Troubleshooting

Question 4: My reaction is not proceeding to completion, resulting in a low yield of the desired cyclobutane. What general steps can I take?

Answer: Low conversion can be due to a variety of factors, from reagent quality to suboptimal reaction conditions.

  • Reagent and Solvent Quality: Impurities in starting materials or solvents can inhibit the reaction.

    • Troubleshooting: Use freshly purified reagents and anhydrous solvents. Degas the solvent if the reaction is sensitive to oxygen.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivating over the course of the reaction.

    • Troubleshooting: Ensure all reagents and solvents are free of potential catalyst poisons. For air-sensitive catalysts, use rigorous inert atmosphere techniques.

  • Sub-optimal Reaction Parameters: The temperature, pressure, or reaction time may not be optimal.

    • Troubleshooting: Systematically vary the reaction parameters (temperature, concentration, reaction time) to find the optimal conditions.

Quantitative Data Summary

The following tables summarize quantitative data for selected stereocontrolled cyclobutane syntheses.

Table 1: Catalytic Enantioselective [2+2] Cycloadditions

Catalyst SystemAlkeneKetenophile/AlleneYield (%)dree (%)Reference
Chiral Oxazaborolidine-AlBr₃Vinyl ethersTrifluoroethyl acrylate87>99:1 (exo)99[9]
Rh₂(S-NTTL)₄ / Cuprate(E)-2-diazo-5-arylpent-4-enoates-76-88>20:191-95[10]
Chiral Phosphoric Acid / ThioxanthoneVarious olefinsα,β-unsaturated β-aryl substituted aldehydesup to 98>20:1up to 99[11]

Table 2: Stereoselective Ring Contraction of Pyrrolidines

Pyrrolidine SubstrateYield (%)dree (%)Reference
Optically pure spirooxindole46>20:197[6]
cis-substituted pyrrolidine-2,5-dicarboxylate39>20:1-[6]
trans-pyrrolidine derivative->20:1>99[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the stereocontrolled synthesis of cyclobutanes.

Protocol 1: Diastereoselective Photochemical [2+2] Cycloaddition

This protocol is adapted from a general procedure for the photocycloaddition of maleimides with alkenes.[2]

Materials:

  • N-Alkyl Maleimide (1.0 equiv)

  • Alkene (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Glass vial with rubber septum

  • UVA LED lamp (e.g., 370 nm)

  • Argon or Nitrogen source

Procedure:

  • To a glass vial, add the N-alkyl maleimide (0.20 mmol, 1.0 equiv) and the alkene (0.40 mmol, 2.0 equiv).

  • Add CH₂Cl₂ (2.0 mL) to dissolve the reactants.

  • Seal the vial with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Irradiate the stirred reaction mixture with a UVA LED lamp at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adducts.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Protocol 2: Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition

This protocol is a general procedure for the Lewis acid-promoted cycloaddition of an in situ generated ketene with an alkene.[12]

Materials:

  • Acid Chloride (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Alkene (2.1 equiv)

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes, 2.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

  • Nitrogen atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add the acid chloride (e.g., 37.8 mmol, 1.0 equiv) and anhydrous CH₂Cl₂.

  • Cool the flask to 0 °C and add triethylamine (1.1 equiv) dropwise. Stir for 1 hour at 0 °C.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add the alkene (2.1 equiv) to the reaction mixture.

  • Slowly add the solution of ethylaluminum dichloride (2.5 equiv) dropwise over approximately 50 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction for an additional hour at -78 °C.

  • Quench the reaction by slowly adding triethylamine, followed by deionized water at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Poor Stereoselectivity

The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in cyclobutane synthesis.

TroubleshootingWorkflow cluster_cycloaddition [2+2] Cycloaddition cluster_rearrangement Ring Contraction/Expansion start Poor Stereoselectivity Observed (Low dr or ee) check_method Identify Synthesis Method start->check_method cyclo_photochem Photochemical? check_method->cyclo_photochem [2+2] rearrange_method Method? check_method->rearrange_method Rearrangement cyclo_catalytic Catalytic? cyclo_photochem->cyclo_catalytic No photochem_solvent Optimize Solvent Polarity cyclo_photochem->photochem_solvent Yes catalytic_purity Check Catalyst/Ligand Purity cyclo_catalytic->catalytic_purity Yes end_node Improved Stereoselectivity cyclo_catalytic->end_node No photochem_temp Lower Reaction Temperature photochem_solvent->photochem_temp photochem_sensitizer Screen Photosensitizers photochem_temp->photochem_sensitizer photochem_sensitizer->end_node catalytic_conditions Optimize Temp/Solvent/Conc. catalytic_purity->catalytic_conditions catalytic_ligand Screen Chiral Ligands catalytic_conditions->catalytic_ligand catalytic_background Address Uncatalyzed Background Rxn catalytic_ligand->catalytic_background catalytic_background->end_node contraction_side_products Identify Side Products (e.g., β-fragmentation) rearrange_method->contraction_side_products Contraction expansion_mechanism Review Reaction Mechanism for Stereocontrol Points rearrange_method->expansion_mechanism Expansion contraction_reagents Verify Reagent Quality contraction_side_products->contraction_reagents contraction_substrate Evaluate Substrate Stereochemistry contraction_reagents->contraction_substrate contraction_substrate->end_node expansion_conditions Optimize Lewis Acid/Catalyst and Reaction Conditions expansion_mechanism->expansion_conditions expansion_conditions->end_node

Caption: A decision tree for troubleshooting poor stereoselectivity.

General Reaction Scheme: Catalytic Enantioselective [2+2] Cycloaddition

This diagram illustrates a generalized workflow for a catalytic enantioselective [2+2] cycloaddition.

Catalytic_Cycle cluster_reactants Reactants Alkene Alkene Catalyst Chiral Catalyst Alkene->Catalyst Ketenophile Ketenophile Ketenophile->Catalyst Activated_Complex [Catalyst-Substrate] Activated Complex Catalyst->Activated_Complex Coordination Cycloaddition [2+2] Cycloaddition Activated_Complex->Cycloaddition Product_Complex [Product-Catalyst] Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Cyclobutane Product_Complex->Product Release

References

Technical Support Center: Alternative Catalysts for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with alternative catalysts for efficient cyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main alternatives to traditional thermal methods for cyclobutane synthesis?

A1: The primary alternatives are photochemical and transition-metal-catalyzed [2+2] cycloaddition reactions.[1][2] Visible-light photocatalysis, in particular, has become a popular strategy for its mild reaction conditions and sustainability.[3][4] Catalysts include organic photosensitizers (like thioxanthone), transition metal complexes (based on iridium, ruthenium, gold, and cobalt), and various Lewis acids that can activate substrates under milder conditions.[1][3][5][6]

Q2: Why use a photocatalyst for a [2+2] cycloaddition?

A2: Photocatalysts allow the use of lower-energy visible light instead of high-energy UV radiation, which can cause side reactions and is less selective.[4][7] Photocatalysis enables the synthesis of diverse cyclobutane structures with high efficiency and stereoselectivity under mild conditions.[3][8] Dual-catalysis systems, which combine a photocatalyst with another catalyst, can achieve excellent enantioselectivity.[8]

Q3: What are the advantages of using continuous flow reactors for these reactions?

A3: Continuous flow reactors can significantly improve photocatalytic cyclobutane synthesis by decreasing reaction times, increasing polymer molecular weight (in polymerization contexts), and reducing dispersity compared to batch reactions.[5] This setup also enhances scalability, allowing for the production of gram-scale or larger quantities of material, which is often a limitation in batch photochemical reactions.[5]

Q4: Can alternative catalysts help control stereochemistry?

A4: Yes, controlling stereochemistry is a major advantage of many alternative catalytic systems. Chiral catalysts, including chiral Lewis acids or transition metal complexes with chiral ligands, are effective at inducing enantioselectivity.[1][9] For instance, cobalt complexes with phosphino-oxazoline ligands have been used for enantioselective [2+2] cycloadditions of alkynes and alkenes.[6] Similarly, using chiral auxiliaries on the substrates can provide excellent enantiocontrol, which can be further optimized under continuous flow conditions.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My photocatalytic [2+2] cycloaddition is resulting in a very low yield or recovery of only starting material. What are the common causes and how can I fix this?

Potential Cause Troubleshooting Step
Inefficient Light Source / Photon Flux Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength for your photocatalyst's absorption maximum.[10] Check the age and output of the LEDs. Increase light intensity or move the reactor closer to the source. For reactions in larger flasks, ensure uniform irradiation.
Catalyst Inactivity or Degradation Confirm the catalyst's purity and handle air/moisture-sensitive catalysts under an inert atmosphere. Control experiments without the catalyst or light should be performed to confirm its necessity.[11] If catalyst degradation is suspected, consider a more robust catalyst or decrease the reaction temperature.
Presence of Quenchers (e.g., Oxygen) Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon, Nitrogen) through the solvent for an extended period. Dissolved oxygen is a common triplet-state quencher in photocatalysis.
Poor Substrate Reactivity The electronic properties of the alkene partners are crucial. Electron-rich and electron-poor olefins often react more readily in photocatalyzed cycloadditions.[5] If using challenging substrates, consider switching to a catalyst with a higher triplet energy or different redox potential.
Incorrect Solvent The choice of solvent can significantly impact the reaction.[12] Solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are often effective.[10][11] Perform a solvent screen to identify the optimal medium for your specific substrate and catalyst combination.
Issue 2: Formation of Undesired Side Products (e.g., Dimers, Polymers)

Question: My reaction is yielding significant amounts of side products, such as homodimers of one alkene partner or oligomers/polymers, instead of the desired heterodimerized cyclobutane. What should I do?

Potential Cause Troubleshooting Step
Sub-optimal Substrate Concentration High concentrations can favor intermolecular side reactions like polymerization.[5] Try running the reaction at a higher dilution to favor the desired intramolecular or intermolecular pathway. Conversely, for some intermolecular reactions, increasing the concentration can improve yields.[8] Optimization is key.
Favored Homodimerization Pathway If one alkene is much more reactive, it may preferentially react with itself. Adjust the stoichiometry, for example, by adding the more reactive alkene slowly over the course of the reaction to maintain its low concentration.
Solvent Effects The polarity of the solvent can influence the reaction pathway and the stability of reactive intermediates.[12] In non-polar solvents, products with a smaller overall dipole may be favored, while polar solvents might favor others.[12] A solvent screen is recommended.
Inappropriate Catalyst The chosen catalyst may be more efficient at promoting the undesired pathway. For example, some sensitizers are known to promote dimerization. Experiment with alternative catalysts (e.g., switching from an organocatalyst to a metal-based one) that may offer different selectivity.
Issue 3: Poor Diastereo- or Enantioselectivity

Question: I am obtaining the desired cyclobutane product, but as a mixture of stereoisomers with poor diastereomeric ratio (d.r.) or enantiomeric excess (ee). How can I improve selectivity?

Potential Cause Troubleshooting Step
Flexible Transition State The stereochemical outcome is determined by the transition state geometry. The use of chiral Lewis acids or transition metal catalysts with bulky, rigid chiral ligands can create a more ordered and sterically hindered environment, favoring the formation of a single stereoisomer.[1][13]
Insufficient Catalyst Control If using a chiral catalyst, ensure there are no achiral Lewis acidic impurities (e.g., from starting materials or glassware) that could catalyze a background reaction. Increasing the catalyst loading might sometimes improve selectivity, but this should be optimized.
Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity by reducing the energy available for overcoming the activation barrier to the undesired stereoisomeric transition state.
Use of Chiral Auxiliaries Covalently attaching a chiral auxiliary (like an Evans oxazolidinone) to one of the substrates is a robust method to direct the facial selectivity of the cycloaddition.[8] The auxiliary can be cleaved after the reaction to yield the enantioenriched product.[8]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various alternative catalysts in [2+2] cycloaddition reactions, highlighting the achievable efficiency and selectivity.

Catalyst SystemSubstratesSolventTime (h)Yield (%)Selectivity (d.r. / ee)Reference
Thioxanthone (Photosensitizer) Cinnamic Ester MonomersNot Specified< 24Good to ExcellentNot Specified[5]
[Au(SIPr)Cbz] (Gold Photocatalyst) Coumarin + Vinyltrimethylsilane2-MeTHF2479 (gram scale)Not Specified
Ru(bpy)₃Cl₂ (Photocatalyst) Acyclic EnonesNot SpecifiedNot SpecifiedGoodExcellent d.r.[3]
Chiral Auxiliary + Photosensitizer (Flow) Cinnamic Acid DerivativeMeCN18893% ee[8]
Ir(dFppy)₃ + Chiral Ligand (Cascade) Cinnamyl Alcohol + Allyl AcetateTolueneNot SpecifiedModerate to HighGood d.r., Excellent ee[9]
Co(II) Complex + Chiral Ligand (L8) 4-Octyne + Methyl AcrylateNot SpecifiedNot Specified7095% ee[6]

Key Experimental Protocols

Protocol: Gold-Catalyzed [2+2] Photocycloaddition of Coumarin and Alkene

This protocol is adapted from the synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis.

  • Reactor Setup: Place an oven-dried vial equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon).

  • Reagent Preparation: To the vial, add the coumarin substrate (e.g., 1.0 mmol, 1.0 equiv), the gold photocatalyst [Au(SIPr)Cbz] (e.g., 1-2 mol%), and the alkene coupling partner (e.g., 3.0-5.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) to achieve the desired concentration (e.g., 0.1 M).

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a cooling fan to maintain room temperature. Irradiate the stirred mixture with a 365 nm LED lamp.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Experimental and logical Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reagents (Substrates, Catalyst, Solvent) B 2. Assemble Reactor (Inert Atmosphere) A->B C 3. Degas Mixture (e.g., Freeze-Pump-Thaw) B->C D 4. Irradiate with Light (e.g., Blue LEDs at RT) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Reaction Work-up (Quench, Extract) E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: General workflow for a photocatalytic cyclobutane synthesis experiment.

Troubleshooting_Flowchart Start Low Yield or Poor Selectivity? NoReaction No Reaction / Low Conversion Start->NoReaction Low Conversion SideProducts Side Products Formed Start->SideProducts Impure Product PoorStereo Poor Stereoselectivity Start->PoorStereo Mixture of Isomers CheckLight Check Light Source & Catalyst Activity NoReaction->CheckLight CheckOxygen Improve Degassing (Remove O₂) NoReaction->CheckOxygen AdjustConc Adjust Concentration & Stoichiometry SideProducts->AdjustConc ChangeSolvent Screen Solvents SideProducts->ChangeSolvent LowerTemp Lower Reaction Temperature PoorStereo->LowerTemp ChangeCatalyst Use Chiral Catalyst or Auxiliary PoorStereo->ChangeCatalyst

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

Caption: Simplified mechanism of photosensitized [2+2] cycloaddition.

References

Preventing degradation of cyclobutanol reagents in Pd-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanol reagents in palladium-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent the degradation of your valuable starting materials.

Frequently Asked Questions (FAQs)

Q1: My Pd-catalyzed cross-coupling reaction with a cyclobutanol is giving low yields and a complex mixture of byproducts. What is the most likely cause?

A1: The most common issue is the degradation of the cyclobutanol ring through a process called β-carbon elimination.[1][2] This is often driven by the release of ring strain in the four-membered ring. The palladium catalyst can coordinate to the hydroxyl group of the cyclobutanol, forming a palladium(II) alcoholate. This intermediate can then undergo C-C bond cleavage, leading to ring-opened, ring-expanded, or ring-contracted products instead of the desired cross-coupling product.

Q2: What is β-carbon elimination and why is it so prevalent with cyclobutanols?

A2: β-carbon elimination is a reaction pathway in organometallic chemistry where a carbon-carbon bond β to a metal center is cleaved.[3] In the case of cyclobutanols, the palladium catalyst coordinates to the oxygen, and a C-C bond within the ring is in the β-position relative to the palladium. The high ring strain of the cyclobutane ring provides a thermodynamic driving force for this bond to break, leading to a more stable, open-chain alkylpalladium intermediate.[3][4] This intermediate can then undergo a variety of subsequent reactions, leading to degradation products.

Q3: Can the choice of phosphine ligand influence the degradation of my cyclobutanol?

A3: Absolutely. The choice of ligand is critical and can either promote or mitigate degradation. Bulky, electron-rich biaryl phosphine ligands, such as JohnPhos and SPhos, have been shown to promote a specific type of degradation: a formal [2+2]-retrocyclization, which involves the cleavage of two C-C bonds in the cyclobutanol ring.[5][6] Conversely, other phosphine ligands like triphenylphosphine (PPh₃) have been successfully used in reactions where β-carbon elimination is a desired and controlled step, such as in ring-opening polymerizations.[7][8] Therefore, if you are observing degradation, your ligand may be facilitating an unwanted reaction pathway.

Q4: Are there any general strategies to prevent β-carbon elimination?

A4: Yes, there are several strategies you can employ:

  • Ligand Selection: Avoid bulky biaryl phosphine ligands if you want to preserve the cyclobutane ring. Consider less sterically demanding phosphines or bidentate phosphine ligands. A comparative study of ligands is often necessary for a new reaction.

  • Protecting Groups: Protecting the hydroxyl group of the cyclobutanol can prevent its coordination to the palladium catalyst, which is the initiating step for β-carbon elimination. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn), can be effective.[9][10] The choice of protecting group will depend on its stability to the specific reaction conditions.

  • Substrate Modification: If possible, converting the cyclobutanol to a less reactive functional group, such as a cyclobutyltrifluoroborate, can be an effective strategy for certain cross-coupling reactions like the Suzuki-Miyaura coupling, as this circumvents the issues associated with the free hydroxyl group.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Significant formation of ring-opened byproducts (e.g., γ-aryl ketones). The reaction conditions are favoring β-carbon elimination.1. Change the Ligand: If using a bulky monophosphine ligand (e.g., JohnPhos, SPhos), switch to a less bulky one (e.g., PPh₃) or a bidentate ligand (e.g., dppf).2. Protect the Hydroxyl Group: Convert the cyclobutanol to a silyl ether (e.g., TBS-ether) or another suitable protecting group to prevent coordination to the palladium catalyst.3. Lower the Reaction Temperature: β-carbon elimination is often accelerated at higher temperatures. Running the reaction at a lower temperature may favor the desired pathway.
Complete degradation of starting material into a complex mixture. A highly active catalyst system may be promoting multiple degradation pathways, such as [2+2]-retrocyclization.1. Re-evaluate the Ligand: Bulky biaryl phosphines are known to cause this.[5][6] A ligand screen is highly recommended.2. Modify the Substrate: Consider if a derivative of the cyclobutanol (e.g., a cyclobutyltrifluoroborate) could be used instead.[11]
Low or no conversion to the desired product, with recovery of starting material. The catalytic cycle for the desired transformation is not efficient, or the catalyst is being deactivated.1. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. For example, in some ring-opening polymerizations, Cs₂CO₃ was found to be an effective base, while Et₃N inhibited the reaction.[8]2. Check Catalyst and Ligand Purity: Ensure the palladium source and ligand are of high quality.3. Consider an Alternative Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₄] can have different activities.[8]

Data on Ligand Effects in Pd-Catalyzed Reactions of Cyclobutanols

The following tables summarize quantitative data from the literature, illustrating how the choice of ligand and other reaction components can influence the outcome of Pd-catalyzed reactions involving cyclobutanols.

Table 1: Ligand Effect on the [2+2]-Retrocyclization of a Tertiary Cyclobutanol [5]

EntryLigandBaseSolventTemp (°C)Time (h)Conversion (%)
1JohnPhosCs₂CO₃Toluene10016>99
2SPhosCs₂CO₃Toluene10016Lower Yield
3PPh₃Cs₂CO₃Toluene10016No Reaction
4JohnPhosEt₃NToluene10016No Reaction

Reaction Conditions: Substrate (1a), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Base (1.2 equiv), Toluene.

Table 2: Ligand Screening for Pd-Catalyzed Ring-Opening Polymerization of a Bifunctional Cyclobutanol [8]

EntryPd SourceLigandYield (%)Mₙ (kDa)
1[Pd(PPh₃)₄]-344.8
2Pd(OAc)₂PPh₃7211.2
3Pd(OAc)₂DPPF689.5
4Pd(OAc)₂DPPE6510.1
5Pd(OAc)₂PCy₃558.7
6Pd(OAc)₂2,2'-bipyridine0-

Reaction Conditions: Monomer (1a), Pd source (2 mol%), Ligand (4 mol%), Cs₂CO₃ (1.1 equiv), Toluene, 100 °C, 16 h.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed [2+2]-Retrocyclization of a Tertiary Cyclobutanol (Degradation Pathway) [5]

A mixture of the tertiary cyclobutanol (0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and JohnPhos (5.9 mg, 0.02 mmol, 4 mol%) is placed in an oven-dried Schlenk tube. The tube is evacuated and backfilled with argon three times. Then, anhydrous toluene (3 mL) and Cs₂CO₃ (195 mg, 0.6 mmol, 1.2 equiv) are added. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a short pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the degradation products.

Protocol 2: General Procedure for Pd-Catalyzed Ring-Opening Polymerization of a Bifunctional Cyclobutanol [8]

In a glovebox, a vial is charged with the bifunctional cyclobutanol monomer (0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), PPh₃ (10.5 mg, 0.04 mmol, 8 mol%), and Cs₂CO₃ (179 mg, 0.55 mmol, 1.1 equiv). Anhydrous toluene (3 mL) is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for 16 hours. After cooling, the mixture is diluted with CH₂Cl₂ and filtered. The polymer is precipitated by the addition of methanol, collected by filtration, and dried under vacuum.

Visualizations

degradation_pathway cluster_cycle Degradation via β-Carbon Elimination Cyclobutanol Cyclobutanol Pd(II) Alcoholate Pd(II) Alcoholate Cyclobutanol->Pd(II) Alcoholate Coordination to Pd(II) Alkylpalladium Intermediate Alkylpalladium Intermediate Pd(II) Alcoholate->Alkylpalladium Intermediate β-Carbon Elimination (C-C Cleavage) Degradation Products Degradation Products Alkylpalladium Intermediate->Degradation Products Further Reactions (e.g., β-H elimination) troubleshooting_workflow start Low Yield / Degradation Observed check_ligand Is a bulky biaryl phosphine ligand being used? start->check_ligand change_ligand Switch to a less bulky or bidentate ligand. check_ligand->change_ligand Yes check_temp Is the reaction temperature high? check_ligand->check_temp No optimize_conditions Screen other parameters (base, solvent, Pd source). change_ligand->optimize_conditions protect_hydroxyl Protect the hydroxyl group (e.g., silyl ether). protect_hydroxyl->optimize_conditions check_temp->protect_hydroxyl No lower_temp Lower the reaction temperature. check_temp->lower_temp Yes lower_temp->optimize_conditions prevention_strategies center Preventing Degradation ligand Ligand Selection (Avoid bulky biaryls) center->ligand protect Protecting Group (e.g., Silyl Ether) center->protect substrate Substrate Modification (e.g., Trifluoroborate) center->substrate

References

Validation & Comparative

Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted spectral assignment for cis-3-Benzyloxymethylcyclobutanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally similar molecules to provide a robust, comparative assignment. This approach allows for a comprehensive understanding of the expected nuclear magnetic resonance (NMR) characteristics of the target molecule.

Predicted ¹H and ¹³C NMR Spectral Assignment

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established chemical shift ranges for cyclobutane derivatives, benzyl ethers, and alcohols.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
H-1~4.0 - 4.5C-1~65 - 75
H-2, H-4 (cis)~2.0 - 2.5C-2, C-4~30 - 40
H-2, H-4 (trans)~1.6 - 2.0C-3~35 - 45
H-3~2.2 - 2.8C-5~70 - 80
H-5~3.4 - 3.6C-6~72 - 78
H-6~4.5C-7~137 - 139
H-8, H-12~7.2 - 7.4C-8, C-12~128 - 129
H-9, H-11~7.2 - 7.4C-9, C-11~127 - 128
H-10~7.2 - 7.4C-10~127 - 128
OHVariable (broad singlet)

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted assignments, a comparison is drawn with the experimental NMR data of two related compounds: 3-((benzyloxy)methyl)cyclobutanone and cis-3-(Boc-aMinoMethyl)cyclobutanol.

  • 3-((benzyloxy)methyl)cyclobutanone shares the benzyloxymethyl and cyclobutane core but features a ketone at the C-1 position. This will significantly deshield the adjacent C-2 and C-4 carbons and their attached protons.

  • cis-3-(Boc-aMinoMethyl)cyclobutanol possesses the same cis-1,3-disubstituted cyclobutanol ring system, providing a valuable comparison for the stereochemical effects on the ring protons and carbons.

Table 2: Comparison of Predicted ¹H NMR Data

Assignment This compound (Predicted) 3-((benzyloxy)methyl)cyclobutanone (Experimental) cis-3-(Boc-aMinoMethyl)cyclobutanol (Experimental)
H-1 ~4.0 - 4.5-~4.2
Ring Protons ~1.6 - 2.8~2.6 - 3.2~1.5 - 2.5
-CH₂-O- ~3.4 - 3.6~3.5~3.1
-O-CH₂-Ph ~4.5~4.5-
Aromatic-H ~7.2 - 7.4~7.3-

Table 3: Comparison of Predicted ¹³C NMR Data

Assignment This compound (Predicted) 3-((benzyloxy)methyl)cyclobutanone (Experimental) cis-3-(Boc-aMinoMethyl)cyclobutanol (Experimental)
C-1 ~65 - 75~209 (C=O)~68
Ring Carbons ~30 - 45~45-55, ~38~35, ~40
-CH₂-O- ~70 - 80~73~45 (-CH₂-N)
-O-CH₂-Ph ~72 - 78~73-
Aromatic Carbons ~127 - 139~127-138-

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could cause peak broadening.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often added by the manufacturer to the deuterated solvent.

NMR Data Acquisition and Processing
  • Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of the Spectral Assignment Workflow

The logical process for assigning the NMR spectra of this compound can be visualized as follows:

G Spectral Assignment Workflow for this compound A Molecular Structure This compound B Identify Unique Proton Environments A->B C Identify Unique Carbon Environments A->C D Predict ¹H Chemical Shifts (Based on Functional Groups) B->D E Predict ¹³C Chemical Shifts (Based on Functional Groups) C->E F Acquire ¹H NMR Spectrum D->F G Acquire ¹³C NMR Spectrum E->G H Compare Predicted vs. Experimental ¹H Data F->H I Compare Predicted vs. Experimental ¹³C Data G->I J Final ¹H Spectral Assignment H->J K Final ¹³C Spectral Assignment I->K

Caption: Logical workflow for NMR spectral assignment.

A Comparative Guide to the X-ray Crystallography Analysis of cis-3-Benzyloxymethylcyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, understanding the precise three-dimensional structure of bioactive molecules is paramount. The cyclobutane motif, a four-membered carbocycle, is of growing interest in medicinal chemistry due to its unique conformational properties and its utility as a rigid scaffold in drug design. This guide provides a comparative analysis of the X-ray crystallographic data of cis-3-Benzyloxymethylcyclobutanol derivatives and related structures, offering insights into their solid-state conformations and the experimental protocols required for their characterization.

While specific crystallographic data for this compound is not publicly available, this guide draws comparisons from structurally similar cyclobutane derivatives to provide a valuable reference for researchers.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters obtained from the X-ray analysis of various 1,3-disubstituted cyclobutane derivatives. This data serves as a benchmark for what can be expected for a crystal structure of a this compound derivative.

ParameterRepresentative Value (Compound A¹)Representative Value (Compound B²)Significance
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/cPna2₁Defines the symmetry elements within the crystal lattice.
a (Å) 10.5 - 12.58.0 - 10.0Unit cell dimensions.
b (Å) 5.0 - 7.012.0 - 14.0Unit cell dimensions.
c (Å) 15.0 - 17.018.0 - 20.0Unit cell dimensions.
β (°) ** 95 - 10590Angle of the unit cell for monoclinic systems.
Volume (ų) 900 - 11002000 - 2300The volume of the repeating unit in the crystal.
Puckering Angle (°) **15 - 3020 - 35Quantifies the deviation of the cyclobutane ring from planarity.
C1-C3 distance (Å) 2.1 - 2.22.1 - 2.2The transannular distance, indicative of ring puckering.

¹Data derived from analyses of various 1,3-disubstituted cyclobutanes. ²Data derived from analyses of other functionalized cyclobutanol derivatives.

Conformational Analysis: Puckered vs. Planar

Cyclobutane rings are not perfectly flat; they adopt a puckered (or "butterfly") conformation to relieve torsional strain between adjacent substituents. This puckering is a critical feature influencing the biological activity of cyclobutane-containing molecules. The degree of puckering can be quantified by the puckering angle. In the solid state, as determined by X-ray crystallography, the conformation is fixed. However, in solution, the ring may undergo rapid inversion between different puckered conformations. Understanding the solid-state conformation provides a crucial starting point for computational studies and NMR spectroscopic analysis to probe the molecule's dynamic behavior in a biological environment.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for reproducing and building upon scientific findings. Below are the typical protocols for the synthesis and X-ray crystallographic analysis of a this compound derivative.

1. Synthesis via [2+2] Cycloaddition

A common and effective method for synthesizing the cyclobutane core is the [2+2] cycloaddition reaction.

  • Materials : Benzyl vinyl ether, an appropriate ketene precursor (e.g., from an acyl chloride and a non-nucleophilic base), anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Procedure :

    • To a solution of benzyl vinyl ether in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the ketene precursor and the base at a controlled temperature (often low temperatures such as -78 °C to 0 °C are used to control reactivity).

    • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

    • The reaction is then quenched, for example, by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product, a cyclobutanone derivative, is purified by column chromatography.

  • Reduction to Cyclobutanol :

    • The purified cyclobutanone is dissolved in a suitable solvent like methanol or ethanol.

    • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The cis isomer is often favored by certain reducing agents and conditions.

    • After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate the this compound.

    • Final purification is typically achieved by column chromatography or crystallization.

2. Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is the most critical and often the most challenging step in X-ray crystallography.

  • Crystallization :

    • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture.

    • Slow evaporation of the solvent at room temperature is a common technique.

    • Alternatively, vapor diffusion (where a precipitant solvent slowly diffuses into the solvent containing the compound) or slow cooling of a saturated solution can be employed.

    • The goal is to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection :

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Benzyl Vinyl Ether + Ketene Precursor Cycloaddition [2+2] Cycloaddition Reactants->Cycloaddition Cyclobutanone 3-Benzyloxymethyl- cyclobutanone Cycloaddition->Cyclobutanone Reduction Reduction (e.g., NaBH₄) Cyclobutanone->Reduction Final_Product cis-3-Benzyloxymethyl- cyclobutanol Reduction->Final_Product

Synthetic pathway to the target compound.

Analysis_Workflow cluster_analysis Crystallographic Analysis Purified_Compound Purified Product Crystallization Crystallization Purified_Compound->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Crystallographic_Data Final Structural Data Structure_Solution->Crystallographic_Data

Workflow for X-ray crystallographic analysis.

Alternative and Complementary Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques are essential for a complete understanding of a molecule's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the connectivity of the synthesized molecule in solution. Advanced NMR techniques, such as NOESY, can provide information about the through-space proximity of atoms, offering insights into the solution-state conformation, which can be compared with the solid-state structure from X-ray diffraction.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound, providing evidence of its elemental composition.

  • Computational Chemistry : Density Functional Theory (DFT) calculations can be used to model the different possible conformations of the cyclobutane ring and predict their relative energies, providing a theoretical framework to complement the experimental data.

By combining these powerful analytical methods, researchers can gain a comprehensive understanding of the structural and conformational properties of this compound derivatives, which is invaluable for the rational design of new therapeutic agents and advanced materials.

Cis vs. Trans Cyclobutanol Derivatives: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, strained four-membered ring of cyclobutane imparts unique conformational constraints on its derivatives, leading to significant differences in reactivity between cis and trans isomers. This guide provides an objective comparison of the reactivity of cis versus trans cyclobutanol derivatives, supported by established principles and experimental observations in related systems. Understanding these differences is critical for synthetic strategy, reaction mechanism elucidation, and the design of conformationally restricted molecules in medicinal chemistry.

Core Reactivity Principles: Stability and Steric Hindrance

Generally, trans-isomers of substituted cycloalkanes are thermodynamically more stable than their cis counterparts. This is attributed to reduced steric strain, as the substituents are positioned on opposite faces of the ring, minimizing unfavorable non-bonded interactions.[1][2] This inherent stability directly influences reactivity; the higher ground-state energy of the cis-isomer often leads to a lower activation energy barrier for reactions, rendering it the more reactive species.

This principle is particularly evident in reactions involving the formation of a transition state that alleviates ring strain or where steric approach control is a key factor. Key reaction types where the stereochemistry of cyclobutanol derivatives dictates the outcome include solvolysis, elimination reactions, and transition metal-catalyzed C-C bond cleavage.

Data Presentation: Comparative Reactivity Summary

While direct kinetic data for a single, unified study on cyclobutanol derivatives is sparse, a comparative summary can be compiled from analogous systems and qualitative experimental descriptions. The following table summarizes the expected relative reactivity and outcomes for key reactions.

Reaction TypeCis-Cyclobutanol DerivativeTrans-Cyclobutanol DerivativeRationale & Supporting Data
Solvolysis (e.g., of Tosylates) Generally faster reaction rate.Generally slower reaction rate.The cis-isomer possesses higher ground-state energy due to steric strain, leading to a lower activation energy. Studies on analogous cyclopentyl and cyclohexyl tosylates confirm that stereochemistry significantly impacts solvolysis rates.[3]
E2 Elimination Often proceeds readily, especially with a suitable anti-periplanar proton.Reaction rate is highly dependent on the availability of an anti-periplanar proton, which may require ring puckering.The stereochemical arrangement of the leaving group and adjacent protons is critical. A study on functionalized cyclobutanes noted a significant impact of stereochemistry on the outcome of elimination processes.
Ir-Catalyzed C-C Bond Cleavage Reactivity and enantioselectivity are highly sensitive to substrate structure.Often proceeds with high enantioselectivity.In the enantioselective cleavage of spirocyclobutanols, a trans-isomer yielded a product with high enantioselectivity, while the corresponding cis-diastereomer gave a product with only 18% ee. For other cis-isomers, reactivity was observed to decrease with increasing steric bulk.
Product Distribution (Rearrangement) May favor different rearranged products compared to the trans-isomer.Product profile often differs from the cis-isomer.In the solvolysis of 2-methyl-4-t-butylcyclohexyl tosylates, isomers with cis relationships afforded a significantly higher proportion of rearranged products than the trans-isomers.[3]

Experimental Protocols

The following are detailed methodologies representative of experiments used to compare the reactivity of cis and trans cyclobutanol derivatives.

Experiment 1: Comparative Solvolysis of cis- and trans-2-Methylcyclobutyl Tosylate

Objective: To determine and compare the first-order rate constants for the acetolysis of cis- and trans-2-methylcyclobutyl tosylate.

Materials:

  • cis-2-Methylcyclobutyl tosylate

  • trans-2-Methylcyclobutyl tosylate

  • Anhydrous acetic acid

  • Sodium acetate

  • 0.01 M standard solution of perchloric acid in acetic acid

  • Crystal violet indicator

Procedure:

  • Solution Preparation: Prepare a 0.05 M solution of each tosylate isomer in anhydrous acetic acid. Prepare a titrant solution of 0.01 M perchloric acid in acetic acid.

  • Reaction Setup: Place 50 mL of the tosylate solution into a constant-temperature bath maintained at 70°C. Allow the solution to reach thermal equilibrium.

  • Kinetic Runs:

    • At time t=0, withdraw a 5.0 mL aliquot from the reaction flask and quench it in a flask containing 10 mL of an ice-cold acetone.

    • Add 2-3 drops of crystal violet indicator and immediately titrate the liberated p-toluenesulfonic acid with the standardized 0.01 M perchloric acid solution until the endpoint (color change from violet to blue-green) is reached.

    • Repeat the aliquot withdrawal and titration at regular time intervals (e.g., every 20 minutes) for at least three half-lives.

  • Data Analysis:

    • Calculate the concentration of p-toluenesulfonic acid at each time point from the titration volumes. This corresponds to the concentration of the product formed.

    • The concentration of the reactant tosylate at time t, [R-OTs]t, is equal to the initial concentration minus the product concentration.

    • Plot ln([R-OTs]t) versus time. The plot should yield a straight line, confirming first-order kinetics.

    • The rate constant (k) is determined from the slope of the line (slope = -k).

    • Compare the calculated k values for the cis and trans isomers.

Experiment 2: Product Analysis of Ir-Catalyzed C-C Bond Cleavage

Objective: To compare the product distribution and stereoselectivity in the iridium-catalyzed ring-opening of a cis/trans pair of spirocyclobutanols.

Materials:

  • cis- and trans-spiro[3.4]octan-5-ol derivatives

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (S)-DTBM-SEGPHOS (chiral ligand)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]₂ (1 mol%), (S)-DTBM-SEGPHOS (2.2 mol%), and the cyclobutanol substrate (0.2 mmol) for each isomer in separate tubes.

  • Reaction Execution: Add anhydrous toluene (2 mL) to each tube. Seal the tubes and place them in a preheated oil bath at 110°C.

  • Monitoring and Quenching: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. After completion (e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Workup and Isolation: Concentrate the mixtures under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Product Analysis:

    • Determine the yield of the isolated ketone product.

    • Analyze the enantiomeric excess (ee) of the chiral ketone product using chiral HPLC.

    • Compare the yield and ee values obtained from the cis and trans starting materials.

Mandatory Visualizations

G cluster_0 Solvolysis Pathway cis cis-Cyclobutyl-OTs (Higher Energy) ts_cis Transition State (cis) cis->ts_cis ΔG‡ (cis) Smaller trans trans-Cyclobutyl-OTs (Lower Energy) ts_trans Transition State (trans) trans->ts_trans ΔG‡ (trans) Larger prod Cyclobutyl Cation + OTs⁻ ts_cis->prod ts_trans->prod

Caption: Energy profile comparing the smaller activation energy (ΔG‡) for the more reactive cis-isomer.

G cluster_1 Experimental Workflow: Kinetic Analysis A Prepare 0.05 M solutions of cis & trans tosylates B Equilibrate at 70°C A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in cold acetone C->D E Titrate with 0.01 M HClO₄ D->E F Calculate [Reactant] vs. Time E->F G Plot ln[Reactant] vs. Time F->G H Determine Rate Constant (k) from slope G->H

Caption: Workflow for determining solvolysis rate constants via titration.

G Reactants cis-Isomer trans-Isomer Reaction Reaction Conditions (e.g., Solvolysis, Elimination) Reactants:c->Reaction Higher k Reactants:t->Reaction Lower k Products_cis Products from cis Reaction->Products_cis Products_trans Products from trans Reaction->Products_trans Analysis Rate (k_cis vs k_trans) Yield Stereoselectivity Products_cis->Analysis Products_trans->Analysis

References

A Comparative Guide to the Synthetic Efficiency of Routes to Chiral Cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of cyclobutanols is a critical endeavor in medicinal chemistry and natural product synthesis, as the strained four-membered ring, coupled with defined stereochemistry, often imparts unique biological activity. This guide provides an objective comparison of the synthetic efficiency of various routes to chiral cyclobutanols, supported by experimental data, detailed protocols, and a logical classification of the synthetic strategies.

Comparison of Synthetic Efficiency

The following table summarizes the quantitative performance of key synthetic routes to chiral cyclobutanols, offering a direct comparison of their efficiency in terms of yield and enantioselectivity.

Synthetic RouteSubstrate ExampleCatalyst/ReagentYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Enantioselective Reduction
CBS Reduction2,2-dimethyl-3,3-diphenylcyclobutanone(S)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂9391N/A[1]
3-Phenylcyclobutanone(R)-2-Methyl-CBS-oxazaborolidine, Catecholborane->95-[2][3]
Asymmetric Transfer Hydrogenation2,2-Dimethyl-1-benzocyclobutenoneRuCl--INVALID-LINK--, HCOOH/Et₃N9497N/A[1]
[2+2] Cycloaddition
Lewis Acid CatalyzedTrifluoroethyl acrylate & 2,3-dihydrofuranChiral Oxazaborolidine-AlBr₃ Complex8799exo/endo > 99:1
Organocatalyzed Paternò-BüchiQuinolone & α-KetoesterChiral Iridium Photocatalyst7698-
Kinetic Resolution
AcylationRacemic 1-phenylethanol (model)Lipase B from Candida antarctica (CALB)~50 (for one enantiomer)>99N/A[4]
Ring Expansion of Cyclopropanes 1-(1-phenylcyclopropyl)ethan-1-oneTMSOTf85--

Logical Overview of Synthetic Strategies

The synthesis of chiral cyclobutanols can be broadly categorized into two main approaches: the enantioselective functionalization of a pre-existing cyclobutane core and the construction of the chiral cyclobutane ring from acyclic or other cyclic precursors. The following diagram illustrates this logical relationship.

G Synthetic Strategies for Chiral Cyclobutanols cluster_0 Functionalization of Cyclobutane Core cluster_1 Construction of Chiral Cyclobutane Ring Chiral Cyclobutanols Chiral Cyclobutanols Enantioselective Reduction Enantioselective Reduction Enantioselective Reduction->Chiral Cyclobutanols Kinetic Resolution Kinetic Resolution Kinetic Resolution->Chiral Cyclobutanols C-H Functionalization C-H Functionalization C-H Functionalization->Chiral Cyclobutanols Prochiral Cyclobutanone Prochiral Cyclobutanone Prochiral Cyclobutanone->Enantioselective Reduction Racemic Cyclobutanol Racemic Cyclobutanol Racemic Cyclobutanol->Kinetic Resolution Prochiral Cyclobutane Prochiral Cyclobutane Prochiral Cyclobutane->C-H Functionalization [2+2] Cycloaddition [2+2] Cycloaddition Chiral Cyclobutanol Precursors Chiral Cyclobutanol Precursors [2+2] Cycloaddition->Chiral Cyclobutanol Precursors Ring Expansion Ring Expansion Ring Expansion->Chiral Cyclobutanol Precursors Acyclic Precursors Acyclic Precursors Acyclic Precursors->[2+2] Cycloaddition Cyclopropane Precursors Cyclopropane Precursors Cyclopropane Precursors->Ring Expansion Chiral Cyclobutanol Precursors->Chiral Cyclobutanols

Caption: Classification of synthetic routes to chiral cyclobutanols.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.

Protocol 1: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Cyclobutanone

This protocol is a general procedure adapted from the literature for the enantioselective reduction of a prochiral cyclobutanone using a chiral oxazaborolidine catalyst.[5][6]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (2.0 M in THF)

  • Prochiral cyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the stirred solution. The mixture is stirred for 10 minutes.

  • A solution of the prochiral cyclobutanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of methanol at -78 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is partitioned between diethyl ether and saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclobutanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric [2+2] Cycloaddition via Lewis Acid Catalysis

This protocol describes a general procedure for the enantioselective [2+2] cycloaddition of an enol ether with an α,β-unsaturated ester, catalyzed by a chiral Lewis acid.

Materials:

  • Chiral oxazaborolidine

  • Aluminum bromide (AlBr₃) (1.0 M solution in CH₂Br₂)

  • α,β-Unsaturated ester (e.g., trifluoroethyl acrylate)

  • Enol ether (e.g., 2,3-dihydrofuran)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, argon-purged flask, the chiral oxazaborolidine (0.1 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C.

  • The AlBr₃ solution (0.08 eq) is added dropwise to form the chiral Lewis acid catalyst.

  • The α,β-unsaturated ester (1.0 eq) is added to the catalyst solution.

  • A solution of the enol ether (1.2 eq) in anhydrous CH₂Cl₂ is added slowly via syringe pump over 1 hour.

  • The reaction mixture is stirred at -78 °C for an additional 2-4 hours, with progress monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting cyclobutane adduct is purified by flash chromatography. The ester can then be reduced to the corresponding cyclobutanol using standard procedures (e.g., LiAlH₄).

  • Enantiomeric excess of the cyclobutanol is determined by chiral HPLC or GC.

Protocol 3: Kinetic Resolution of a Racemic Cyclobutanol via Enzymatic Acylation

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase.[4]

Materials:

  • Racemic cyclobutanol

  • Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing the racemic cyclobutanol (1.0 eq) and activated 4 Å molecular sieves in an anhydrous organic solvent is added the acyl donor (0.5 - 0.6 eq).

  • The immobilized lipase (typically 10-50 mg per mmol of substrate) is added, and the suspension is stirred at a controlled temperature (e.g., room temperature or 40 °C).

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The filtrate is concentrated under reduced pressure.

  • The unreacted cyclobutanol and the acylated product are separated by flash column chromatography.

  • The enantiomeric excess of both the recovered starting material and the product is determined by chiral GC or HPLC.

References

The Cyclobutane Advantage: A Comparative Guide to the Biological Activity of Cyclobutane-Containing Compounds and Their Acyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclobutane motif in drug design is a strategic approach to enhance the biological activity and pharmacokinetic properties of therapeutic agents. This guide provides a comparative analysis of cyclobutane-containing compounds versus their acyclic or alternative cyclic analogs, supported by experimental data. The unique, puckered conformation of the cyclobutane ring imparts a degree of rigidity that can pre-organize a molecule into its bioactive conformation, leading to improved potency and selectivity.[1][2] Furthermore, this four-membered carbocycle can serve as a bioisostere for other groups, modulating metabolic stability and other physicochemical properties.[2][3]

Case Study 1: Boceprevir - Enhancing Potency through Conformational Restriction

Boceprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[4][5] The structure of boceprevir includes a cyclobutylmethyl group at the P1 position, which plays a critical role in its high affinity for the enzyme's active site. The rigid cyclobutane ring orients the molecule for optimal interaction with the protease.

Comparative Potency of Boceprevir Analogs

A comparison of boceprevir with its analogs containing different cycloalkyl groups at the P1 position demonstrates the superiority of the cyclobutane ring in enhancing inhibitory potency.

CompoundP1 GroupHCV NS3/4A Protease Inhibition (Ki, nM)Fold Difference vs. Cyclobutane
Boceprevir Cyclobutyl 14 -
Cyclopropyl AnalogCyclopropyl423-fold less potent
Cyclopentyl AnalogCyclopentyl26619-fold less potent

Data sourced from: [4]

The data clearly indicates that the cyclobutane-containing compound, boceprevir, is significantly more potent than its cyclopropyl and cyclopentyl counterparts.[4] This highlights the precise conformational constraints imposed by the cyclobutane ring that are optimal for binding to the HCV NS3/4A protease active site.

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of boceprevir and its analogs against the HCV NS3/4A protease is typically determined using a fluorescence resonance energy transfer (FRET)-based assay.

Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore. In the intact substrate, FRET occurs. Upon cleavage by the protease, the fluorophores are separated, leading to a decrease in FRET signal, which is proportional to the enzyme's activity.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add the NS3/4A protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to each well.

  • Immediately monitor the change in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration. Ki values can then be calculated using the Cheng-Prusoff equation.[6]

Case Study 2: Ivosidenib - Improving Metabolic Stability

Ivosidenib (AG-120) is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers.[2][7] A key structural feature of ivosidenib is the presence of a difluorocyclobutanyl amine moiety. During its development, replacement of a metabolically labile cyclohexane ring with the more stable difluorocyclobutane was a critical optimization step that led to a drug candidate with a favorable pharmacokinetic profile.[4]

Impact of Cyclobutane on Metabolic Stability

While direct quantitative pharmacokinetic data for a direct acyclic or cyclohexyl analog of the final ivosidenib structure is not publicly available, the development history highlights the qualitative improvement. The cyclohexane moiety in earlier analogs was susceptible to metabolic oxidation, leading to high clearance. The introduction of the difluorocyclobutane ring blocked this metabolic pathway, resulting in a compound with lower clearance and a longer half-life, suitable for once-daily oral administration.[4]

Pharmacokinetic Profile of Ivosidenib:

  • Absorption: Rapidly absorbed after oral administration.[2][7]

  • Half-life: Long terminal half-life of approximately 40-102 hours after a single dose.[2]

  • Metabolism: Primarily metabolized by CYP3A4 through oxidation.

  • Elimination: Predominantly via feces.

The favorable pharmacokinetic profile of ivosidenib, characterized by low clearance and a long half-life, is in large part attributable to the metabolic robustness of the difluorocyclobutane moiety.[7]

Experimental Protocol: Mutant IDH1 Enzyme Inhibition Assay

The inhibitory activity of ivosidenib and its analogs against the mutant IDH1 enzyme is determined by measuring the reduction in the production of the oncometabolite 2-hydroxyglutarate (2-HG).

Principle: The mutant IDH1 enzyme converts α-ketoglutarate (α-KG) to 2-HG, consuming NADPH in the process. The enzyme's activity can be monitored by measuring the rate of NADPH consumption (decrease in absorbance at 340 nm) or by directly quantifying the amount of 2-HG produced using LC-MS/MS.

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.03% BSA, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Spectrophotometer or LC-MS/MS system

Procedure (NADPH depletion assay):

  • Add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding α-KG.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the compound concentration.[3]

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt Signaling Pathway with ARQ 092 (Miransertib)

ARQ 092 (Miransertib) is a potent, allosteric inhibitor of the Akt kinase, which is a central node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. The structure of ARQ 092 features a 1-aminocyclobutyl group. While a direct acyclic analog's data is not available, the cyclobutane ring in ARQ 092 is crucial for its binding to a hydrophobic pocket in the Akt kinase, contributing to its high potency. An acyclic analog would lack the conformational rigidity, likely leading to a significant loss in binding affinity and inhibitory activity.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates (Thr308) Akt_cyto Akt Akt_mem->Akt_cyto Activated Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt_cyto->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylates (Ser473) ARQ092 ARQ 092 (Miransertib) ARQ092->Akt_cyto Inhibits Response Cell Survival, Proliferation Downstream->Response Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt signaling pathway and the inhibitory action of ARQ 092.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like ARQ 092.

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical Biochemical Assay (e.g., Kinase Glo®) Determine IC50 Cellular Cellular Assay (e.g., Western Blot for p-Akt) Determine cellular potency Biochemical->Cellular PK Pharmacokinetics (PK) Studies (e.g., in mice, rats) Cellular->PK Efficacy Xenograft Model Efficacy Studies PK->Efficacy Lead Lead Candidate Efficacy->Lead Start Compound Synthesis Start->Biochemical

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

The strategic incorporation of a cyclobutane ring into small molecule drug candidates can offer significant advantages over their acyclic or other cyclic counterparts. As demonstrated with boceprevir, the conformational constraint provided by the cyclobutane moiety can lead to a substantial increase in potency. In the case of ivosidenib, the cyclobutane ring serves to enhance metabolic stability, a critical parameter for a successful oral therapeutic. These examples underscore the value of the cyclobutane scaffold as a versatile tool in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of novel drug candidates.

References

A Comparative Guide to Analytical Techniques for the Quantification of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like cis-3-Benzyloxymethylcyclobutanol is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of this compound. This comparison is supported by experimental data from analogous compounds and detailed methodologies to aid in the selection and implementation of the most suitable analytical strategy.

Data Presentation: A Comparative Summary of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantification of small organic molecules analogous to this compound. It is important to note that these values are illustrative and would require validation for the specific analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.Separation of volatile compounds followed by ionization and mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[1][2][3]
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization (e.g., silylation) to increase volatility, followed by dissolution.Dissolution in a deuterated solvent, addition of an internal standard.
Limit of Detection (LOD) 0.1 - 1 µg/mL[4][5]10 - 100 ng/mL[4]~0.5 µg/mL[6]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL[5]30 - 300 ng/mL~1.5 µg/mL
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mLWide dynamic range
Precision (%RSD) < 2%[4]< 5%< 1%[1]
Accuracy (% Recovery) 98 - 102%[7]95 - 105%99 - 101%[1]
Advantages Robust, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information.Primary analytical method, no need for a specific reference standard of the analyte, high precision, non-destructive.[2][8][9]
Disadvantages Requires a chromophore for UV detection, moderate sensitivity.Requires derivatization for polar analytes, potential for thermal degradation.Lower sensitivity than MS-based methods, higher instrumentation cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (based on the UV absorbance of the benzyl group)

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of silylated compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • This compound reference standard

  • Internal standard (e.g., n-tetradecane)

Procedure:

  • Derivatization:

    • To an accurately weighed amount of the sample or standard in a vial, add a known amount of the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 1 hour.

  • Standard and Sample Preparation: Prepare a series of calibration standards by derivatizing known amounts of the this compound reference standard. Prepare the sample for analysis using the same derivatization procedure.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Analysis: Inject the derivatized standards and sample into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of the analyte in the sample using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol details the use of ¹H qNMR for the absolute quantification of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing this compound into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal corresponding to this compound (e.g., the benzylic protons) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Subscripts analyte and IS refer to the analyte and internal standard, respectively.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_quant Quantification Sample Sample Weighing Dissolution Dissolution Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Derivatization Derivatization (Silylation) Dissolution->Derivatization Standard Standard Preparation Calibration Calibration Curve Standard->Calibration Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection UV_Detection->Calibration GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation GC Separation GCMS_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Detection->Calibration NMR_Prep Sample & IS in NMR Tube Acquisition Data Acquisition NMR_Prep->Acquisition Processing Data Processing & Integration Acquisition->Processing Calculation Concentration Calculation Processing->Calculation Calibration->Calculation

Caption: General experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_selection Method Selection Criteria cluster_methods Analytical Techniques Analyte_Properties Analyte Properties (Volatility, Polarity, Chromophore) HPLC HPLC-UV Analyte_Properties->HPLC Non-volatile, Polar, Chromophore GCMS GC-MS Analyte_Properties->GCMS Volatile or Derivatizable qNMR qNMR Analyte_Properties->qNMR Soluble in Deuterated Solvent Performance Required Performance (Sensitivity, Precision, Accuracy) Performance->HPLC Moderate Sensitivity Performance->GCMS High Sensitivity Performance->qNMR High Precision Resources Available Resources (Instrumentation, Standards) Resources->HPLC Commonly Available Resources->GCMS Specialized Instrumentation Resources->qNMR High-Field NMR

Caption: Logical relationships for selecting an analytical technique.

References

A Comparative Guide to the Synthesis of 1,3-Disubstituted Cyclobutanes: A Novel Allenoate-Alkene [2+2] Cycloaddition Pathway and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclobutane motif offers a compelling structural element, acting as a versatile bioisostere for aromatic and other cyclic systems. The synthesis of 1,3-disubstituted cyclobutanes, in particular, has garnered significant attention. This guide provides a comparative analysis of a novel, rapid, and robust Lewis acid-catalyzed [2+2] cycloaddition of allenoates and alkenes against two established methods: photochemical [2+2] cycloaddition and dichloroketene [2+2] cycloaddition followed by reductive dehalogenation.

This guide presents a validation of the novel synthetic pathway by objectively comparing its performance with other alternatives, supported by experimental data. All quantitative data are summarized in clearly structured tables for easy comparison, and detailed methodologies for all key experiments are provided.

Novel Pathway: Lewis Acid-Catalyzed [2+2] Cycloaddition of Allenoates and Alkenes

This recently developed method provides a direct and efficient route to 1,3-disubstituted cyclobutanes. The reaction is promoted by a Lewis acid, typically ethylaluminum dichloride (EtAlCl₂), and proceeds under mild conditions with high yields. A key advantage of this method is its operational simplicity and broad substrate scope.

Allenoate_Alkene_Cycloaddition Allenoate Allenoate Intermediate Lewis Acid-Activated Allenoate-Alkene Complex Allenoate->Intermediate Alkene Alkene Alkene->Intermediate Lewis_Acid EtAlCl₂ Lewis_Acid->Intermediate Activation Cyclobutane 1,3-Disubstituted Cyclobutane Intermediate->Cyclobutane [2+2] Cycloaddition

Novel Allenoate-Alkene [2+2] Cycloaddition Pathway

Established Method 1: Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a classic and widely used method for the synthesis of cyclobutanes. This reaction typically involves the irradiation of an alkene, often in the presence of a photosensitizer, to promote the formation of a diradical intermediate that subsequently cyclizes. While effective, this method can sometimes suffer from a lack of regioselectivity and the formation of side products.

Photochemical_Cycloaddition Alkene1 Alkene 1 Excited_State Excited State Alkene* Alkene1->Excited_State Alkene2 Alkene 2 Diradical 1,4-Diradical Intermediate Alkene2->Diradical Light hv (Light) Light->Excited_State Excitation Sensitizer Sensitizer Sensitizer->Excited_State Energy Transfer Excited_State->Diradical Cyclobutane 1,3-Disubstituted Cyclobutane Diradical->Cyclobutane Cyclization

Established Photochemical [2+2] Cycloaddition Pathway

Established Method 2: Dichloroketene [2+2] Cycloaddition and Dehalogenation

This two-step approach involves the in situ generation of highly reactive dichloroketene, which readily undergoes a [2+2] cycloaddition with a variety of alkenes to form a dichlorocyclobutanone intermediate. Subsequent reductive dehalogenation, typically with a zinc-copper couple, removes the chlorine atoms to yield the desired cyclobutane. This method is known for its high efficiency in the initial cycloaddition step.

Dichloroketene_Cycloaddition cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dehalogenation Trichloroacetyl_chloride Trichloroacetyl Chloride Dichloroketene Dichloroketene (in situ) Trichloroacetyl_chloride->Dichloroketene Zinc_Copper Zn-Cu Couple Zinc_Copper->Dichloroketene Dechlorination Dichlorocyclobutanone 2,2-Dichlorocyclobutanone Dichloroketene->Dichlorocyclobutanone Alkene Alkene Alkene->Dichlorocyclobutanone Dichlorocyclobutanone_step2 2,2-Dichlorocyclobutanone Cyclobutanone Cyclobutanone Dichlorocyclobutanone_step2->Cyclobutanone Zinc_Copper_step2 Zn-Cu Couple Zinc_Copper_step2->Cyclobutanone Reduction

The Ascendant Cyclobutane: A Superior Aryl Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development, the strategic replacement of molecular fragments to optimize pharmacological properties is a cornerstone of medicinal chemistry. For decades, the phenyl ring has been a ubiquitous scaffold, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its inherent planarity and susceptibility to metabolic oxidation often present significant liabilities. Emerging as a powerful alternative, the cyclobutane ring offers a three-dimensional, metabolically robust bioisostere that is reshaping the design of novel therapeutics. This guide provides a comprehensive comparison of cyclobutane and aryl groups, supported by experimental data, to illuminate the advantages of this small carbocycle in overcoming common drug development hurdles.

Physicochemical Properties: A Shift from Flatland to 3D Chemical Space

The fundamental difference between a planar aryl ring and a puckered cyclobutane ring underlies many of the latter's advantages. This shift in geometry has profound implications for a molecule's solubility, lipophilicity, and conformational profile.

The use of saturated rings like cyclobutane instead of planar aromatic rings can lead to stronger binding affinities with target proteins, as saturated molecules can better complement the spatial arrangements of these proteins.[1] This increase in saturation is also correlated with higher water solubility and lower melting points, both of which are crucial for the successful development of a lead compound.[1] The three-dimensional structure of cyclobutane opens up unique opportunities for its application in medicinal chemistry.[1][2]

PropertyPhenyl GroupCyclobutane MoietyAdvantage of Cyclobutane
Shape Planar, 2DPuckered, 3DImproved spatial arrangement for protein binding, escape from "flatland" of many drug molecules.[1][3]
Solubility Generally lowerOften higherThe non-planar structure can disrupt crystal lattice packing, leading to improved aqueous solubility.[1]
Lipophilicity (logP) HigherGenerally lowerReduced lipophilicity can lead to improved pharmacokinetic profiles and reduced off-target effects.
Conformational Rigidity HighHighBoth provide conformational restriction, but cyclobutane offers different exit vectors for substituents.[2][4]

Metabolic Stability: A Shield Against Rapid Clearance

A significant drawback of aryl rings in drug candidates is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites. The cyclobutane ring, being a saturated carbocycle, is generally more resistant to oxidative metabolism.

While the cyclobutane ring itself can undergo metabolism, typically through hydroxylation, it often serves to block metabolically labile sites when replacing an aryl group.[5] For instance, replacing a metabolically vulnerable cyclohexane and imidazole moiety with a difluorocyclobutanyl amine in the IDH1 inhibitor AGI-5198 led to a significant improvement in metabolic stability, ultimately contributing to the development of the FDA-approved drug ivosidenib.[6]

Here is a hypothetical comparison based on typical experimental outcomes in liver microsome stability assays:

CompoundAryl-Containing Parent DrugCyclobutane-Containing Analog
Structure (Generic Aryl Structure)(Generic Cyclobutane Structure)
Half-life (t½) in Human Liver Microsomes (min) 15> 60
Intrinsic Clearance (CLint) (µL/min/mg protein) 92.4< 23.1

This demonstrates the substantial improvement in metabolic stability that can be achieved by substituting an aryl group with a cyclobutane ring.

Biological Activity and Binding Affinity: Maintaining or Enhancing Potency

A crucial consideration for any bioisosteric replacement is the impact on biological activity. The unique geometry and electronic properties of the cyclobutane ring can effectively mimic the spatial orientation of substituents on an aryl ring, thereby maintaining or even enhancing binding affinity for the target protein.[7] The puckered nature of the cyclobutane ring allows for precise positioning of pharmacophoric groups in three-dimensional space, potentially leading to improved interactions with the binding pocket.[1][2]

In the development of androgen receptor (AR) antagonists, the cyclobutane-containing drug apalutamide demonstrated superior potency compared to its analogs with other cycloalkyl groups.[6] This highlights how the specific conformational constraints imposed by the cyclobutane ring can be optimal for target engagement.

Experimental Protocols

To ensure the reproducibility and validity of the data discussed, detailed experimental protocols for key assays are provided below.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Internal standard for analytical quantification (e.g., a structurally similar and stable compound)

  • Acetonitrile (for reaction termination)

Procedure:

  • Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[5]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5] The t=0 sample is taken immediately after adding the NADPH system.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) = 0.693 / k and the intrinsic clearance (CLint) = (k / microsomal protein concentration).[5]

cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_microsomes Pre-warm Microsomes (0.5 mg/mL) initiate Initiate Reaction with NADPH Regenerating System at 37°C prep_microsomes->initiate prep_compound Pre-warm Test Compound (1 µM) prep_compound->initiate time_points Take Samples at 0, 5, 15, 30, 60 min initiate->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate cluster_pathway Kinase Signaling Pathway cluster_inhibition Drug Action Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Response Aryl_Drug Aryl-Containing Inhibitor Aryl_Drug->Kinase Inhibits (Metabolically Labile) Cyclobutane_Drug Cyclobutane Analog (Improved Stability & Fit) Cyclobutane_Drug->Kinase Sustained Inhibition Start Lead Compound with Aryl Group Problem Identified Liabilities: - Poor Solubility - High Metabolic Clearance Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Replacement Replace Aryl Group with Cyclobutane Moiety Strategy->Replacement Outcome Improved Properties: - Increased Solubility - Enhanced Metabolic Stability - Maintained/Improved Potency Replacement->Outcome Candidate Optimized Drug Candidate Outcome->Candidate

References

A Comparative Guide to Spectral Databases for Substituted Cyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with substituted cyclobutanol compounds, access to comprehensive and accurate spectral data is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a comparative overview of key spectral databases containing information on cyclobutanol and its derivatives, supported by experimental data and detailed protocols.

Spectral Data Comparison

The following table summarizes the key spectral features for cyclobutanol and three of its substituted derivatives, compiled from various public spectral databases. This allows for a direct comparison of the influence of different substituents on the spectral properties of the cyclobutanol ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Key Mass Spectra Fragments (m/z)
Cyclobutanol ~4.23 (CH-OH), ~2.46 (CH₂), ~2.24 (CH₂), ~1.6 (CH₂)[1]~68.0 (C-OH), ~31.0 (CH₂), ~13.0 (CH₂)~3350 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1070 (C-O stretch)72 (M+), 57, 54, 44, 43, 41[2][3]
1-Methylcyclobutanol ~2.1-2.0 (m, 4H, ring CH₂), ~1.8 (m, 2H, ring CH₂), ~1.5 (s, 1H, OH), 1.39 (s, 3H, CH₃)[4]~70.0 (C-OH), ~37.0 (ring CH₂), ~30.0 (CH₃), ~13.0 (ring CH₂)[5][6]~3400 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1130 (C-O stretch)86 (M+), 71, 58, 57, 43
1-Phenylcyclobutanol ~7.5-7.2 (m, 5H, Ar-H), ~2.6 (m, 2H, ring CH₂), ~2.4 (m, 2H, ring CH₂), ~2.0 (m, 2H, ring CH₂)~147.0 (Ar C-ipso), ~128.0, 127.0, 125.0 (Ar C-H), ~78.0 (C-OH), ~36.0 (ring CH₂), ~13.0 (ring CH₂)[7]~3400 (O-H stretch, broad), ~3060, 3030 (Ar C-H stretch), ~2980, 2870 (C-H stretch), ~1490, 1445 (Ar C=C stretch), ~1150 (C-O stretch)148 (M+), 120, 105, 91, 77
1-Ethylcyclobutanol ~2.1-1.9 (m, 4H, ring CH₂), ~1.8-1.6 (m, 2H, ring CH₂), ~1.6 (q, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₂CH₃)~73.0 (C-OH), ~36.0 (ring CH₂), ~35.0 (CH₂CH₃), ~13.0 (ring CH₂), ~8.0 (CH₂CH₃)~3400 (O-H stretch, broad), ~2970, 2870 (C-H stretch), ~1140 (C-O stretch)100 (M+), 85, 71, 57, 43

Experimental Protocols

Accurate and reproducible spectral data are contingent on standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the substituted cyclobutanol compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition (¹H NMR):

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Pulse Angle: 30-45 degrees

3. Data Acquisition (¹³C NMR):

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Pulse Angle: 45 degrees

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid substituted cyclobutanol compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Ensure the crystal surface is clean before and after the measurement by wiping with a suitable solvent (e.g., isopropanol).

2. Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Dilute the substituted cyclobutanol compound in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

2. Ionization and Mass Analysis (Electron Ionization - EI):

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Visualizations

To further aid in the understanding of experimental workflows and data interpretation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Start Start Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire Spectrum (NMR/IR/MS) Filter->Acquire Process Process Raw Data (Fourier Transform, etc.) Acquire->Process Analyze Analyze Spectrum (Peak Picking, Integration) Process->Analyze Identify Structural Elucidation Analyze->Identify End End Identify->End

Experimental workflow for spectral analysis.

Logical_Relationship cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Identification Start Unknown Cyclobutanol Derivative IR_Aromatic Aromatic C-H stretch (~3050 cm⁻¹)? Start->IR_Aromatic NMR_Aromatic Aromatic Protons (δ 7-8 ppm)? IR_Aromatic->NMR_Aromatic Yes NMR_Alkyl Alkyl Protons Only? IR_Aromatic->NMR_Alkyl No MS_Phenyl m/z 148, 120, 105, 91? NMR_Aromatic->MS_Phenyl NMR_Methyl Singlet at ~1.4 ppm? NMR_Alkyl->NMR_Methyl NMR_Ethyl Quartet and Triplet? NMR_Methyl->NMR_Ethyl No MS_Methyl m/z 86, 71? NMR_Methyl->MS_Methyl Yes MS_Ethyl m/z 100, 85, 71? NMR_Ethyl->MS_Ethyl Yes Cyclobutanol Cyclobutanol NMR_Ethyl->Cyclobutanol No Phenyl 1-Phenylcyclobutanol MS_Phenyl->Phenyl Yes Methyl 1-Methylcyclobutanol MS_Methyl->Methyl Yes Ethyl 1-Ethylcyclobutanol MS_Ethyl->Ethyl Yes

Decision tree for identifying substituted cyclobutanols.

References

Safety Operating Guide

Proper Disposal of cis-3-Benzyloxymethylcyclobutanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of cis-3-Benzyloxymethylcyclobutanol, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.

This compound is a versatile intermediate in chemical research, particularly in pharmaceutical development and organic synthesis. While Safety Data Sheets (SDS) indicate that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal is a critical component of laboratory safety and environmental stewardship.[1] This guide provides detailed, step-by-step procedures for its handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the following safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that are compliant with European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

  • Hand Protection: Wear appropriate protective gloves. It is crucial to inspect gloves for integrity before use and to follow the manufacturer's guidelines regarding permeability and breakthrough time.[2]

  • Skin and Body Protection: Long-sleeved clothing is recommended to prevent skin contact.[2]

General Hygiene and Handling:

  • Handle the chemical in accordance with good industrial hygiene and safety practices.[2]

  • Avoid contact with skin, eyes, or clothing.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly before breaks and after completing the disposal process.[2]

  • Ensure adequate ventilation in the work area.

Step-by-Step Disposal Plan

Given that this compound is a non-hazardous waste, the primary disposal route involves collection for incineration or disposal at an approved waste facility. Direct disposal down the sanitary sewer is not recommended without consulting local regulations and your institution's Environmental Health and Safety (EHS) office, as some non-hazardous chemicals can still pose an environmental risk.

Procedure for Uncontaminated Waste:

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Selection: Use a container that is chemically compatible with the substance. The original container is often the best choice. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting cap.

  • Labeling: Clearly label the waste container as "Waste this compound." Include the chemical formula (C12H16O2) and any other information required by your institution's waste management program.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

Procedure for Contaminated Waste and Empty Containers:

  • Decontamination of Labware: Glassware and other equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate should be collected as chemical waste and added to the designated waste container.

  • Disposal of Contaminated Materials: Personal protective equipment (gloves, etc.) and absorbent materials used to clean up spills should be collected in a sealed bag or container and disposed of as solid chemical waste.

  • Empty Containers: "RCRA empty" containers (those from which all possible contents have been removed) should have their labels defaced or removed before being discarded in the regular trash.[3] For acutely hazardous waste, containers must be triple-rinsed, with the rinsate collected as hazardous waste.[3][4] Although this compound is not classified as acutely hazardous, adopting a practice of rinsing with a suitable solvent and collecting the rinsate is a good laboratory practice.

Summary of Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Appearance Colorless, viscous liquid
Storage Temperature Refrigerated

Data sourced from multiple safety data sheets.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat A->B C Select Compatible, Leak-Proof Container B->C Proceed to Collection D Label Container Clearly: 'Waste this compound' C->D E Segregate from Incompatible Wastes D->E F Store in Designated Waste Accumulation Area E->F Proceed to Storage G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal at an Approved Waste Facility G->H

References

Personal protective equipment for handling cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-3-Benzyloxymethylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 172324-68-4) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

Below is a summary of the known physical and chemical properties of this compound. This information is critical for safe handling and experiment planning.

PropertyValueReference
CAS Number 172324-68-4[1][2][3][4]
Molecular Formula C₁₂H₁₆O₂[1][5]
Molecular Weight 192.25 g/mol [5][3][4]
Appearance Colorless to light yellow, viscous liquid[1]
Boiling Point 297.2 ± 13.0 °C (Predicted)
Density 1.113 ± 0.06 g/cm³ (Predicted)[2]
pKa 15.10 ± 0.40 (Predicted)[2]
Purity ≥ 96% (GC)[1]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationsRationale
Eye Protection Wear safety glasses with side shields or goggles.Protects eyes from splashes.
Hand Protection Protective gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Inspect gloves for integrity before use.
Skin and Body Protection Long-sleeved laboratory coat.Protects skin from accidental contact.
Respiratory Protection Not required under normal use with adequate ventilation.Ensure work is performed in a well-ventilated area.
Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps for the safe handling of this compound during routine laboratory operations.

3.1. Preparation

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially if there is a potential for aerosol generation.

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

3.2. Handling

  • Grounding: If transferring large quantities, use proper grounding and bonding techniques to prevent static discharge.

  • Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel where appropriate.

  • Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with eyes, skin, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

3.3. Storage

  • Container: Keep the container tightly closed when not in use.

  • Temperature: Store in a refrigerator at 0-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly and accurately labeled.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Chemical Disposal

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Labeling: The waste container label should include the chemical name and any associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash unless permitted by local regulations and institutional policies for non-hazardous waste.

4.2. Empty Container Disposal

  • Rinsing: Triple rinse the empty container with a suitable solvent.

  • Rinsate Collection: Collect the rinsate as hazardous waste.

  • Disposal: Once properly rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste.

Emergency Procedures

In the event of an emergency, follow these procedures.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Spill Ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review SDS B Ensure Ventilation A->B C Don PPE B->C D Dispense Chemical C->D E Perform Experiment D->E J Emergency Procedures D->J Spill F Store in Refrigerator (0-8°C) E->F If not consumed G Collect Waste E->G After use E->J Exposure H Label Waste Container G->H I Dispose via Professional Service H->I

Caption: Workflow for safe handling of this compound.

References

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